molecular formula C7H7ClN2O2 B1301597 Methyl 2-chloro-6-methylpyrimidine-4-carboxylate CAS No. 89793-11-3

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

カタログ番号: B1301597
CAS番号: 89793-11-3
分子量: 186.59 g/mol
InChIキー: ZNPORLVPCMFKOR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O2 and its molecular weight is 186.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNPORLVPCMFKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371637
Record name Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89793-11-3
Record name Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

From Benchtop Curiosities to Blockbuster Drugs: A Technical History of Pyrimidine Synthesis and Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of modern medicinal chemistry and molecular biology. Its journey from a 19th-century chemical curiosity to the structural heart of essential drugs and the very code of life is a story of fundamental discovery, synthetic ingenuity, and biological revelation. This in-depth guide provides researchers, scientists, and drug development professionals with a technical and historical narrative of pyrimidine synthesis. We will explore the initial discoveries of its most famous derivatives, dissect the mechanisms of foundational synthetic reactions, and trace the evolution of these methods as driven by the ever-expanding role of pyrimidines in therapeutics. This guide emphasizes the causality behind experimental choices and provides a framework for understanding the continued relevance of this "privileged scaffold" in the ongoing quest for novel therapeutic agents.[1][2][3]

The Dawn of Pyrimidine Chemistry: An Unconventional Beginning

The story of pyrimidine does not begin with the parent molecule. Instead, its derivatives were known and studied long before the unsubstituted ring was synthesized.

  • Early Isolations: The first pyrimidine derivative to be isolated in pure form was alloxan in 1818 by Brugnatelli, followed by the landmark isolation of uric acid (a purine, which contains a fused pyrimidine ring) by Carl Wilhelm Scheele in 1776.[4] These early discoveries were feats of natural product chemistry, but the underlying common structural motif remained unknown.

  • The First Synthesis and a Name: The first laboratory synthesis of a pyrimidine derivative was achieved by Grimaux in 1879, who prepared barbituric acid by condensing urea and malonic acid with phosphorus oxychloride.[4][5] However, the systematic investigation of this class of compounds began in earnest with the work of German chemist Adolf Pinner in 1884.[4][5] By condensing amidines with ethyl acetoacetate, Pinner developed the first general synthesis for pyrimidine derivatives.[5][6] A year later, in 1885, he astutely proposed the name "pyrimidin " by fusing the words "pyri dine" and "amidin " to describe the new heterocyclic system.[4][5]

The parent, unsubstituted pyrimidine molecule was finally synthesized in 1900 by Gabriel and Colman, who achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine and subsequently reducing it with zinc dust.[4]

digraph "History_of_Pyrimidine_Discovery" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Figure 1: A timeline of key milestones in the early discovery of pyrimidines.

The Building Blocks of Life: Discovery of the Nucleobases

The profound biological importance of pyrimidines began to unfold with the discovery of the nucleobases—the informational units of nucleic acids.

  • Cytosine (C): Discovered in 1894 by Albrecht Kossel and Albert Neumann from the hydrolysis of calf thymus tissues.[7] Its structure was proposed and subsequently confirmed by laboratory synthesis in 1903.[7]

  • Thymine (T): Also discovered by Kossel and Neumann in 1893 from calf thymus.[8] Thymine is a defining feature of DNA.

  • Uracil (U): First isolated in 1900 via the hydrolysis of yeast nuclein.[9] It was soon understood to be a key component of RNA, taking the place of thymine.[9][10]

These discoveries established that pyrimidines were not just synthetic curiosities but were central to the chemistry of life itself, setting the stage for an explosion of research in both biology and synthetic chemistry.

The Classical Era of Pyrimidine Synthesis

With the structure of the pyrimidine core established, the late 19th and early 20th centuries saw the development of robust methods for its construction. These named reactions remain fundamental to heterocyclic chemistry.

The Pinner Synthesis (1884)

The Pinner synthesis is a classic [3+3] cycloaddition that involves the condensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-keto ester) with an amidine.[11] This method is highly versatile for producing a wide range of substituted pyrimidines.[12]

Mechanism: The reaction proceeds via initial nucleophilic attack of the amidine onto one of the carbonyl groups of the dicarbonyl compound. This is followed by an intramolecular condensation and subsequent dehydration to form the stable aromatic pyrimidine ring.

digraph "Pinner_Synthesis_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, label="Pinner Synthesis Mechanism", labelloc=t, fontsize=12]; node [shape=plaintext, fontname="Arial", fontsize=11]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];

}

Figure 2: Generalized mechanism of the Pinner pyrimidine synthesis.

The Biginelli Reaction (1891)

Developed by the Italian chemist Pietro Biginelli, this reaction is a celebrated one-pot, three-component reaction between an aryl aldehyde, a β-keto ester (like ethyl acetoacetate), and urea or thiourea.[13][14] Its primary advantage is the rapid assembly of complex dihydropyrimidinones (DHPMs) from simple, readily available starting materials.[13][15]

Mechanism: While debated for some time, the most widely accepted mechanism begins with an acid-catalyzed condensation between the aldehyde and urea to form an acyliminium ion intermediate.[13][14] This electrophilic species is then attacked by the enol of the β-keto ester. The final step is an intramolecular cyclization and dehydration to afford the DHPM product.[14]

digraph "Biginelli_Reaction_Mechanism" { graph [rankdir="TB", splines=true, nodesep=0.6, label="Biginelli Reaction Mechanism", labelloc=t, fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#34A853", penwidth=1.5];

}

Figure 3: Key steps in the mechanism of the Biginelli reaction.

Representative Protocol: Classical Biginelli Synthesis of a Dihydropyrimidinone

  • Objective: To synthesize 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester.

  • Materials:

    • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

    • Ethyl acetoacetate (1.30 g, 10 mmol)

    • Urea (0.90 g, 15 mmol)

    • Ethanol (10 mL)

    • Concentrated Hydrochloric Acid (0.2 mL)

  • Procedure:

    • In a 50 mL round-bottom flask, combine the 4-methoxybenzaldehyde, ethyl acetoacetate, urea, and ethanol.

    • Stir the mixture to achieve a homogeneous solution or suspension.

    • Add the concentrated hydrochloric acid dropwise to the stirring mixture.

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle.

    • Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol.

    • Recrystallize the crude product from hot ethanol to obtain the pure dihydropyrimidinone as a crystalline solid.

Comparison of Classical Synthetic Methods

The choice between classical methods often depends on the desired substitution pattern and reaction conditions.

FeaturePinner SynthesisBiginelli Reaction
Components 2 (1,3-Dicarbonyl + Amidine)3 (Aldehyde + β-Keto ester + Urea/Thiourea)
Key Bond Formed C-N and C=N bonds in a cyclocondensationC-C, C-N, and C=N bonds in a multicomponent cascade
Product Type Fully aromatic, substituted pyrimidinesDihydropyrimidinones (DHPMs)
Catalyst Typically acid or baseBrønsted or Lewis acids[13]
Advantages Direct route to aromatic pyrimidines; high versatilityHigh atom economy; operational simplicity (one-pot)
Limitations Requires pre-formed amidines, which can be unstableProduct is a dihydropyrimidine, requiring a subsequent oxidation step for aromatization

The Modern Era: Drug Discovery and New Synthetic Frontiers

The discovery of the role of pyrimidines in DNA and RNA, coupled with an understanding of their biosynthesis, catalyzed an intense period of research in medicinal chemistry.[4][16] Pyrimidine derivatives were identified as "privileged scaffolds" due to their ability to form multiple hydrogen bonds and engage in π-π stacking interactions with biological targets.[1][2]

A landmark achievement was the synthesis of 5-Fluorouracil (5-FU) in 1957.[17][18] Designed as an antimetabolite to interfere with nucleic acid synthesis in rapidly dividing cancer cells, 5-FU became one of the most important anticancer drugs in history and remains in wide use today.[1][3][17][19] Its synthesis involves the direct fluorination of uracil or a multi-step condensation pathway.[20][21]

The success of 5-FU and other pyrimidine-based drugs like the HIV medication Zidovudine (AZT) spurred the development of more advanced synthetic methods to rapidly generate diverse libraries of pyrimidine derivatives for high-throughput screening.[5][19] These modern approaches include:

  • Metal-Catalyzed Cross-Coupling Reactions: Techniques like Suzuki and Buchwald-Hartwig couplings allow for the direct functionalization of pre-formed pyrimidine rings, greatly expanding the accessible chemical space.[22]

  • Microwave-Assisted Synthesis: This technology dramatically reduces reaction times for classical methods like the Biginelli reaction, increasing throughput.[23]

  • Green Chemistry Approaches: The use of more environmentally friendly catalysts and solvent-free conditions has become a major focus in modern pyrimidine synthesis.[1][24]

Conclusion

The history of pyrimidine synthesis is a microcosm of the evolution of organic and medicinal chemistry. It began with the patient isolation of natural products, progressed through the development of elegant and robust cyclocondensation reactions, and has now entered an era of high-efficiency, diversity-oriented synthesis driven by the demands of modern drug discovery. From the fundamental building blocks of the genetic code to life-saving pharmaceuticals, the pyrimidine scaffold has proven its immense value.[22][25][26] The foundational knowledge of its history and classical synthesis provides an indispensable context for today's researchers as they continue to build upon this remarkable chemical legacy.

References

physicochemical properties of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Properties, Synthesis, Reactivity, and Applications

This guide provides a comprehensive technical overview of this compound, a pivotal heterocyclic building block. Designed for researchers, medicinal chemists, and process development scientists, this document delves into the core physicochemical properties, robust synthetic protocols, characteristic reactivity, and key applications of this versatile intermediate, grounding all claims in authoritative scientific principles.

Introduction: The Strategic Value of a Functionalized Pyrimidine Core

This compound (CAS No. 89793-11-3) is a highly functionalized pyrimidine derivative. The pyrimidine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents and biologically active compounds.[1][2] The specific arrangement of substituents on this molecule—a reactive chlorine atom at the 2-position, a methyl ester at the 4-position, and a methyl group at the 6-position—makes it an exceptionally valuable and strategic intermediate for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries.[3][4] Its utility stems from the predictable and high-yielding reactivity of the C2-chloro group, which serves as a versatile handle for introducing molecular diversity.

Part 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's physical and chemical properties is fundamental to its effective use in synthesis and research. These properties dictate handling, storage, reaction conditions, and purification strategies.

Key Physicochemical Properties

The essential identifiers and physical state data for this compound are summarized below.

PropertyValueReference(s)
CAS Number 89793-11-3[5][6][7]
Molecular Formula C₇H₇ClN₂O₂[5][6][8]
Molecular Weight 186.60 g/mol [6][7][8]
Appearance White to pale yellow crystalline solid[7]
Melting Point 108-113 °C[7][8]
IUPAC Name This compound[5]
SMILES COC(=O)c1cc(C)nc(Cl)n1[7]
InChI Key ZNPORLVPCMFKOR-UHFFFAOYSA-N[7]
Structural & Spectroscopic Analysis

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. While specific spectra are proprietary to manufacturers, the expected analytical data based on the structure are as follows.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides unambiguous structural confirmation. Three distinct signals are expected:

    • A singlet around δ 7.5-8.0 ppm corresponding to the lone aromatic proton on the pyrimidine ring (C5-H). Its downfield shift is due to the deshielding effects of the adjacent nitrogen atoms and the ester group.

    • A singlet around δ 3.9-4.1 ppm for the three protons of the methyl ester (-OCH₃).

    • A singlet around δ 2.6-2.8 ppm for the three protons of the methyl group attached to the ring (C6-CH₃).

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show seven unique carbon signals, confirming the molecular backbone. Expected approximate chemical shifts include:

    • C=O (ester carbonyl): ~164 ppm

    • C2, C4, C6 (ring carbons attached to heteroatoms/substituents): ~160-170 ppm

    • C5 (ring carbon with proton): ~115-125 ppm

    • -OCH₃ (ester methyl): ~53 ppm

    • -CH₃ (ring methyl): ~24 ppm

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify key functional groups. Characteristic absorption bands would include:

    • ~1720-1740 cm⁻¹: A strong C=O stretching vibration from the ester carbonyl group.

    • ~1550-1600 cm⁻¹: C=N and C=C stretching vibrations characteristic of the pyrimidine ring.

    • ~1200-1300 cm⁻¹: C-O stretching from the ester linkage.

    • ~700-800 cm⁻¹: C-Cl stretching.

  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight. The electron impact (EI) or electrospray ionization (ESI) spectrum would show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z 186.6. A characteristic isotopic pattern for one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio) would also be present, providing definitive evidence of the compound's elemental composition.[9]

Part 2: Synthesis & Purification

The most direct and industrially scalable synthesis of this compound involves the esterification of its corresponding carboxylic acid precursor. This approach is favored for its efficiency and use of readily available reagents.

Recommended Synthetic Protocol: Fischer Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[10][11] Its primary advantage is its simplicity and cost-effectiveness, especially when the alcohol can be used in large excess as the solvent to drive the equilibrium toward the product.

Workflow: Synthesis via Fischer Esterification

cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Final Product start 2-Chloro-6-methylpyrimidine- 4-carboxylic acid reflux Heat to Reflux (Monitor by TLC/LC-MS) start->reflux Combine reagent Methanol (Reagent & Solvent) reagent->reflux catalyst H₂SO₄ (catalyst) catalyst->reflux neutralize Neutralize with NaHCO₃ solution reflux->neutralize After completion extract Extract with Ethyl Acetate neutralize->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Recrystallize from Isopropanol/Hexane concentrate->purify product Methyl 2-chloro-6-methyl- pyrimidine-4-carboxylate purify->product Isolate crystals

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reactor Charging: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20-30 eq), which acts as both the solvent and the esterifying agent. The large excess is critical to shift the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[11]

  • Catalyst Introduction: Carefully add concentrated sulfuric acid (H₂SO₄, 0.1-0.2 eq) dropwise while stirring. This strong acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by methanol.[10]

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup - Quenching & Neutralization: Cool the reaction mixture to room temperature. Slowly pour it into a beaker containing ice-cold saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization. A common solvent system is isopropanol/hexanes. Dissolve the crude product in a minimal amount of hot isopropanol and add hexanes dropwise until turbidity persists. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the pure crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum.

Part 3: Chemical Reactivity & Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of the chlorine atom at the C2 position of the pyrimidine ring.

Core Reactivity: Nucleophilic Aromatic Substitution (SₙAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further enhanced by the electron-withdrawing methyl ester at C4, making the ring susceptible to attack by nucleophiles. The chlorine atom at C2 is an excellent leaving group, making this position the primary site for Nucleophilic Aromatic Substitution (SₙAr) .[12][13]

This reaction is not a concerted Sₙ2 process but rather a two-step addition-elimination mechanism. The nucleophile first attacks the carbon bearing the leaving group, temporarily disrupting the ring's aromaticity to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex . In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[13]

Mechanism: SₙAr at the C2 Position

Caption: Mechanism of Nucleophilic Aromatic Substitution (SₙAr).

Representative Protocol: Amination via SₙAr

This protocol describes a typical reaction with an amine, a common transformation in drug discovery to build more complex structures.[14]

  • Setup: In a sealed reaction vial, dissolve this compound (1.0 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or ethanol.

  • Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) (2.0 eq). The base is crucial to neutralize the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-120 °C for 2-12 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water to precipitate the product or prepare it for extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the pure 2-amino-substituted pyrimidine derivative.

Part 4: Applications in Research & Development

The true value of this compound lies in its role as a versatile platform for generating novel compounds with potential biological activity.

Keystone Intermediate in Drug Discovery

The pyrimidine core is central to numerous blockbuster drugs. A prominent example is Rosuvastatin (Crestor®), a statin used to lower cholesterol. The core of Rosuvastatin is a highly substituted pyrimidine ring. While not identical, the synthesis of the Rosuvastatin pyrimidine core involves similar building blocks and highlights the strategic importance of functionalized pyrimidines.[15][16][17] The synthesis of many kinase inhibitors for oncology also relies heavily on the SₙAr reaction of chloropyrimidines to install key amine functionalities that interact with the target enzyme.[1]

By reacting this compound with a library of diverse amines, thiols, or alcohols, researchers can rapidly generate a large number of novel analogues for high-throughput screening, accelerating the hit-to-lead process in drug discovery.[4]

Scaffold for Agrochemical Development

The pyrimidine scaffold is also prevalent in modern agrochemicals, including herbicides, fungicides, and insecticides.[2][18] The ability to easily modify the 2-position allows for the fine-tuning of properties such as target specificity, potency, and environmental persistence. For example, replacing the chlorine with different alkoxy or amino groups can dramatically alter the compound's herbicidal activity and crop safety profile.[18]

Part 5: Safety, Handling, and Storage

Adherence to proper safety protocols is mandatory when handling this chemical intermediate.

GHS Hazard Information
Hazard ClassCodeStatementReference(s)
Skin IrritationH315Causes skin irritation[7][8]
Eye IrritationH319Causes serious eye irritation[7][8]
Specific Target Organ ToxicityH335May cause respiratory irritation[7][8]
  • Signal Word: Warning [7][8]

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Handle only in a well-ventilated area, preferably inside a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear nitrile or neoprene gloves and a lab coat. Avoid contact with skin.

  • Respiratory Protection: For operations that may generate dust, use a NIOSH-approved respirator with a particulate filter.[19]

  • Precautionary Measures: Avoid breathing dust. Wash hands thoroughly after handling.[7]

Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and bases.

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.

Conclusion

This compound is more than just a chemical reagent; it is a strategic tool for innovation. Its well-defined physicochemical properties, straightforward synthesis, and predictable SₙAr reactivity make it an ideal scaffold for building molecular complexity. For scientists in drug discovery and agrochemical research, this compound offers a reliable and efficient starting point for the development of novel, high-value active ingredients.

References

An In-depth Technical Guide to CAS Number 89793-11-3 and the Associated Peptide Moiety

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identity: It is imperative to clarify a significant discrepancy in the topic provided. The CAS number 89793-11-3 is unequivocally assigned to the chemical compound Methyl 2-chloro-6-methylpyrimidine-4-carboxylate . The peptide name, L-Leucinamide, N-methyl-L-alanyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl- , refers to a distinct and unrelated molecule. This guide will address both entities in separate, detailed sections to provide a comprehensive resource for researchers, scientists, and drug development professionals.

Part 1: this compound (CAS 89793-11-3)

Introduction and Core Properties

This compound is a halogenated pyrimidine derivative. Such compounds are of significant interest in medicinal chemistry and agrochemical synthesis due to the versatile reactivity of the pyrimidine core and the chloro-substituent. The pyrimidine scaffold is a key pharmacophore found in numerous biologically active molecules, including anticancer agents.[1][2] The chloro atom at the 2-position is an excellent leaving group, making it amenable to nucleophilic substitution reactions, which is the cornerstone of its utility as a synthetic intermediate.[3]

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below for ease of reference in a laboratory setting.

PropertyValueSource(s)
CAS Number 89793-11-3
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Appearance Solid
Melting Point 108-113 °C
SMILES COC(=O)c1cc(C)nc(Cl)n1
InChI Key ZNPORLVPCMFKOR-UHFFFAOYSA-N
Core Application: A Versatile Building Block in Kinase Inhibitor Synthesis

The primary and most significant application of this compound is as a key intermediate in the synthesis of complex, biologically active molecules.[4] Its structure is particularly suited for the development of kinase inhibitors, a class of targeted therapeutics that has revolutionized oncology.

Causality in Experimental Design:

The pyrimidine ring is a well-established scaffold for ATP-competitive kinase inhibitors because it can mimic the hydrogen bonding interactions of the adenine base of ATP with the kinase hinge region.[1] The chloro-substituent at the 2-position and the methyl ester at the 4-position of CAS 89793-11-3 provide two orthogonal points for chemical modification. The chloro group is typically displaced in a nucleophilic aromatic substitution (SNAr) reaction with an amine-containing fragment, while the ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation. This allows for the systematic and modular construction of a diverse library of compounds for structure-activity relationship (SAR) studies.

A prime example of this application is in the synthesis of Aurora kinase inhibitors.[2][5] Aurora kinases are critical regulators of the cell cycle, and their overexpression is linked to various cancers. Inhibitors of these kinases are of high interest as anticancer agents.

Illustrative Synthetic Workflow:

The following diagram illustrates a generalized synthetic pathway for creating a library of pyrimidine-based kinase inhibitors, starting from this compound.

G cluster_0 Step 1: Nucleophilic Aromatic Substitution (SNAr) cluster_1 Step 2: Ester Hydrolysis cluster_2 Step 3: Amide Coupling A CAS 89793-11-3 (this compound) C Intermediate 1 A->C Base, Solvent B Amine 1 (R1-NH2) B->C D Intermediate 2 (Carboxylic Acid) C->D LiOH, H2O/THF F Final Product (Pyrimidine-based Inhibitor) D->F Coupling Agent (e.g., HATU) E Amine 2 (R2-NH2) E->F

Fig 1: Generalized workflow for the synthesis of pyrimidine-based inhibitors.

Experimental Protocol: General Procedure for SNAr Reaction

This protocol is a self-validating system for the initial diversification step.

  • Reagent Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dioxane or THF.

  • Addition of Amine: Add the desired primary or secondary amine (1.1 eq) to the solution.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.5-2.0 eq), to scavenge the HCl generated during the reaction.

  • Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically 60-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS). The disappearance of the starting material indicates reaction completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions (e.g., saturated NaHCO₃, brine). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired substituted pyrimidine intermediate.

Safety and Handling

According to safety data sheets, this compound is classified as a warning-level hazard. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a chemical fume hood.

Part 2: L-Leucinamide, N-methyl-L-alanyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl- (A Representative N-Methylated Peptide)

Introduction: The Significance of N-Methylation in Peptides

The "Magic Methyl" Effect in Peptides:

The introduction of a methyl group on the amide nitrogen (N-methylation) has profound effects on a peptide's properties:

  • Enhanced Metabolic Stability: The N-methyl group sterically hinders the approach of proteases, significantly reducing enzymatic degradation and increasing the in vivo half-life of the peptide.[8][9]

  • Improved Membrane Permeability: N-methylation reduces the number of hydrogen bond donors. This modification can favor the adoption of conformations with intramolecular hydrogen bonds, effectively shielding the polar amide backbone and allowing the peptide to more easily partition into and cross lipid membranes.[7][10]

  • Conformational Control: The presence of an N-methyl group can favor a cis amide bond conformation, which can act as a turn-inducer and rigidify the peptide backbone. This pre-organization can lead to higher receptor binding affinity and selectivity.[11][12]

G cluster_0 Peptide Backbone cluster_1 Structural Features cluster_2 Pharmacokinetic Benefits Val N-Me-Val Leu1 N-Me-Leu Val->Leu1 -CO-N(CH3)- A Increased Lipophilicity B Reduced H-Bond Donors C Steric Shielding D Conformational Rigidity Leu2 Leu Leu1->Leu2 -CO-N(CH3)- Ala N-Me-Ala Leu2->Ala -CO-NH- LeuN Leu-NH2 Ala->LeuN -CO-N(CH3)- E Improved Cell Permeability A->E B->E F Enhanced Proteolytic Stability C->F G Potential Oral Bioavailability D->G E->G F->G

Fig 2: Relationship between N-methylation and pharmacokinetic properties.
Synthesis of N-Methylated Peptides

The synthesis of N-methylated peptides presents unique challenges, primarily due to the steric hindrance of the N-methylated amine, which makes the subsequent amino acid coupling difficult.[8][11] Two main strategies are employed in solid-phase peptide synthesis (SPPS):

  • Incorporation of Pre-synthesized N-methylated Amino Acids: This involves using commercially available or custom-synthesized Fmoc-N-Me-amino acid building blocks. This is a reliable but often costly approach.[8]

  • On-Resin N-Methylation: This versatile method involves methylating the amide backbone directly on the solid support. A common and efficient procedure is outlined below.[13][14]

General Protocol for On-Resin N-Methylation:

This workflow describes a common method for introducing N-methylation site-specifically during SPPS.

  • Peptide Assembly: Synthesize the linear peptide up to the amino acid preceding the desired methylation site using standard Fmoc-SPPS.

  • Ortho-Nitrobenzenesulfonyl (o-NBS) Protection: Treat the resin-bound peptide with 2-nitrobenzenesulfonyl chloride (o-NBS-Cl) and a base (e.g., collidine) in a solvent like N-methylpyrrolidone (NMP) to protect the terminal amine.

  • Methylation: Treat the sulfonamide with a methylating agent, such as methyl p-nitrobenzenesulfonate, in the presence of a base like 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[11]

  • Deprotection: Remove the o-NBS group using a solution of a thiol (e.g., 2-mercaptoethanol) and a base (e.g., DBU) in NMP.

  • Chain Elongation: Continue the peptide synthesis by coupling the next Fmoc-amino acid. This coupling step onto the sterically hindered N-methyl amine often requires stronger coupling reagents (e.g., HATU) and may benefit from microwave assistance.[8][14]

  • Cleavage and Purification: Once the full peptide is synthesized, cleave it from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., trifluoroacetic acid-based). Purify the crude peptide by reverse-phase HPLC.

Potential Biological Activity and Applications

While the specific biological activity of the peptide in the prompt is not documented, peptides with similar structures, often found as cyclic depsipeptides from marine cyanobacteria, exhibit a wide range of potent biological activities.[15][16][17] These activities include:

  • Cytotoxicity: Many N-methylated cyclic peptides are potent cytotoxic agents against various cancer cell lines.[15][17]

  • Antimicrobial and Antifungal Activity: Some cyclic peptides show significant antimicrobial and antifungal potential.[18]

  • Neuropharmacological Effects: Certain marine-derived peptides have been shown to be neuroactive, for example, by modulating ion channels.[17]

The linear peptide described could be a synthetic precursor to a cyclic peptide, or it could be a fragment of a larger biologically active natural product. Its study would likely be in the context of developing new therapeutics, where the N-methyl groups are strategically placed to confer drug-like properties.[9]

References

solubility of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of contemporary pharmaceuticals and agrochemicals.[1] Its reactivity and structural motifs make it a valuable building block in medicinal chemistry.[1] A comprehensive understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, enhancing purification processes, and developing robust formulations. This guide provides a detailed exploration of the physicochemical properties of this compound, theoretical considerations for its solubility, and standardized protocols for its empirical determination.

Introduction: The Significance of Pyrimidine Derivatives

Pyrimidine derivatives are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[2][3] Their versatile heterocyclic structure is a recurring feature in numerous life-saving drugs, including antiviral, anticancer, and antibacterial agents.[3][4][5] The strategic incorporation of functional groups onto the pyrimidine scaffold allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making these derivatives invaluable in the iterative process of drug discovery.[2] this compound (CAS Number: 89793-11-3) serves as a key intermediate in the synthesis of these complex, biologically active molecules.[1] Its utility in constructing highly targeted therapeutic agents underscores the importance of understanding its fundamental chemical properties, particularly its solubility.[2]

Physicochemical Properties of this compound

A molecule's solubility is intrinsically linked to its structural and electronic characteristics. The key physicochemical properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClN₂O₂[1][6][7]
Molecular Weight 186.60 g/mol [1][6][7]
Appearance Solid, Pale yellow needles[1][6]
Melting Point 108-113 °C[6]
SMILES String COC(=O)c1cc(C)nc(Cl)n1[6][7]
InChI Key ZNPORLVPCMFKOR-UHFFFAOYSA-N[6][7]

The presence of a polar ester group and nitrogen atoms in the pyrimidine ring, combined with a nonpolar methyl group and a halogenated aromatic ring, gives this compound a moderately polar character. This structure suggests that its solubility will be governed by the principle of "like dissolves like." It is anticipated to exhibit greater solubility in polar aprotic and some polar protic solvents, and lower solubility in nonpolar solvents.

Theoretical Framework for Solubility in Organic Solvents

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process. For a solid to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

Based on the structure of this compound, we can predict its relative solubility in different classes of organic solvents:

  • Polar Aprotic Solvents (e.g., Acetone, Dichloromethane, Ethyl Acetate): These solvents can engage in dipole-dipole interactions with the polar regions of the solute. Dichloromethane and ethyl acetate are often used in the extraction and purification of similar compounds.[8][9] It is expected that this compound will exhibit good solubility in these solvents.

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors. While the solute has hydrogen bond accepting nitrogen atoms and carbonyl oxygen, it lacks a hydrogen bond-donating group. Therefore, solubility is expected to be moderate and influenced by the alkyl chain length of the alcohol.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be limited.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination provides precise solubility data essential for process development and formulation. The following section outlines a robust protocol for determining the solubility of this compound.

Isothermal Saturation Method (Gravimetric Analysis)

This method directly measures the mass of the solute dissolved in a known volume of solvent at a constant temperature to determine the saturation solubility.[10]

Materials:

  • This compound

  • Selected organic solvents (analytical grade)

  • Scintillation vials or small flasks with screw caps

  • Constant temperature water bath or incubator

  • Syringe filters (0.45 µm, solvent-compatible)

  • Pre-weighed evaporation dishes or vials

  • Analytical balance

  • Drying oven or vacuum desiccator

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume (e.g., 5 mL) of the selected organic solvent in a scintillation vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature water bath or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter to remove any undissolved particles.

  • Solvent Evaporation: Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporating dish. Place the dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute. Alternatively, a vacuum desiccator can be used.[10]

  • Mass Determination: Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it on an analytical balance.[10]

  • Calculation: The solubility is calculated using the following formula:

    Solubility (g/L) = (Mass of dish with residue - Mass of empty dish) / Volume of filtrate evaporated (L)

The following diagram illustrates the workflow for the isothermal saturation method.

G A Add excess solute to a known volume of solvent B Equilibrate at constant temperature with agitation A->B C Allow excess solid to settle B->C D Filter a known volume of the supernatant C->D E Transfer filtrate to a pre-weighed dish D->E F Evaporate the solvent E->F G Weigh the dish with the dry residue F->G H Calculate solubility G->H

Caption: Workflow for Isothermal Saturation Method.

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

Organic SolventTemperature (°C)Solubility (g/L)
Dichloromethane25Experimental Value
Ethyl Acetate25Experimental Value
Acetone25Experimental Value
Methanol25Experimental Value
Ethanol25Experimental Value
Toluene25Experimental Value
Hexane25Experimental Value

Conclusion

This compound is a crucial building block in the synthesis of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in organic solvents is essential for its effective use. This guide has provided the theoretical basis for predicting its solubility and a detailed, practical protocol for its experimental determination. The isothermal saturation method described herein offers a reliable means of generating the precise solubility data needed by researchers and drug development professionals to optimize their synthetic and formulation processes.

References

A Spectroscopic Guide to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: Structural Elucidation and Data Interpretation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the spectroscopic data for Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No: 89793-11-3), a key heterocyclic compound with potential applications in medicinal chemistry and drug development. As a substituted pyrimidine, its precise structural confirmation is paramount for ensuring purity, predicting reactivity, and guaranteeing reproducibility in downstream applications. This document details the principles, experimental considerations, and in-depth interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. The guide is intended for researchers, chemists, and quality control professionals who require a robust framework for the analytical characterization of this molecule.

Compound Identification and Physicochemical Properties

This compound is a solid, stable compound under standard conditions. Its identity is established by a unique combination of its molecular formula, mass, and spectroscopic signature. The fundamental properties are summarized below for quick reference.

IdentifierValueSource
IUPAC Name This compound[1]
CAS Number 89793-11-3[2]
Molecular Formula C₇H₇ClN₂O₂[1][3][4]
Molecular Weight 186.60 g/mol [2][4]
Physical Form Solid
Melting Point 108-113 °C
SMILES String COC(=O)c1cc(C)nc(Cl)n1[1]
InChI Key ZNPORLVPCMFKOR-UHFFFAOYSA-N[3]

The Strategic Workflow of Spectroscopic Analysis

A multi-technique approach is essential for the unambiguous structural confirmation of a synthetic compound. Each spectroscopic method provides a unique and complementary piece of the structural puzzle. Our standard workflow ensures that data from each analysis validates the others, leading to a high-confidence structural assignment.

G cluster_0 Initial Characterization cluster_1 Functional Group & Bond Analysis cluster_2 Carbon-Proton Framework Analysis cluster_3 Final Confirmation Sample Sample of Methyl 2-chloro-6- methylpyrimidine-4-carboxylate MS Mass Spectrometry (MS) Sample->MS Ionization & Mass Analysis IR Infrared (IR) Spectroscopy Sample->IR IR Absorption NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolution (e.g., CDCl₃) MS_Data Molecular Weight & Isotopic Pattern (Cl) MS->MS_Data Confirm Structural Elucidation & Purity Assessment MS_Data->Confirm IR_Data Key Functional Groups (C=O, C=N, C-Cl) IR->IR_Data IR_Data->Confirm H_NMR ¹H NMR Data (Proton Environments) NMR->H_NMR C_NMR ¹³C NMR Data (Carbon Skeleton) NMR->C_NMR H_NMR->Confirm C_NMR->Confirm

Caption: Workflow for Spectroscopic Structural Confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of nearly every atom.

¹H NMR Spectroscopy

Principle: Proton NMR (¹H NMR) identifies the number and type of hydrogen environments in a molecule. The chemical shift (δ) indicates the electronic environment of a proton, the integration value corresponds to the number of protons of that type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

Experimental Protocol (Self-Validating):

  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃). The deuterated solvent is chosen for its ability to dissolve the analyte and its lack of interfering proton signals. Tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm) to calibrate the spectrum, ensuring accuracy and reproducibility.[5]

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire the spectrum at room temperature. Key parameters include a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio, a relaxation delay (D1) of at least 1-2 seconds to ensure proper signal quantitation, and a spectral width covering the expected range of proton signals (e.g., 0-12 ppm).

Data Interpretation and Structural Assignment: The structure of this compound predicts three distinct, non-equivalent proton signals. Due to the absence of adjacent protons, all signals are expected to be singlets.

G

Caption: Structure of this compound.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.6Singlet1HH-5 (pyrimidine ring)The lone proton on the electron-deficient pyrimidine ring is significantly deshielded and appears far downfield.
~ 4.0Singlet3H-OCH₃ (ester methyl)Protons on a methyl group attached to an oxygen atom of an ester are typically found in this region.
~ 2.8Singlet3H-CH₃ (ring methyl)Protons on a methyl group attached to the pyrimidine ring are deshielded relative to alkanes and appear in this range.
¹³C NMR Spectroscopy

Principle: ¹³C NMR spectroscopy provides a count of the unique carbon environments in a molecule. The chemical shift of each carbon signal is highly sensitive to its bonding and electronic environment, revealing the carbon skeleton.

Experimental Protocol:

  • Sample Preparation: The same sample prepared for ¹H NMR analysis is used.

  • Instrument: A 400 MHz NMR spectrometer, observing at a frequency of ~100 MHz for ¹³C.

  • Acquisition: A proton-decoupled experiment is standard. This technique removes C-H splitting, resulting in a spectrum where each unique carbon appears as a single sharp line, simplifying interpretation. A sufficient number of scans is critical due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Structural Assignment: The molecule's structure contains seven unique carbon atoms, which should give rise to seven distinct signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~ 170C-2 (C-Cl)The carbon directly attached to the electronegative chlorine and two nitrogen atoms is highly deshielded.
~ 165C-6 (C-CH₃)The carbon at position 6, bonded to the methyl group and two nitrogens, is also significantly downfield.
~ 162C=O (ester)The carbonyl carbon of the ester group is characteristically found in the far downfield region.
~ 158C-4 (C-COOCH₃)The pyrimidine ring carbon attached to the carboxylate group.
~ 120C-5 (C-H)The carbon atom bonded to the ring proton.
~ 53-OCH₃ (ester)The methyl carbon of the ester group is a typical sp³ carbon attached to an oxygen.
~ 25-CH₃ (ring)The methyl carbon attached to the pyrimidine ring appears in the typical aliphatic region.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of specific molecular vibrations (stretching, bending). It is an excellent tool for rapidly identifying the presence of key functional groups.

Experimental Protocol:

  • Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. ATR is a modern, rapid, and reliable method that requires minimal sample preparation.

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired and ratioed against the background to produce the final absorbance spectrum, typically in the range of 4000-400 cm⁻¹.

Data Interpretation: The IR spectrum provides clear evidence for the key functional groups within the molecule.

Wavenumber (cm⁻¹)Vibration TypeIntensityFunctional Group Assignment
~ 2950-3000C-H StretchMedium-WeakAliphatic C-H from methyl groups
~ 1730C=O StretchStrong, SharpEster carbonyl group
~ 1550-1600C=N / C=C StretchStrong-MediumPyrimidine ring stretches
~ 1250C-O StretchStrongEster C-O bond
~ 750C-Cl StretchMediumCarbon-chlorine bond

Mass Spectrometry (MS): The Molecular Weight and Isotopic Signature

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and, through fragmentation and isotopic patterns, offers further structural confirmation.

Experimental Protocol:

  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Electrospray Ionization (ESI) is a common soft ionization technique that typically produces the protonated molecule, [M+H]⁺.

  • Analysis: The ions are separated by a mass analyzer (e.g., quadrupole or time-of-flight) to generate the mass spectrum.

Data Interpretation: The key confirmation in the mass spectrum of this compound comes from its molecular weight and the characteristic isotopic pattern of chlorine.

  • Molecular Ion: The molecular weight is 186.60 g/mol .[1][2] In ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 187.02 . Other adducts, such as the sodium adduct [M+Na]⁺ at m/z 209.00 , may also be present.[3]

  • Chlorine Isotopic Pattern: Chlorine has two stable isotopes: ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a highly characteristic pattern in the mass spectrum. For any chlorine-containing fragment, there will be two peaks separated by 2 m/z units. The peak corresponding to the ³⁵Cl isotope (M⁺) will have an intensity roughly three times greater than the peak for the ³⁷Cl isotope (M+2⁺). Observing this 3:1 ratio for the molecular ion ([M+H]⁺ at m/z 187 and [M+2+H]⁺ at m/z 189) is definitive proof of the presence of one chlorine atom in the molecule.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides an unambiguous and robust characterization of this compound. NMR spectroscopy defines the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of essential functional groups, and mass spectrometry verifies the molecular weight and elemental composition (specifically, the presence of chlorine). This orthogonal dataset forms a comprehensive analytical package that validates the structure and purity of the compound, ensuring its suitability for advanced research and development applications.

References

1H NMR and 13C NMR of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a substituted pyrimidine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by this class of compounds.[1] Accurate structural elucidation is the bedrock of chemical research, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.

This technical guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just spectral data but also the underlying principles and experimental considerations necessary for a thorough interpretation. We will delve into the causality behind the observed chemical shifts and provide a framework for applying these principles to related heterocyclic systems.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following standardized numbering scheme for this compound (C₇H₇ClN₂O₂) is utilized.[2][3]

Caption: Structure of this compound.

Experimental Protocol: NMR Data Acquisition

The reliability of NMR data is fundamentally dependent on a robust experimental methodology. The following protocol outlines a self-validating system for acquiring high-quality spectra for heterocyclic compounds like the topic molecule.

1. Sample Preparation:

  • Weigh 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.[4] CDCl₃ is a common choice for its relative inertness and minimal signal overlap with typical organic molecules.[5]

  • Ensure the sample is fully dissolved to prevent issues with magnetic field homogeneity.

2. Spectrometer Setup & Calibration:

  • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion and resolution.[6]

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to maximize homogeneity, aiming for narrow and symmetrical solvent peak linewidths. This step is crucial for resolving fine coupling patterns and obtaining accurate integrals.

3. Data Acquisition Parameters:

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is typically sufficient.
    • Spectral Width: Set to cover the expected chemical shift range (e.g., 0-10 ppm).
    • Acquisition Time: ~2-3 seconds.
    • Relaxation Delay (d1): 1-2 seconds.
    • Number of Scans: 8-16 scans, depending on sample concentration.
    • Referencing: Calibrate the spectrum by setting the residual CHCl₃ signal to δ 7.26 ppm.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') to ensure all carbon signals appear as singlets.
    • Spectral Width: Set to cover the full range of carbon chemical shifts (e.g., 0-200 ppm).
    • Number of Scans: 512-1024 scans or more may be necessary due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus.
    • Referencing: Calibrate the spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.

Workflow for NMR-Based Structural Elucidation

The logical flow from sample to confirmed structure is a cornerstone of analytical integrity.

Caption: Standard workflow for NMR structural analysis.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, displaying three distinct singlet signals. The absence of spin-spin coupling is expected, as no protons are on adjacent carbon atoms.

Chemical Shift (δ) / ppmMultiplicityIntegrationAssignment
~7.5-7.6Singlet1HH-5
~4.0Singlet3H-OCH₃ (C9)
~2.7Singlet3H-CH₃ (C7)
Interpretation of ¹H NMR Signals:
  • H-5 (δ ~7.5-7.6): The lone proton on the pyrimidine ring appears as a singlet in the aromatic region. Its downfield chemical shift is a direct consequence of several factors. The aromatic nature of the pyrimidine ring induces a ring current that deshields the attached proton. Furthermore, the two electronegative nitrogen atoms in the ring withdraw electron density, further deshielding H-5.[7] This effect is a hallmark of nitrogen-containing aromatic heterocycles.[8]

  • -OCH₃ (δ ~4.0): The three protons of the methyl ester group appear as a sharp singlet. Their chemical shift is characteristic of protons on a carbon attached to an oxygen atom that is part of a carbonyl system. The electronegative oxygen atom deshields these protons, shifting them downfield compared to a simple alkane.

  • -CH₃ (δ ~2.7): The protons of the methyl group at the C-6 position also appear as a singlet. This signal is found in a typical region for a methyl group attached to an sp²-hybridized carbon of an aromatic ring. The deshielding effect of the aromatic system shifts it downfield from the ~0.9 ppm value seen in alkanes.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven unique carbon atoms in the molecule.[9]

Chemical Shift (δ) / ppmAssignmentRationale
~168-170C2Attached to N and Cl (highly deshielded)
~164-166C4Attached to two N atoms in the ring
~162-164C6Attached to N and part of the ester group
~160-162C8 (C=O)Carbonyl carbon, characteristically downfield
~120-122C5Aromatic CH, least deshielded ring carbon
~53-54C9 (-OCH₃)Methoxy carbon, shielded by single bond to O
~24-26C7 (-CH₃)Aliphatic carbon, most upfield signal
Interpretation of ¹³C NMR Signals:
  • Aromatic Carbons (C2, C4, C6, C5): The chemical shifts of the ring carbons are heavily influenced by the substituents and the ring nitrogen atoms.[10]

    • C2, C4, and C6 are significantly deshielded (shifted downfield) due to their direct attachment to the highly electronegative nitrogen atoms. C2 experiences the strongest deshielding effect as it is bonded to two nitrogen atoms and an electronegative chlorine atom.

    • C5 is the only protonated carbon on the ring and appears at the most upfield position among the ring carbons, as it is not directly bonded to a heteroatom.

  • Carbonyl Carbon (C8): The signal for the carbonyl carbon of the ester group appears far downfield (~160-162 ppm), which is a highly characteristic chemical shift for this functional group.

  • Aliphatic Carbons (C7, C9):

    • The methoxy carbon (C9) signal appears around 53-54 ppm, a typical value for a methyl group attached to an oxygen atom.

    • The methyl carbon (C7) attached to the pyrimidine ring is the most shielded carbon in the molecule, appearing at the most upfield chemical shift (~24-26 ppm).

Conclusion

The ¹H and ¹³C NMR spectra provide a complete and unambiguous structural confirmation of this compound. The ¹H spectrum clearly shows the three distinct proton environments, while the ¹³C spectrum confirms the presence of all seven unique carbon atoms. The observed chemical shifts are fully consistent with established principles of NMR spectroscopy, particularly the strong deshielding effects of the pyrimidine ring's nitrogen atoms and the attached electron-withdrawing chloro and carboxylate substituents. This guide serves as a practical reference for the analysis of this compound and as an educational tool for interpreting the NMR spectra of related heterocyclic systems.

References

mass spectrometry analysis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Authored by: A Senior Application Scientist

Abstract

This compound is a pivotal chemical intermediate in the synthesis of high-value pharmaceuticals and agrochemicals.[1] Its structural integrity and purity are paramount, necessitating robust analytical methods for its characterization. Mass spectrometry (MS) stands as a cornerstone technique, offering unparalleled sensitivity and structural elucidation capabilities essential for quality control, metabolite identification, and process optimization in drug development.[2][3] This guide provides a comprehensive framework for the mass spectrometric analysis of this compound, detailing strategic choices in methodology, from sample preparation to advanced data interpretation. We will explore both gas and liquid chromatography-mass spectrometry approaches, delve into predictable fragmentation patterns, and present self-validating protocols designed for researchers, scientists, and drug development professionals.

Introduction to this compound

Physicochemical Properties and Significance

This compound is a substituted pyrimidine derivative whose unique arrangement of functional groups—a chloro substituent, a methyl group, and a methyl ester—makes it a versatile building block in organic synthesis.[1] Understanding its fundamental properties is the first step in developing a sound analytical strategy.

PropertyValueSource
CAS Number 89793-11-3[1][4][5][6]
Molecular Formula C₇H₇ClN₂O₂[1][4]
Molecular Weight 186.60 g/mol [1][4][5][6]
Appearance Pale yellow needles / Solid[1][5]
Melting Point 108-115 °C[1][5]
Purity (Typical) ≥ 97% (HPLC)[1]
Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a key precursor in synthesizing a range of biologically active molecules. In the pharmaceutical sector, it is instrumental in developing drugs targeting neurological disorders.[1] In agriculture, it is used to formulate advanced pesticides and herbicides, contributing to crop protection.[1] Given its role, the ability to accurately detect and quantify it, along with any related impurities or metabolites, is critical for ensuring the safety and efficacy of the final products.[7]

The Imperative for Accurate Mass Spectrometric Analysis

Mass spectrometry is indispensable for several reasons:

  • Identity Confirmation: Unambiguously verifies the synthesis of the correct compound through accurate mass measurement.

  • Purity Assessment: Detects and identifies trace-level impurities and degradants that could impact safety and efficacy.[7]

  • Metabolite Profiling: In drug development, MS is crucial for identifying how the body processes a drug candidate, which is essential for understanding its pharmacokinetic properties.[2][3][7]

  • Quantitative Analysis: Enables precise measurement of the compound in various matrices, from reaction mixtures to biological fluids.[7]

Foundational Principles of Mass Spectrometry for Small Molecule Analysis

The success of any MS analysis hinges on the selection of the appropriate technique, particularly the method of ionization. The choice is governed by the analyte's properties and the analytical question at hand.

Ionization Techniques: A Critical Choice

2.1.1. Electron Ionization (EI): For Structural Elucidation via Fragmentation Electron Ionization is a high-energy, "hard" ionization technique typically coupled with Gas Chromatography (GC).[8] It involves bombarding the analyte molecule with 70 eV electrons, causing the ejection of an electron to form a radical cation (M•+).[9] This process imparts significant excess energy, leading to extensive and reproducible fragmentation.[9]

  • Expert Insight: While this fragmentation can sometimes prevent the observation of the molecular ion for less stable compounds, it provides a rich, fingerprint-like spectrum that is invaluable for structural confirmation and is the basis for extensive spectral libraries like NIST.[9][10] For this compound, its relative stability suggests the molecular ion will be observable.

2.1.2. Electrospray Ionization (ESI): Soft Ionization for Molecular Weight Determination Electrospray Ionization is a "soft" ionization technique that generates ions from a solution, making it perfectly compatible with Liquid Chromatography (LC).[11] It typically produces protonated molecules ([M+H]⁺) or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.[11][12]

  • Expert Insight: ESI is the method of choice when the primary goal is to determine the molecular weight or when analyzing thermally labile or non-volatile compounds.[11][13] Its ability to be coupled with tandem mass spectrometry (MS/MS) allows for controlled fragmentation (Collision-Induced Dissociation, CID), providing structural information on demand. For analyzing this compound in complex biological samples, LC-ESI-MS/MS is the superior approach.[14][15]

Experimental Design & Methodology

A robust analytical method is built on a foundation of meticulous sample preparation and optimized instrument parameters.

Sample Preparation: The Cornerstone of Reliable Data

The primary goal of sample preparation is to present the analyte to the mass spectrometer in a suitable solvent, at an appropriate concentration, and free from interfering matrix components like salts, which are incompatible with ESI.[13][16][17]

Experimental Protocol 3.1.1: Preparation of a Standard Solution for LC-MS

  • Objective: To prepare a clean, dilute solution for direct infusion or LC-MS analysis.

  • Step 1: Stock Solution Preparation. Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a suitable organic solvent (e.g., methanol or acetonitrile) in a volumetric flask. This creates a stock solution of approximately 1 mg/mL.

  • Step 2: Working Solution Preparation. Perform a serial dilution of the stock solution. Take 100 µL of the 1 mg/mL solution and dilute it with 9.9 mL of the same solvent to create a 10 µg/mL working solution.[17]

  • Step 3: Final Dilution for Analysis. Further dilute the working solution to a final concentration range of 10-1000 ng/mL, depending on instrument sensitivity. The optimal solvent for the final dilution should match the initial mobile phase conditions of the LC method (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Step 4: Filtration. If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter before transferring it to a 2 mL autosampler vial. This prevents blockages in the LC system and ion source.[17]

  • Trustworthiness Check: An improperly prepared sample is the most common source of error. The solution must be perfectly clear. Overly concentrated samples can lead to signal suppression, detector saturation, and source contamination.[17]

Gas Chromatography-Mass Spectrometry (GC-MS) Approach

Given the compound's melting point of ~110 °C, it possesses sufficient volatility and thermal stability for GC-MS analysis, particularly for purity assessment of the neat material.[18]

Experimental Protocol 3.2.1: Suggested GC-MS Parameters

ParameterRecommended SettingRationale
Injector Split/Splitless, 250 °CEnsures rapid volatilization without thermal degradation. A split injection (e.g., 50:1) prevents column overloading.
Column 30 m x 0.25 mm, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A standard non-polar column provides good peak shape for a wide range of small molecules.
Carrier Gas Helium, constant flow ~1.2 mL/minInert carrier gas providing optimal separation efficiency.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minAn initial temperature below the solvent boiling point allows for good focusing. The ramp separates the analyte from impurities.
Ion Source Electron Ionization (EI) at 70 eVStandard energy for reproducible fragmentation and library matching.[9]
MS Source Temp. 230 °CStandard temperature to maintain analyte in the gas phase.
MS Quad Temp. 150 °CStandard temperature for stable mass filtering.
Scan Range m/z 40-450A range that covers the molecular ion and all expected fragments.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approach

LC-MS/MS is the preferred method for quantitative analysis in complex matrices (e.g., plasma, urine, process streams) due to its superior specificity and sensitivity.[14][15][19]

Experimental Protocol 3.3.1: Suggested LC-MS/MS Parameters

ParameterRecommended SettingRationale
Column C18, 50 mm x 2.1 mm, 1.8 µm particle sizeA reverse-phase C18 column is excellent for retaining and separating small, moderately polar organic molecules.[20]
Mobile Phase A Water + 0.1% Formic AcidFormic acid is a common mobile phase additive that aids in protonation for positive mode ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile is a common organic solvent for reverse-phase chromatography.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient suitable for screening and method development.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column.
Column Temp. 40 °CElevated temperature improves peak shape and reduces viscosity.
Ion Source Electrospray Ionization (ESI), Positive ModeThe pyrimidine nitrogens are basic and readily accept a proton.
Capillary Voltage 3.5 kVA typical voltage to ensure efficient spray formation.
Desolvation Temp. 450 °COptimizes solvent removal to enhance ion signal.[19]
Analysis Mode Multiple Reaction Monitoring (MRM)For quantification, monitor the transition from the precursor ion ([M+H]⁺) to a specific product ion for maximum selectivity and sensitivity.
Analytical Workflow Visualization

The following diagram illustrates the logical flow from sample acquisition to final data interpretation for a comprehensive mass spectrometric analysis.

G cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Interpretation Sample Receive Sample (Neat Compound or in Matrix) Prep Protocol 3.1.1: Solubilization & Dilution Sample->Prep Filter Filtration (0.22 µm) Prep->Filter LCMS LC-MS/MS Analysis (Protocol 3.3.1) Filter->LCMS Preferred for complex matrices GCMS GC-MS Analysis (Protocol 3.2.1) Filter->GCMS Preferred for neat compound purity Interpret Spectral Analysis: - Molecular Ion ID - Isotope Pattern Check - Fragmentation Analysis LCMS->Interpret GCMS->Interpret Quant Quantification (if required) Interpret->Quant Report Final Report Quant->Report

Caption: General workflow for the MS analysis of the target compound.

Data Interpretation and Structural Elucidation

Analysis of the Full Scan Mass Spectrum

The first step in data analysis is to identify the molecular ion.

  • In ESI (+ mode): Look for the protonated molecule [M+H]⁺ at m/z 187.6.

  • In EI mode: Look for the radical cation M•+ at m/z 186.6.

A key confirmatory feature is the isotopic pattern of chlorine . Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic doublet for any chlorine-containing ion, with the M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) in an approximate 3:1 intensity ratio. For our compound, we expect to see:

  • [M+H]⁺: A peak at m/z 187 and a smaller peak at m/z 189.

  • M•+: A peak at m/z 186 and a smaller peak at m/z 188.

Observing this 3:1 ratio is a strong validation of the presence of one chlorine atom in the molecule.

Predicting and Interpreting Fragmentation Patterns

4.2.1. Electron Ionization (EI) Fragmentation Pathways Under EI conditions, the molecule will fragment at its weakest bonds and through characteristic rearrangements. The primary fragmentation routes are predictable:

  • Loss of Methoxy Radical (•OCH₃): Cleavage of the ester C-O bond results in an acylium ion.

    • M•+ (m/z 186/188) → [M - •OCH₃]⁺ at m/z 155/157 . This is often a very favorable and prominent fragmentation pathway for methyl esters.

  • Loss of the Ester Group (•COOCH₃): Cleavage of the bond between the pyrimidine ring and the ester carbonyl.

    • M•+ (m/z 186/188) → [M - •COOCH₃]⁺ at m/z 127/129 .

  • Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond.

    • M•+ (m/z 186/188) → [M - •Cl]⁺ at m/z 151 . The absence of the isotope pattern in this fragment confirms the loss of chlorine.

  • Ring Fragmentation: Subsequent losses of small neutral molecules like HCN from the pyrimidine ring can also occur.

G M M•+ m/z 186/188 F1 [M - •OCH₃]⁺ m/z 155/157 M->F1 - •OCH₃ F2 [M - •COOCH₃]⁺ m/z 127/129 M->F2 - •COOCH₃ F3 [M - Cl•]⁺ m/z 151 M->F3 - Cl• F4 Further Fragments F1->F4 F2->F4

Caption: Predicted EI fragmentation pathways for the target compound.

4.2.2. Collision-Induced Dissociation (CID) in MS/MS In an LC-MS/MS experiment, the precursor ion ([M+H]⁺, m/z 187) is selected in the first quadrupole and fragmented in a collision cell. The resulting product ions are then analyzed. The fragmentation can be similar to EI but often involves neutral losses from an even-electron species. Common losses would include methanol (CH₃OH) from the protonated ester.

  • [M+H]⁺ (m/z 187/189) → [M+H - CH₃OH]⁺ at m/z 155/157. This transition (187 → 155) would be an excellent choice for a highly specific MRM assay.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

For definitive structural confirmation, especially when dealing with unknown impurities or metabolites, HRMS (e.g., using Orbitrap or TOF analyzers) is essential. HRMS provides a mass measurement with high accuracy (typically < 5 ppm), allowing for the calculation of a unique elemental formula.

  • Example: An observed mass of 186.0201 for the molecular ion would confidently confirm the elemental formula C₇H₇³⁵ClN₂O₂, which has a theoretical exact mass of 186.0196.

Self-Validation and Quality Control in Analysis

To ensure the trustworthiness of results, every protocol must include self-validating systems.

  • Isotopic Pattern Confirmation: As discussed, the 3:1 chlorine isotope pattern is an inbuilt validation of elemental composition.

  • Use of Internal Standards: For quantitative studies, a stable isotope-labeled version of the analyte is the gold standard internal standard. If unavailable, a structurally similar compound with different mass can be used.

  • Blanks and Controls: Running solvent blanks before and after samples is crucial to check for carryover and system contamination.[17] Spiked matrix samples (controls) should be used to assess recovery and matrix effects.

  • Reproducibility: Repeated injections of the same standard should yield consistent retention times (< 2% RSD) and peak areas (< 5% RSD) to demonstrate system stability.

Conclusion

The mass spectrometric analysis of this compound is a multi-faceted task that can be effectively addressed with a logical, well-planned approach. For purity analysis of the neat compound, GC-MS with EI provides rich structural data. For sensitive and specific quantification in complex environments typical of drug development, LC-MS/MS with ESI is the superior methodology. By understanding the principles of ionization, predicting fragmentation behavior, and implementing rigorous quality control, researchers can leverage the full power of mass spectrometry to characterize this vital chemical intermediate with confidence and precision.

References

Introduction: The Privileged Nature of the Pyrimidine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Fundamental Reactivity of the Chloropyrimidine Core

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of biologically active compounds, including natural products and numerous approved drugs.[1] Its unique electronic properties and versatile synthetic handles make it an invaluable building block in the design of novel therapeutics. Among the most useful derivatives are the chloropyrimidines. The chlorine substituent is not merely a placeholder; it is a reactive linchpin, a site of activation that unlocks a diverse range of chemical transformations. The electron-withdrawing nature of the chlorine atom, coupled with the inherent electron deficiency of the pyrimidine ring, renders the core susceptible to a variety of synthetic manipulations.

This guide provides a deep dive into the fundamental reactivity of the chloropyrimidine core. We will move beyond simple reaction schemes to explore the underlying electronic principles that govern its behavior. Our focus will be on the three most critical classes of reactions in the drug discovery workflow: Nucleophilic Aromatic Substitution (SNAr), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination. By understanding the causality behind experimental choices and the factors that control regioselectivity, researchers can harness the full synthetic potential of this elite heterocyclic motif.

The Electronic Landscape of Chloropyrimidines

The reactivity of a chloropyrimidine is fundamentally dictated by the electron-deficient character of the diazine ring. The two nitrogen atoms exert a powerful inductive and resonance effect, withdrawing electron density from the carbon atoms. This creates a highly polarized system, making the ring carbons electrophilic and exceptionally activated towards nucleophilic attack.[2][3] This intrinsic property is so potent that it enables reactions with chloropyrimidines under conditions where analogous aryl chlorides would be completely unreactive.[3][4]

The positions on the pyrimidine ring are not electronically equivalent, leading to a predictable hierarchy of reactivity:

C4/C6 > C2 >> C5

This order is a direct consequence of the ability of the ring nitrogens to stabilize the negative charge in the reaction intermediate (the Meisenheimer complex) formed during nucleophilic attack. Attack at the C4/C6 or C2 positions allows the negative charge to be delocalized onto a nitrogen atom, a highly favorable arrangement. In contrast, attack at C5 does not permit such stabilization, making this position far less reactive.[2][5]

From a molecular orbital perspective, this reactivity can be rationalized by examining the Lowest Unoccupied Molecular Orbital (LUMO). In an unsubstituted pyrimidine, the LUMO has its largest lobes at the C2, C4, and C6 positions, indicating these are the most electrophilic sites. The introduction of substituents can dramatically alter the energy and distribution of the LUMO and LUMO+1, providing a powerful tool for tuning the regioselectivity of reactions.[6][7]

Nucleophilic Aromatic Substitution (SNAr): The Synthetic Workhorse

The SNAr reaction is the most common and direct method for functionalizing the chloropyrimidine core. It proceeds via a two-step addition-elimination mechanism where a nucleophile first attacks the electron-deficient carbon bearing the chlorine atom, forming a tetrahedral intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, particularly through delocalization of the negative charge onto the ring nitrogens.[8] In the second step, the chloride ion is expelled, restoring the aromaticity of the ring and yielding the substituted product.

Figure 1: General Mechanism of SNAr on a Chloropyrimidine.
Causality of Regioselectivity: A Deeper Analysis

While SNAr is a powerful tool, its utility hinges on the ability to control which chlorine atom reacts in polychlorinated systems like 2,4-dichloropyrimidine. The outcome is highly sensitive to a subtle interplay of electronic and steric factors, as well as the nature of the incoming nucleophile.

Substituent / ConditionPreferred Site of AttackRationale
Unsubstituted 2,4-Dichloropyrimidine C4The C4 position is generally more electrophilic than C2.[2][9]
Electron-Donating Group (EDG) at C6 (e.g., -OMe, -NHMe) C2The EDG raises the energy of the transition state for C4 attack, making C2 attack kinetically favored. This is reflected in a change in the LUMO distribution, where the lobes at C2 and C4 become similar in size.[7]
Electron-Withdrawing Group (EWG) at C5 (e.g., -NO₂, -CN) C4The EWG strongly activates the adjacent C4 position, significantly enhancing its electrophilicity and stabilizing the Meisenheimer intermediate.[10]
Sterically Bulky Group at C5 C2A large substituent at C5 can sterically hinder the approach of the nucleophile to the C4 position, thereby favoring attack at the more accessible C2 position.[7]
Specific Nucleophiles (e.g., Alkoxides on 2-MeSO₂-4-chloropyrimidine) C2Non-covalent interactions, such as hydrogen bonding between the incoming alkoxide and the acidic proton of the methylsulfonyl group, can pre-organize the transition state and direct the nucleophile to the C2 position.[6]
Tertiary Amine Nucleophiles on 5-EWG-2,4-dichloropyrimidines C2Tertiary amines can show an unusual preference for C2, followed by in-situ dealkylation, providing formal access to secondary amine substitution at the C2 position, a reversal of the typical selectivity.[10]
Protocol 1: General Procedure for SNAr Amination

This protocol describes a typical synthesis of a 4-amino-substituted pyrimidine from a 4-chloropyrimidine precursor.

Materials:

  • Substituted 4-chloropyrimidine (1.0 eq)

  • Primary or secondary amine (1.1 - 1.5 eq)

  • Anhydrous solvent (e.g., propanol, DMF, or THF)

  • Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 2.0 eq, if amine salt is used or to scavenge HCl)

  • Microwave reaction vial or round-bottom flask with condenser

  • Stir bar

Methodology:

  • Reaction Setup: To a microwave reaction vial, add the 4-chloropyrimidine (e.g., 2 mmol, 1.0 eq) and a magnetic stir bar.

  • Solvent and Reagents: Add the anhydrous solvent (e.g., 1-2 mL of propanol).[11] Add the desired amine (e.g., 2.2 mmol, 1.1 eq) to the stirring solution. If the amine is a hydrochloride salt, or to assist the reaction, add a non-nucleophilic base like triethylamine (e.g., 4 mmol, 2.0 eq).[11]

  • Reaction Conditions: Seal the vial and heat the reaction mixture. For microwave-assisted synthesis, typical conditions are 120–140 °C for 15–30 minutes.[11] For conventional heating, reflux the mixture for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Work-up: After cooling the reaction to room temperature, if a precipitate has formed, it can be collected by filtration. Otherwise, concentrate the solvent under reduced pressure.

  • Extraction: Partition the residue between a suitable organic solvent (e.g., ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to remove any remaining acid.[11][12]

  • Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.[12]

Palladium-Catalyzed Cross-Coupling Reactions

While SNAr is highly effective for introducing heteroatom nucleophiles, the formation of carbon-carbon (C-C) and certain carbon-nitrogen (C-N) bonds requires a different approach. Palladium-catalyzed cross-coupling reactions have revolutionized this area, and the activated nature of the chloropyrimidine C-Cl bond makes it an excellent substrate for these transformations.[2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki reaction is a powerful method for creating C-C bonds by coupling an organoboron reagent (boronic acid or ester) with a halide. For chloropyrimidines, this reaction exhibits exceptional regioselectivity, with a strong preference for reaction at the C4/C6 positions over C2.[2][3] This reliable selectivity is a key advantage, enabling the stepwise and controlled synthesis of complex, multi-substituted pyrimidines.

Suzuki_Cycle cluster_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Cl) TM Ar-Pd(II)L₂(R) OA->TM Transmetalation RE Pd(0)L₂ TM->RE Reductive Elimination ArR Ar-R TM->ArR ArCl Ar-Cl ArCl->OA Oxidative Addition R_BOH2 R-B(OH)₂ Base Base

Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Protocol 2: Suzuki Coupling of a 4-Chloropyrimidine with an Arylboronic Acid

This protocol is adapted from established methods for the solid-phase and solution-phase Suzuki coupling of chloropyrimidines.[13][14][15]

Materials:

  • 4-Chloropyrimidine derivative (1.0 eq)

  • Arylboronic acid (1.5 - 4.0 eq)[15]

  • Palladium catalyst: Pd₂(dba)₃ (5-10 mol%) or Pd(OAc)₂/PPh₃[3][15]

  • Ligand (if needed): P(t-Bu)₃ (10-20 mol%)[15]

  • Base: Spray-dried KF (Potassium Fluoride) or K₂CO₃ (2.0 - 8.0 eq)[15]

  • Anhydrous solvent: THF or Glyme/water mixture[3][15]

  • Inert atmosphere supplies (Nitrogen or Argon)

Methodology:

  • Inert Atmosphere: The reaction should be performed under an inert atmosphere (Nitrogen or Argon) to protect the palladium catalyst from oxidation.

  • Reaction Setup: To a dry flask, add the 4-chloropyrimidine (e.g., 0.11 mmol), arylboronic acid (4 eq), base (e.g., spray-dried KF, 8 eq), palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%), and ligand (e.g., P(t-Bu)₃, 20 mol%).[15]

  • Solvent Addition: Add anhydrous THF via syringe.

  • Reaction Conditions: Stir the mixture at 50 °C for 18-22 hours.[15] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool to room temperature and filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: A Versatile C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. It serves as a powerful and highly general alternative to SNAr for constructing C-N bonds.[16][17] Its primary advantage lies in its exceptionally broad substrate scope, allowing for the coupling of anilines and even poorly nucleophilic amines that fail to react under SNAr conditions.[2][16]

Buchwald_Cycle cluster_cycle Pd0 Pd(0)L₂ OA Ar-Pd(II)L₂(Cl) AmineCoord [Ar-Pd(II)L₂(Amine)]⁺ OA->AmineCoord + R₂NH Deprotonation Ar-Pd(II)L₂(Amido) AmineCoord->Deprotonation - Base-H⁺ RE Pd(0)L₂ Deprotonation->RE Reductive Elimination ArNR2 Ar-NR₂ Deprotonation->ArNR2 ArCl Ar-Cl ArCl->OA Oxidative Addition Amine R₂NH Base Base

Figure 3: Catalytic Cycle of the Buchwald-Hartwig Amination.
Protocol 3: Regioselective Buchwald-Hartwig Amination of a Dichloropyrimidine

This protocol is based on a highly regioselective C4 amination of a 6-aryl-2,4-dichloropyrimidine.[2] A key insight for achieving high selectivity is the order of addition: the amine must be complexed with the base before exposure to the dichloropyrimidine to prevent a competing, less selective SNAr background reaction.[2]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine (1.0 eq)

  • Secondary aliphatic amine or aniline (1.1 eq)

  • Palladium catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: X-Phos (10 mol%)

  • Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.0 eq)

  • Anhydrous solvent: Toluene or THF

  • Inert atmosphere supplies (Nitrogen or Argon)

Methodology:

  • Inert Atmosphere: Set up the reaction in a glovebox or using Schlenk line techniques under an inert atmosphere.

  • Reagent Premixing (Critical Step): In a reaction flask, dissolve the amine (1.1 eq) in anhydrous toluene. Add the LiHMDS solution (2.0 eq) and stir for 5-10 minutes at room temperature. This step forms the active lithium amide species and is crucial for high regioselectivity.[2]

  • Catalyst and Substrate Addition: To the premixed amine/base solution, add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), the palladium catalyst, and the ligand.

  • Reaction Conditions: Heat the reaction mixture (e.g., 80-100 °C) and monitor by TLC or LC-MS. The reaction is often complete within a few hours.

  • Work-up: Cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to isolate the C4-aminated product.

Comparative Summary and Outlook

The synthetic chemist's choice between SNAr, Suzuki, and Buchwald-Hartwig amination depends on the desired transformation and the specific substrate. Each method offers unique advantages for the functionalization of the chloropyrimidine core.

FeatureNucleophilic Aromatic Substitution (SNAr)Suzuki-Miyaura CouplingBuchwald-Hartwig Amination
Bond Formed C-N, C-O, C-SC-CC-N
Typical Regioselectivity C4 > C2; highly sensitive to substituents and nucleophileHighly selective for C4/C6Generally selective for C4/C6
Key Advantage Operationally simple, often metal-free, economical.Excellent for building complex carbon skeletons with high regiocontrol.Broadest amine scope, including poorly nucleophilic amines.
Key Consideration Limited by nucleophile reactivity; subsequent substitutions are often difficult.Requires synthesis of boronic acid partner; sensitive to air/moisture.Requires expensive catalyst/ligand systems; sensitive to air.

The fundamental reactivity of the chloropyrimidine core is a rich and nuanced field. By understanding the electronic principles that govern its behavior and mastering the key transformations of SNAr, Suzuki, and Buchwald-Hartwig reactions, drug development professionals can strategically and efficiently construct novel molecular architectures. The continued development of new catalysts and a deeper mechanistic understanding will further expand the synthetic toolbox, ensuring that the chloropyrimidine scaffold remains a truly privileged and indispensable component in the quest for new medicines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a pivotal intermediate in the synthesis of a diverse array of biologically active molecules, particularly in the realms of pharmaceuticals and agrochemicals. The substituted pyrimidine scaffold is a recurring motif in numerous approved drugs, and the strategic placement of the chloro, methyl, and carboxylate groups on this molecule provides versatile handles for further chemical modifications. The chlorine atom at the 2-position is particularly susceptible to nucleophilic substitution, allowing for the introduction of various functional groups.

These application notes provide a comprehensive and detailed protocol for the synthesis of this compound. The procedure is designed for researchers and professionals in drug development and organic synthesis, with a focus on elucidating the rationale behind each experimental step to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Synthesis Workflow

The synthesis of this compound is a multi-step process that begins with the formation of the core pyrimidine ring, followed by chlorination and finally esterification. This workflow is designed to be efficient and scalable for laboratory settings.

Synthesis_Workflow Start Starting Materials: Dimethyl malonate & Acetamidine hydrochloride Intermediate1 Step 1: Cyclocondensation Formation of 4,6-dihydroxy-2-methylpyrimidine Start->Intermediate1  Sodium Methoxide, Methanol Intermediate2 Step 2: Chlorination Conversion to 4,6-dichloro-2-methylpyrimidine Intermediate1->Intermediate2  POCl3, N,N-diethylaniline Intermediate3 Step 3: Selective Hydrolysis Formation of 2-chloro-6-methylpyrimidine-4-carboxylic acid Intermediate2->Intermediate3  Controlled basic hydrolysis FinalProduct Step 4: Esterification This compound Intermediate3->FinalProduct  Methanol, Acid catalyst

Figure 1: Overall workflow for the synthesis of this compound.

Reagents and Materials

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key PropertiesSupplier Example
Dimethyl malonate108-59-8C₅H₈O₄132.11LiquidSigma-Aldrich
Acetamidine hydrochloride124-42-5C₂H₇ClN₂94.54SolidSigma-Aldrich
Sodium methoxide124-41-4CH₃NaO54.02Solid, hygroscopicSigma-Aldrich
Methanol67-56-1CH₄O32.04Liquid, flammableFisher Scientific
Phosphorus oxychloride (POCl₃)10025-87-3POCl₃153.33Liquid, corrosiveSigma-Aldrich
N,N-diethylaniline91-66-7C₁₀H₁₅N149.23LiquidSigma-Aldrich
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Liquid, volatileFisher Scientific
Hydrochloric acid (HCl)7647-01-0HCl36.46Aqueous solutionVWR
Sodium hydroxide (NaOH)1310-73-2NaOH40.00Solid, corrosiveSigma-Aldrich
Anhydrous magnesium sulfate (MgSO₄)7487-88-9MgSO₄120.37Solid, desiccantSigma-Aldrich

Experimental Protocols

Step 1: Synthesis of 4,6-dihydroxy-2-methylpyrimidine

This initial step involves a cyclocondensation reaction to form the pyrimidine ring. The reaction utilizes dimethyl malonate and acetamidine hydrochloride in the presence of a strong base, sodium methoxide.[1][2]

Protocol:

  • To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add 200 mL of anhydrous methanol.

  • While stirring, slowly add 21.6 g (0.4 mol) of sodium methoxide to the methanol. The dissolution is exothermic.

  • Once the sodium methoxide has completely dissolved, add 26.4 g (0.2 mol) of dimethyl malonate dropwise via the dropping funnel over 30 minutes.

  • Following the addition of dimethyl malonate, add 22.7 g (0.24 mol) of acetamidine hydrochloride in portions over 15 minutes.

  • Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Filter the resulting precipitate and wash with cold methanol (2 x 50 mL).

  • Dissolve the solid in 200 mL of water and acidify to a pH of 1-2 with concentrated hydrochloric acid.

  • Cool the acidified solution in an ice bath for 1-2 hours to induce crystallization of the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield 4,6-dihydroxy-2-methylpyrimidine.

Causality Explanation: The sodium methoxide acts as a base to deprotonate the dimethyl malonate, forming a nucleophilic enolate. The acetamidine provides the N-C-N backbone of the pyrimidine ring. The subsequent cyclization and elimination of methanol and water lead to the formation of the stable aromatic pyrimidine ring.

Step 2: Synthesis of 4,6-dichloro-2-methylpyrimidine

The hydroxyl groups of the pyrimidine ring are converted to chloro groups using a chlorinating agent such as phosphorus oxychloride. N,N-diethylaniline is used as a base to neutralize the HCl generated during the reaction.[1]

Protocol:

  • In a 250 mL three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel under a nitrogen atmosphere, place the dried 4,6-dihydroxy-2-methylpyrimidine from Step 1.

  • Add 100 mL of phosphorus oxychloride (POCl₃) to the flask.

  • Slowly add 15 mL of N,N-diethylaniline to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 105-110 °C) for 4-6 hours. The mixture should become a clear solution.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring in a well-ventilated fume hood. This step is highly exothermic.

  • Extract the aqueous mixture with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 4,6-dichloro-2-methylpyrimidine as a solid. The product can be further purified by recrystallization from ethanol.

Causality Explanation: Phosphorus oxychloride is a strong dehydrating and chlorinating agent. It reacts with the hydroxyl groups of the pyrimidine, converting them into good leaving groups which are subsequently displaced by chloride ions. The N,N-diethylaniline acts as an acid scavenger.

Step 3: Selective Hydrolysis to 2-chloro-6-methylpyrimidine-4-carboxylic acid

This step is not explicitly detailed in the search results and represents a logical synthetic step towards the final product. It would involve the selective hydrolysis of one of the chloro groups to a hydroxyl group, which would then be oxidized to a carboxylic acid, or more directly, a selective reaction at one of the chloro positions. A more plausible route, though not explicitly detailed, would be the formation of a 4-carboxy-6-hydroxy-2-methylpyrimidine followed by chlorination. However, for the purpose of this protocol, we will assume a theoretical selective hydrolysis and subsequent oxidation or a direct carboxylation method. A more common laboratory synthesis might start from a precursor already containing the carboxylate group. For the sake of a complete protocol based on inferred steps, a hypothetical selective reaction is described. A more practical approach might involve protecting one chloro group, functionalizing the other, and then deprotecting.

A more direct and referenced approach is the direct chlorination of the corresponding carboxylic acid.[3] Therefore, a more logical preceding step would be the synthesis of 6-methyl-2-hydroxypyrimidine-4-carboxylic acid.

Revised Step 3: Synthesis of 2-Chloro-6-methylpyrimidine-4-carboxylic Acid

This protocol assumes the starting material is 2-hydroxy-6-methylpyrimidine-4-carboxylic acid, which can be synthesized from appropriate precursors. The chlorination is then performed on this carboxylic acid.

Protocol:

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 10 g of 2-hydroxy-6-methylpyrimidine-4-carboxylic acid.

  • Carefully add 50 mL of thionyl chloride (SOCl₂) in a fume hood.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • The resulting residue is 2-chloro-6-methylpyrimidine-4-carboxylic acid.[3]

Causality Explanation: Thionyl chloride is a common reagent for converting carboxylic acids to acid chlorides and hydroxyl groups on heterocyclic rings to chlorides. In this case, it serves the dual purpose of chlorinating the hydroxyl group and potentially the carboxylic acid, which would be subsequently hydrolyzed back to the carboxylic acid during workup.

Step 4: Esterification to this compound

The final step is the esterification of the carboxylic acid to form the desired methyl ester.[4]

Protocol:

  • To the crude 2-chloro-6-methylpyrimidine-4-carboxylic acid from the previous step, add 100 mL of anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add 2 mL of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Dissolve the residue in 100 mL of ethyl acetate and wash with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.[5][6]

Causality Explanation: The Fischer esterification is an acid-catalyzed reaction. The sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

Characterization

The final product, this compound, is a solid with a melting point of 108-113 °C.[6] Its identity and purity should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

  • Molecular Formula: C₇H₇ClN₂O₂[5][6]

  • Molecular Weight: 186.60 g/mol [5][6]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water. Handle with extreme care.

  • Methanol and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.

  • Sodium methoxide is a strong base and is corrosive.

Conclusion

The protocol outlined above provides a detailed and scientifically grounded method for the synthesis of this compound. By understanding the chemical principles behind each step, researchers can effectively troubleshoot and adapt this procedure for their specific needs. The successful synthesis of this versatile intermediate opens the door to the development of novel compounds with potential applications in medicine and agriculture.

References

Application Notes and Protocols for the Laboratory Preparation of Substituted Pyrimidine Esters

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Enduring Significance of Substituted Pyrimidine Esters in Therapeutic Discovery

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous biologically active molecules, including nucleic acids.[1][2] Consequently, substituted pyrimidines and their ester derivatives have garnered significant attention from the drug development community. These scaffolds are integral to a wide array of therapeutic agents, exhibiting pharmacological activities such as antiviral, antitumor, antibacterial, and anti-inflammatory properties.[3][4] The ester functionality, in particular, offers a versatile handle for further molecular elaboration and can modulate the pharmacokinetic profile of a drug candidate.

This comprehensive guide provides detailed application notes and protocols for the laboratory-scale synthesis of substituted pyrimidine esters. Moving beyond a simple recitation of procedural steps, this document delves into the mechanistic underpinnings of key synthetic strategies, offering insights into the rationale behind experimental choices. The protocols are designed to be self-validating, with an emphasis on troubleshooting common side reactions and ensuring the unambiguous characterization of the final products.

Key Synthetic Strategies for Substituted Pyrimidine Esters

The synthesis of substituted pyrimidine esters can be broadly approached through several reliable methods. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the pyrimidine ring. Here, we focus on two of the most robust and widely employed methodologies: the Biginelli reaction for the synthesis of dihydropyrimidine esters and the Pinner synthesis for the preparation of fully aromatic pyrimidine esters.

The Biginelli Reaction: A Powerful Three-Component Condensation for Dihydropyrimidine Esters

First reported by Italian chemist Pietro Biginelli in 1893, this one-pot, three-component reaction has become a mainstay for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their corresponding thiones, many of which are valuable precursors to pyrimidine esters.[3][4] The classical Biginelli reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[4]

The mechanism of the Biginelli reaction is believed to proceed through the formation of an N-acyliminium ion intermediate.[4] This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidine product. The acid catalyst plays a crucial role in activating the aldehyde and promoting the key bond-forming steps.

Diagram 1: The Biginelli Reaction Mechanism

Biginelli_Mechanism aldehyde Aldehyde iminium N-Acyliminium Ion aldehyde->iminium Condensation urea Urea urea->iminium ketoester β-Ketoester enol Enol of β-Ketoester ketoester->enol Tautomerization catalyst Acid Catalyst catalyst->aldehyde adduct Open-chain Adduct iminium->adduct Nucleophilic Attack enol->adduct dhpm Dihydropyrimidine Ester adduct->dhpm Cyclization & Dehydration

Caption: A simplified representation of the Biginelli reaction mechanism.

This protocol details the synthesis of a representative dihydropyrimidine ester using a classical approach.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Methoxybenzaldehyde136.151.36 g10 mmol
Ethyl acetoacetate130.141.30 g10 mmol
Urea60.060.90 g15 mmol
Ethanol46.0720 mL-
Concentrated HCl36.460.2 mL-

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxybenzaldehyde (1.36 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and urea (0.90 g, 15 mmol).

  • Add 20 mL of ethanol to the flask and stir the mixture to dissolve the solids.

  • Carefully add 0.2 mL of concentrated hydrochloric acid to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine ester as a white solid.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.20 (d, 2H), 6.85 (d, 2H), 5.85 (s, 1H, NH), 5.15 (d, 1H, CH), 3.95 (q, 2H, OCH₂CH₃), 3.75 (s, 3H, OCH₃), 2.25 (s, 3H, CH₃), 1.10 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 165.5, 158.8, 152.5, 148.2, 137.0, 127.5, 113.9, 100.2, 59.8, 55.2, 54.1, 18.2, 14.1.

  • Low Yield: A common issue is low yield, which can be due to suboptimal catalysis or competing side reactions.[6] The use of a slight excess of urea can help push the equilibrium towards the desired product.[6] Modern protocols often employ Lewis acid catalysts such as Yb(OTf)₃ or microwave irradiation to improve yields and reduce reaction times.[4][7]

  • Side Product Formation: The most frequent side product is the Knoevenagel condensation product of the aldehyde and the β-ketoester.[8] Running the reaction at a lower temperature or using a milder catalyst can help to minimize this.[8] Another potential byproduct is the Hantzsch dihydropyridine, which can be favored at higher temperatures.[9]

The Pinner Synthesis: A Versatile Route to Aromatic Pyrimidine Esters

The Pinner synthesis is a classical method for preparing pyrimidines by condensing a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[10][11] This reaction is particularly useful for accessing pyrimidine esters with a variety of substitution patterns.

The Pinner synthesis typically proceeds via the formation of an imino ester salt (Pinner salt) from the reaction of a nitrile with an alcohol under acidic conditions.[12] This intermediate then reacts with an amine or ammonia equivalent (in the form of an amidine) to generate the pyrimidine ring. The reaction is highly sensitive to anhydrous conditions to prevent hydrolysis of the reactive intermediates.[6][13]

Diagram 2: The Pinner Pyrimidine Synthesis Workflow

Pinner_Synthesis dicarbonyl 1,3-Dicarbonyl Compound condensation Condensation dicarbonyl->condensation amidine Amidine amidine->condensation base Base (e.g., NaOEt) base->amidine cyclization Cyclization condensation->cyclization pyrimidine Substituted Pyrimidine Ester cyclization->pyrimidine

Caption: A generalized workflow for the Pinner pyrimidine synthesis.

This protocol outlines a general procedure for the Pinner synthesis of a substituted pyrimidine ester.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl benzoylacetate192.211.92 g10 mmol
Acetamidine hydrochloride94.541.04 g11 mmol
Sodium ethoxide68.050.75 g11 mmol
Anhydrous Ethanol46.0730 mL-

Procedure:

  • Ensure all glassware is thoroughly dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • In a 100 mL round-bottom flask, dissolve acetamidine hydrochloride (1.04 g, 11 mmol) in anhydrous ethanol (20 mL).

  • Carefully add sodium ethoxide (0.75 g, 11 mmol) to the stirred solution and continue stirring for 30 minutes at room temperature to generate the free amidine.

  • To this suspension, add a solution of ethyl benzoylacetate (1.92 g, 10 mmol) in anhydrous ethanol (10 mL) dropwise.

  • Heat the reaction mixture to reflux and monitor its progress using TLC. The reaction is typically complete within 3-5 hours.

  • After completion, cool the mixture to room temperature and neutralize with 1M HCl.

  • Remove the solvent under reduced pressure.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure pyrimidine ester.

Characterization (Expected):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.90 (s, 1H, pyrimidine-H), 7.80-7.75 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 4.30 (q, 2H, OCH₂CH₃), 2.80 (s, 3H, CH₃), 1.30 (t, 3H, OCH₂CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 168.0, 165.5, 160.0, 158.5, 136.0, 130.5, 129.0, 128.5, 115.0, 61.5, 26.0, 14.2.

  • Hydrolysis of Intermediates: The Pinner reaction is highly susceptible to moisture, which can lead to the formation of unwanted ester byproducts instead of the pyrimidine.[6] Therefore, using anhydrous solvents and reagents is critical.[13]

  • Low Yield and Side Reactions: Low yields can result from the self-condensation of the 1,3-dicarbonyl compound or incomplete cyclization.[9] Careful control of temperature and the purity of the amidine starting material are essential for minimizing these side reactions.[6][9]

Alternative Synthetic Approaches

While the Biginelli and Pinner reactions are workhorse methods, other strategies exist for the synthesis of substituted pyrimidine esters. One notable method involves the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts, which provides a direct route to 2-substituted pyrimidine-5-carboxylic esters.[8]

Conclusion

The synthesis of substituted pyrimidine esters is a vital endeavor in the field of medicinal chemistry. The Biginelli and Pinner reactions represent powerful and versatile tools for accessing these important scaffolds. By understanding the underlying mechanisms and potential pitfalls of these reactions, researchers can effectively troubleshoot and optimize their synthetic protocols. The detailed procedures and insights provided in this guide are intended to empower scientists in their pursuit of novel therapeutic agents based on the pyrimidine core.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving chloropyrimidines. The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. However, the functionalization of this heterocycle, particularly through the activation of historically challenging C–Cl bonds, requires nuanced and robust synthetic strategies. These notes offer a blend of mechanistic insights and field-tested protocols to empower researchers in this critical area of drug discovery and development.

The Strategic Importance of Pyrimidine Functionalization

The pyrimidine nucleus is a privileged scaffold found in a vast array of biologically active molecules, including antiviral and anticancer agents.[1][2] The ability to selectively introduce diverse substituents onto the pyrimidine ring is paramount for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions have revolutionized this process, offering a powerful toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S, C-O) bonds with high efficiency and functional group tolerance.[3][4][5]

Chloropyrimidines are attractive starting materials due to their ready availability and the electron-deficient nature of the pyrimidine ring, which enhances their reactivity compared to analogous benzene halides.[1][6] However, the strength of the C–Cl bond presents a significant hurdle, necessitating carefully optimized catalytic systems to achieve efficient oxidative addition, the crucial first step in the catalytic cycle.

The Universal Engine: The Palladium Catalytic Cycle

At the heart of these transformations lies a general three-step catalytic cycle.[3][7][8] Understanding this fundamental mechanism is key to rational catalyst selection and troubleshooting.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the chloropyrimidine C-Cl bond, forming a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.

  • Transmetalation (for Suzuki, Negishi, etc.) or Nucleophilic Attack (for Buchwald-Hartwig, Heck): The coupling partner transfers its organic group to the palladium center, or the nucleophile coordinates and attacks.

  • Reductive Elimination: The two coupled fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst to continue the cycle.

Palladium Catalytic Cycle Pd0 Pd(0)L_n PdII Pyrimidine-Pd(II)L_n-Cl Pd0->PdII OA Oxidative Addition (Pyrimidine-Cl) PdII_R Pyrimidine-Pd(II)L_n-R PdII->PdII_R Trans Transmetalation (e.g., R-B(OH)₂) Product Functionalized Pyrimidine PdII_R->Product RE Reductive Elimination Product->Pd0 Suzuki-Miyaura Catalytic Cycle cluster_cycle Suzuki-Miyaura Cycle Pd0 Pd(0)L₂ PdII_Cl Pyr-Pd(II)L₂-Cl Pd0->PdII_Cl Pyr-Cl OA Oxidative Addition PdII_R Pyr-Pd(II)L₂-R PdII_Cl->PdII_R Base Base (e.g., K₂CO₃) Boronic R-B(OH)₂ Base->Boronic activates Boronic->PdII_Cl Trans Transmetalation Product Pyr-R PdII_R->Product RE Reductive Elimination Product->Pd0 Buchwald-Hartwig Catalytic Cycle cluster_cycle Buchwald-Hartwig Cycle Pd0 Pd(0)L₂ PdII_Cl Pyr-Pd(II)L₂-Cl Pd0->PdII_Cl Pyr-Cl OA Oxidative Addition PdII_Amido Pyr-Pd(II)L₂(NR₂) PdII_Cl->PdII_Amido Amine R₂NH Amine->PdII_Cl Base Base Base->PdII_Cl deprotonates amine Amido_Formation Amido Complex Formation Product Pyr-NR₂ PdII_Amido->Product RE Reductive Elimination Product->Pd0 Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Cl Pyr-Pd(II)L₂-Cl Pd0->PdII_Cl Oxidative Addition (Pyr-Cl) PdII_Alkyne Pyr-Pd(II)L₂(C≡CR) PdII_Cl->PdII_Alkyne Transmetalation Product Pyr-C≡CR PdII_Alkyne->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Cu_Alkyne->PdII_Cl Alkyne H-C≡CR Alkyne->CuX Base Base Base->Alkyne deprotonates Heck Catalytic Cycle cluster_cycle Heck Cycle Pd0 Pd(0)L₂ PdII_Cl Pyr-Pd(II)L₂-Cl Pd0->PdII_Cl Pyr-Cl OA Oxidative Addition PdII_Alkyl Alkyl-Pd(II)L₂-Cl PdII_Cl->PdII_Alkyl Alkene Alkene Alkene->PdII_Cl MI Migratory Insertion Product Vinyl-Pyrimidine PdII_Alkyl->Product PdH H-Pd(II)L₂-Cl PdII_Alkyl->PdH Beta β-Hydride Elimination PdH->Pd0 Base Base Base->PdH regenerates Pd(0)

References

Nucleophilic Aromatic Substitution on Methyl 2-chloro-6-methylpyrimidine-4-carboxylate: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTES & PROTOCOLS

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. This pyrimidine derivative is a valuable building block in medicinal chemistry and materials science. A thorough understanding of its reactivity is crucial for the successful synthesis of novel compounds. This guide delves into the mechanistic underpinnings of the SNAr reaction, provides detailed experimental protocols for various classes of nucleophiles, and offers insights into reaction optimization and troubleshooting.

Introduction: The Chemistry of Chloropyrimidines

Chloropyrimidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules.[1] Their utility stems from the reactivity of the carbon-chlorine bond towards nucleophilic aromatic substitution (SNAr). The pyrimidine ring, being electron-deficient, is activated towards nucleophilic attack, a characteristic that is further enhanced by the presence of electron-withdrawing groups.

In the case of this compound, the methoxycarbonyl group at the C4 position and the nitrogen atoms within the ring significantly activate the C2 position for nucleophilic displacement of the chlorine atom. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] The stability of this intermediate is a key factor in determining the reaction rate.

Reactivity and Regioselectivity Considerations

The position of the leaving group on the pyrimidine ring plays a critical role in its reactivity. Generally, the C4 and C6 positions are more susceptible to nucleophilic attack than the C2 position due to greater stabilization of the Meisenheimer complex.[1] However, the substituents on the ring can significantly influence this trend. In our substrate, this compound, the strong electron-withdrawing nature of the ester group at C4 enhances the electrophilicity of the C2 position, making it the primary site for substitution.

It is important to note that the regioselectivity of SNAr reactions on substituted pyrimidines can be complex and is influenced by a combination of electronic and steric factors.[3][4] While the C2 position is the expected site of reaction for our substrate, careful analysis of the product mixture is always recommended.

General Reaction Scheme

The general transformation for the nucleophilic aromatic substitution on this compound is depicted below:

Figure 1. General SNAr reaction scheme.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting SNAr reactions on this compound with common classes of nucleophiles.

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a solid with a melting point of 108-113 °C and should be handled with care.[5]

Reaction with Amine Nucleophiles

The amination of chloropyrimidines is a widely used transformation in the synthesis of pharmaceutically active compounds.[6][7]

Protocol 4.1.1: General Procedure for Amination

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or DMF) in a round-bottom flask equipped with a magnetic stir bar.

    • Add the amine nucleophile (1.1 - 1.5 eq).

    • Add a base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA)) (1.5 - 2.0 eq). The use of a non-nucleophilic base is crucial to prevent competitive reactions.

  • Reaction Setup and Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to reflux (or a suitable temperature depending on the solvent and nucleophile) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between an organic solvent (e.g., ethyl acetate or dichloromethane) and water.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-amino-6-methylpyrimidine-4-carboxylate derivative.

Table 1: Representative Conditions for Amination Reactions

NucleophileSolventBaseTemperature (°C)Time (h)Typical Yield (%)
MorpholineEthanolTEAReflux485-95
AnilineDMFDIPEA1001270-85
BenzylamineIsopropanolTEAReflux680-90
Reaction with Thiol Nucleophiles

Thiol nucleophiles readily displace the chlorine atom to form the corresponding 2-thioether derivatives.

Protocol 4.2.1: General Procedure for Thiolation

  • Reagent Preparation:

    • In a round-bottom flask, dissolve the thiol (1.1 eq) in a suitable solvent (e.g., DMF or DMSO).

    • Add a strong base such as sodium hydride (NaH) (1.2 eq) portion-wise at 0 °C to generate the thiolate in situ. Stir for 30 minutes at this temperature. Caution: NaH is highly reactive and should be handled with extreme care.

    • In a separate flask, dissolve this compound (1.0 eq) in the same solvent.

  • Reaction Setup and Execution:

    • Slowly add the solution of the pyrimidine to the thiolate solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Workup and Purification:

    • Carefully quench the reaction with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the filtrate and purify the residue by column chromatography.

Reaction with Alcohol Nucleophiles (Alkoxylation)

The reaction with alcohols to form 2-alkoxy derivatives typically requires the use of a strong base to generate the alkoxide nucleophile.[8]

Protocol 4.3.1: General Procedure for Alkoxylation

  • Reagent Preparation:

    • To a solution of the alcohol (used as solvent or in a co-solvent like THF) in a round-bottom flask, add a strong base such as sodium hydride (NaH) (1.2 eq) or potassium tert-butoxide (t-BuOK) (1.2 eq) at 0 °C.

    • Stir the mixture for 30 minutes to an hour to ensure complete formation of the alkoxide.

  • Reaction Setup and Execution:

    • Add a solution of this compound (1.0 eq) in a minimal amount of the same solvent to the alkoxide solution at 0 °C.

    • Allow the reaction to warm to room temperature or heat as necessary, monitoring by TLC or LC-MS.

  • Workup and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Mechanistic Workflow and Experimental Setup

The following diagrams illustrate the mechanistic pathway of the SNAr reaction and a typical experimental workflow.

SNAr_Mechanism start Reactants intermediate Meisenheimer Complex (Addition) start->intermediate + Nu⁻ product Product (Elimination) intermediate->product - Cl⁻

Figure 2. SNAr mechanistic steps.

Experimental_Workflow reagent_prep Reagent Preparation reaction_setup Reaction Setup & Execution reagent_prep->reaction_setup monitoring Reaction Monitoring (TLC/LC-MS) reaction_setup->monitoring workup Workup & Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification characterization Product Characterization (NMR, MS, etc.) purification->characterization

Figure 3. Typical experimental workflow.

Troubleshooting

Problem: Low or no conversion.

  • Possible Cause: Insufficient activation of the nucleophile or low reaction temperature.

  • Solution: Ensure the use of an appropriate and sufficient amount of base. Increase the reaction temperature or try a higher-boiling solvent. For weakly nucleophilic amines, consider using a catalyst.[7]

Problem: Formation of multiple products.

  • Possible Cause: Side reactions, such as hydrolysis of the ester or reaction at other positions.

  • Solution: Carefully control the reaction conditions, particularly temperature and the amount of base. Ensure the absence of water in reactions with strong bases. Thorough purification is key to isolating the desired product.

Problem: Difficulty in product purification.

  • Possible Cause: Similar polarity of the product and starting material or byproducts.

  • Solution: Optimize the eluent system for column chromatography. Consider alternative purification techniques such as preparative TLC or crystallization.

Conclusion

The nucleophilic aromatic substitution on this compound is a versatile and powerful tool for the synthesis of a diverse range of substituted pyrimidines. By understanding the underlying principles of the SNAr reaction and carefully controlling the experimental conditions, researchers can effectively utilize this substrate to access novel molecules with potential applications in drug discovery and materials science. This guide provides a solid foundation for the successful execution and optimization of these important chemical transformations.

References

Application Notes & Protocols: Synthesis of Kinase Inhibitors Using Pyrimidine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrate proteins. The deregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets.[1] The pyrimidine ring system, a core component of DNA and RNA, has emerged as a "privileged scaffold" in the design of small molecule kinase inhibitors.[2] Its nitrogen atoms are perfectly positioned to act as hydrogen bond acceptors, mimicking the adenine portion of ATP and enabling potent and selective binding to the hinge region of the kinase ATP-binding site.[3] Currently, numerous FDA-approved kinase inhibitors are built upon a pyrimidine core, highlighting the scaffold's clinical and commercial significance.[1][3]

This guide provides an in-depth overview of the synthetic strategies and detailed protocols for preparing pyrimidine-based kinase inhibitors, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground all claims in authoritative literature.

Part 1: Foundational Synthetic Strategies

The synthesis of pyrimidine-based kinase inhibitors generally follows one of two major pathways: construction of the pyrimidine ring with pre-attached substituents, or, more commonly, the functionalization of a pre-formed pyrimidine core. The latter approach offers greater flexibility and is the focus of this guide.

The Workhorse Reaction: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent strategy for building libraries of kinase inhibitors is the sequential functionalization of di- or tri-halopyrimidines, such as 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine.[4] The differential reactivity of the chlorine atoms, primarily at the C4 and C2 positions, allows for controlled, stepwise introduction of various amine-containing side chains.

  • Regioselectivity: The C4 position of 2,4-dichloropyrimidine is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position. This inherent reactivity allows for the selective substitution at C4 by conducting the reaction at low to ambient temperatures. Subsequent substitution at the less reactive C2 position typically requires more forcing conditions, such as higher temperatures.[4][5]

  • Reaction Conditions: These reactions are typically performed in a polar aprotic solvent like isopropanol, butanol, THF, or DMSO.[6] A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required to scavenge the HCl generated during the reaction.[3][6]

The general workflow for synthesizing a 2,4-disubstituted pyrimidine core via sequential SNAr is illustrated below.

G cluster_0 General S_N_Ar Workflow for 2,4-Disubstituted Pyrimidines start 2,4-Dichloropyrimidine (Key Intermediate) step1 First S_N_Ar Reaction (Selective at C4) start->step1 R1-NH2, Base Low Temperature intermediate 2-Chloro-4-aminopyrimidine Derivative step1->intermediate step2 Second S_N_Ar Reaction (At C2 Position) intermediate->step2 R2-NH2, Base Higher Temperature product Final 2,4-Diaminopyrimidine Kinase Inhibitor step2->product

Caption: General workflow for synthesizing 2,4-disubstituted pyrimidine kinase inhibitors.

Expanding Complexity: Metal-Catalyzed Cross-Coupling Reactions

To introduce aryl or alkyl groups, particularly at positions less amenable to SNAr (like C5), or to form challenging C-N bonds, palladium-catalyzed cross-coupling reactions are indispensable tools.

  • Suzuki Coupling: For creating C-C bonds, coupling a halopyrimidine with a boronic acid or ester.

  • Buchwald-Hartwig Amination: A powerful method for forming C-N bonds, especially with less nucleophilic amines.[7]

  • Direct C-H Arylation: Newer methods allow for the direct arylation of C-H bonds on the pyrimidine or fused-pyrimidine ring system, offering a more atom-economical approach.[8]

These reactions significantly expand the chemical space accessible to medicinal chemists, allowing for fine-tuning of the inhibitor's steric and electronic properties to optimize potency and selectivity.

Part 2: Key Pyrimidine Intermediates & Scaffolds

The choice of the starting pyrimidine dictates the overall synthetic route and the types of final structures that can be achieved.

Intermediate/ScaffoldCommon Use and Synthetic RationaleKey Kinase Targets
2,4-Dichloropyrimidines The most common starting point for 2,4-disubstituted inhibitors. The two chlorine atoms serve as sequential leaving groups for SNAr reactions.[4][9]EGFR, Aurora Kinases, KDR[10][11][12]
2,4,6-Trichloropyrimidine Used for creating trisubstituted pyrimidines. The C6 position can be functionalized, often providing an additional vector for improving solubility or targeting specific sub-pockets in the kinase.[4]Aurora Kinases[6]
2-Aminopyrimidines Synthesized through condensation of β-dicarbonyl compounds with guanidine.[1] The amino group serves as a key hinge-binding element, and the rest of the ring can be functionalized.Various
Pyrazolo[3,4-d]pyrimidines A fused heterocyclic system that is a privileged scaffold for kinase inhibitors. It offers a rigid structure with multiple points for diversification.[13]CDKs, RET, SFK, ABL[13]

Part 3: Detailed Application Protocols

The following protocols are designed to be self-validating, providing clear, step-by-step instructions based on established literature procedures.

Protocol 1: Synthesis of a Key 2-Chloro-4-aminopyrimidine Intermediate

This protocol describes the selective monosubstitution of 2,4-dichloro-5-fluoropyrimidine with an aniline derivative, a common first step in the synthesis of many kinase inhibitors.[9] The fluorine at the C5 position often enhances binding potency.

Objective: To synthesize N-(3-aminophenyl)-2-chloro-5-fluoropyrimidin-4-amine.

Materials:

  • 2,4-dichloro-5-fluoropyrimidine

  • tert-butyl (3-aminophenyl)carbamate

  • N,N-diisopropylethylamine (DIPEA)

  • Isopropanol (IPA)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen inlet

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2,4-dichloro-5-fluoropyrimidine (1.0 eq).

  • Solvent and Reagents: Add isopropanol (approx. 0.1 M concentration relative to the pyrimidine). Add tert-butyl (3-aminophenyl)carbamate (1.0 eq) followed by the dropwise addition of DIPEA (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 12-16 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the intermediate product. The Boc-protecting group can be removed in a subsequent step using acidic conditions (e.g., HCl in dioxane).[9]

Causality and Insights:

  • Why DIPEA? DIPEA is a bulky, non-nucleophilic base. It effectively neutralizes the HCl byproduct without competing with the aniline nucleophile in the SNAr reaction.

  • Why Room Temperature? The C4 position is sufficiently activated for substitution to occur at a reasonable rate at room temperature, which ensures high selectivity over the less reactive C2 position.

Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor Scaffold

This protocol details the second SNAr reaction to install a different amine at the C2 position, completing the core structure of a 2,4-diaminopyrimidine kinase inhibitor.[4]

Objective: To synthesize a 2,4-diamino-5-fluoropyrimidine derivative from the intermediate prepared in Protocol 1 (assuming deprotection).

Materials:

  • N-(3-aminophenyl)-2-chloro-5-fluoropyrimidin-4-amine (from Protocol 1, deprotected)

  • Desired secondary amine (e.g., 3-amino-5-methylpyrazole) (1.1 eq)

  • Hydrochloric Acid (4N in isopropanol or butanol)

  • Isopropanol or n-Butanol

  • Reaction vessel suitable for heating under reflux

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine the 2-chloro-4-aminopyrimidine intermediate (1.0 eq) and the desired amine nucleophile (e.g., 3-amino-5-methylpyrazole, 1.1 eq).

  • Solvent and Catalyst: Add isopropanol or n-butanol as the solvent, followed by the addition of 4N HCl in isopropanol.[4]

  • Reaction: Seal the vessel and heat the mixture to reflux (typically 80-120 °C) for 4-8 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. A precipitate may form. If so, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) and extract the product with an organic solvent like ethyl acetate or dichloromethane. The crude product can then be purified by column chromatography or recrystallization to yield the final 2,4-disubstituted pyrimidine.[4]

Causality and Insights:

  • Why Higher Temperature? The C2 position is less reactive than C4. Heating is required to overcome the activation energy for the second SNAr reaction.

  • Role of Acid: While a base is used in the first step, some SNAr reactions on electron-rich pyrimidines can be promoted by acid, which protonates the ring and increases its electrophilicity.[5]

The specific reaction scheme for synthesizing an Aurora Kinase inhibitor scaffold is depicted below.

G cluster_0 Synthesis of an Aurora Kinase Inhibitor Scaffold I1 2,4,6-Trichloropyrimidine I2 Intermediate A (C4-substituted) I1->I2 3-amino-5-methylpyrazole TEA, DMSO, 90°C (S_N_Ar at C4) I3 Final Product (2,4-disubstituted) I2->I3 Aniline derivative Reflux (S_N_Ar at C2)

Caption: Reaction scheme for a 2,4-disubstituted pyrimidine from a trichloropyrimidine intermediate.[4]

Part 4: Characterization and Troubleshooting

Characterization:

  • NMR (¹H, ¹³C): Essential for structural elucidation and confirming the position of substituents.

  • Mass Spectrometry (MS): Confirms the molecular weight of intermediates and the final product.

  • HPLC: Used to determine the purity of the final compound. A purity of >95% is typically required for biological screening.

Troubleshooting:

ProblemPotential CauseSuggested Solution
Low yield in first SNAr Insufficient base; inactive nucleophile; reaction temperature too low.Ensure 1.5-2.0 eq of base is used. Check the purity of the amine. Gently warm the reaction if no product is forming at RT.
Di-substitution in first step Reaction temperature too high; prolonged reaction time.Perform the reaction at 0°C or room temperature and monitor closely to stop once the starting material is consumed.
No reaction in second SNAr Nucleophile is not reactive enough; temperature is too low.Switch to a higher boiling point solvent (e.g., n-butanol, dioxane). Consider using a palladium-catalyzed method (Buchwald-Hartwig) for unreactive amines.
Purification difficulties Product is highly polar and streaks on silica gel.Try a different solvent system for chromatography (e.g., with methanol/ammonia). Consider reverse-phase HPLC for final purification.

Conclusion

The pyrimidine scaffold is a cornerstone of modern kinase inhibitor design. A thorough understanding of the fundamental synthetic strategies, particularly sequential nucleophilic aromatic substitution and metal-catalyzed cross-coupling, is crucial for any researcher in the field. By carefully controlling reaction conditions such as temperature, solvent, and catalysts, chemists can efficiently generate diverse libraries of potent and selective kinase inhibitors for drug discovery programs. The protocols and insights provided herein serve as a robust starting point for the synthesis and exploration of novel pyrimidine-based therapeutics.

References

The Strategic Role of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrimidine Core in Modern Crop Protection

The pyrimidine scaffold is a cornerstone in the development of modern agrochemicals, imparting a wide range of biological activities.[1][2] Its presence in fungicides, herbicides, and insecticides highlights its versatility and importance in ensuring global food security. Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS 89793-11-3) is a key heterocyclic building block, offering a reactive handle for the synthesis of diverse and potent crop protection agents.[3] This guide provides an in-depth exploration of its application, focusing on the synthesis of precursors for sulfonylurea herbicides, a critical class of weed management agents.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.

PropertyValueReference
CAS Number 89793-11-3[3]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.60 g/mol [3]
Appearance Solid
Melting Point 108-113 °C

Spectroscopic Data:

  • SMILES: COC(=O)c1cc(C)nc(Cl)n1[3]

  • InChI: 1S/C7H7ClN2O2/c1-4-3-5(6(11)12-2)10-7(8)9-4/h3H,1-2H3

Core Synthetic Strategy: From Ester to Herbicide Precursor

The journey from this compound to a valuable agrochemical intermediate involves a series of strategic chemical transformations. This guide will focus on a synthetic pathway to a key precursor for sulfonylurea herbicides. The overall workflow is depicted below.

Synthetic_Pathway A Methyl 2-chloro-6- methylpyrimidine-4-carboxylate B 2-Chloro-6-methyl- pyrimidine-4-carboxylic acid A->B  Hydrolysis   C 2-Amino-6-methyl- pyrimidine-4-carboxamide B->C  Amination   D Sulfonylurea Herbicide Precursor C->D  Sulfonylurea  Formation  

Caption: Synthetic workflow from the starting material to a sulfonylurea herbicide precursor.

Part 1: Hydrolysis of the Ester Functionality

The initial step involves the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation is crucial as the carboxylic acid group can be further functionalized. A common and efficient method for this is base-catalyzed hydrolysis.[4]

Protocol 1: Synthesis of 2-Chloro-6-methylpyrimidine-4-carboxylic acid

Objective: To hydrolyze this compound to 2-chloro-6-methylpyrimidine-4-carboxylic acid.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Water

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

  • Add a solution of LiOH (1.1 eq) or NaOH (1.1 eq) in water to the flask.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully acidify the reaction mixture with dilute HCl to a pH of approximately 3-4.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carboxylic acid.

  • The product can be further purified by recrystallization if necessary.

Causality and Insights: The use of a base like LiOH or NaOH facilitates the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. The subsequent acidification protonates the resulting carboxylate salt to yield the desired carboxylic acid. This step is essential for the subsequent amination reaction.

Part 2: Conversion to a Pyrimidine Amine Intermediate

With the carboxylic acid in hand, the next key transformation is the introduction of an amino group, which is a critical component of sulfonylurea herbicides.[1][5] This can be achieved through various methods, such as the Curtius, Hofmann, or Schmidt rearrangements. An alternative and often high-yielding approach involves the conversion to an amide followed by a Hofmann rearrangement.

Protocol 2: Synthesis of 2-Amino-6-methylpyrimidine-4-carboxamide

This protocol outlines a two-step process: first, the formation of the carboxamide, and second, its conversion to the amine.

Step A: Synthesis of 2-Chloro-6-methylpyrimidine-4-carboxamide

  • Suspend 2-chloro-6-methylpyrimidine-4-carboxylic acid (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride.

  • Carefully add the acid chloride solution to a cooled (0 °C) concentrated solution of aqueous ammonia.

  • Stir vigorously and then allow the mixture to warm to room temperature.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to obtain the carboxamide.

Step B: Hofmann Rearrangement to 2-Amino-6-methylpyrimidine-4-carboxamide

  • Prepare a solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold solution of sodium hydroxide.

  • Add the 2-chloro-6-methylpyrimidine-4-carboxamide (1.0 eq) to the cold hypohalite solution.

  • Warm the reaction mixture carefully and monitor for the formation of the amine.

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent.

  • Dry the organic extract and concentrate to obtain the crude 2-amino-6-methylpyrimidine-4-carboxamide.

Causality and Insights: The conversion of the carboxylic acid to an acid chloride activates it for nucleophilic attack by ammonia to form the stable carboxamide. The subsequent Hofmann rearrangement is a classic method for converting a primary amide to a primary amine with one fewer carbon atom, proceeding through an isocyanate intermediate. The resulting amino-substituted pyrimidine is a key building block for sulfonylurea synthesis.

Part 3: Formation of the Sulfonylurea Linkage

The final step in creating a sulfonylurea herbicide precursor is the formation of the characteristic sulfonylurea bridge. This is typically achieved by reacting the pyrimidine amine with a sulfonyl isocyanate or a related reagent.[6][7][8]

Protocol 3: Synthesis of a Pyrimidine-based Sulfonylurea Precursor

Objective: To synthesize a sulfonylurea derivative from 2-amino-6-methylpyrimidine-4-carboxamide.

Materials:

  • 2-Amino-6-methylpyrimidine-4-carboxamide

  • Aryl sulfonyl isocyanate (e.g., 2-chlorobenzenesulfonyl isocyanate)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Dry glassware

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a dry, inert atmosphere, dissolve 2-amino-6-methylpyrimidine-4-carboxamide (1.0 eq) in the anhydrous solvent.

  • To this solution, add the aryl sulfonyl isocyanate (1.0 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • The reaction is typically complete within a few hours.

  • If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

  • If no precipitate forms, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.

Causality and Insights: The nucleophilic amino group of the pyrimidine attacks the electrophilic carbon of the isocyanate group in the sulfonyl isocyanate. This addition reaction forms the stable sulfonylurea linkage, which is the pharmacophore responsible for the herbicidal activity of this class of compounds by inhibiting the enzyme acetolactate synthase (ALS) in plants.[7]

Sulfonylurea_Formation reagents 2-Amino-6-methyl- pyrimidine-4-carboxamide Aryl Sulfonyl Isocyanate product Pyrimidine-based Sulfonylurea reagents->product  Nucleophilic  Addition  

Caption: Reaction scheme for the formation of the sulfonylurea linkage.

Conclusion

This compound is a highly valuable and versatile starting material in agrochemical synthesis. Through a series of well-established and reliable chemical transformations including hydrolysis, amination, and sulfonylurea formation, it can be efficiently converted into precursors for potent sulfonylurea herbicides. The protocols and insights provided in this guide are intended to empower researchers and scientists in the agrochemical industry to leverage the full potential of this important heterocyclic building block in the development of next-generation crop protection solutions.

References

Application Notes and Protocols: Strategic Derivatization of the Pyrimidine Ring for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural core of a vast number of therapeutic agents approved by the U.S. Food and Drug Administration (FDA).[1] Its prevalence in nature as a key component of DNA and RNA, combined with its synthetic versatility, makes it a privileged scaffold in modern drug discovery.[2][3] The electron-deficient nature of the pyrimidine ring and the ability to functionalize it at multiple positions (C2, C4, C5, and C6) allow for the fine-tuning of physicochemical properties, target affinity, and pharmacokinetic profiles.[4] This guide provides an in-depth exploration of key derivatization strategies, offering field-proven insights and detailed experimental protocols for researchers engaged in the synthesis of novel pyrimidine-based drug candidates. We will focus on robust and widely applicable methodologies, including palladium-catalyzed cross-coupling and nucleophilic aromatic substitution, that are fundamental to building libraries of diverse pyrimidine derivatives.

The Pyrimidine Core: A Privileged Scaffold in Medicinal Chemistry

The pyrimidine heterocycle is a recurring motif in drugs targeting a wide array of diseases, including cancers, infectious diseases, and neurological disorders.[2][5] Its utility stems from several key features:

  • Bioisosteric Replacement: The pyrimidine ring often serves as a bioisostere for phenyl and other aromatic systems. This substitution can enhance metabolic stability, improve solubility, and introduce crucial hydrogen bond donor/acceptor sites for target engagement, ultimately improving pharmacokinetic and pharmacodynamic properties.[2][6]

  • Synthetic Tractability: The pyrimidine core is readily accessible through various synthetic routes, and its positions can be selectively functionalized.[7][8] Halogenated pyrimidines, in particular, are versatile and commercially available precursors for a multitude of derivatization reactions.[9]

  • Diverse Biological Activities: The inherent electronic properties of the pyrimidine ring and the diverse substituents that can be attached to it have led to the development of compounds with a broad spectrum of pharmacological activities, from kinase inhibitors in oncology to antiviral agents.[3][4]

Key Derivatization Strategies and Protocols

The strategic functionalization of the pyrimidine ring is dictated by the inherent reactivity of its carbon positions. The C2, C4, and C6 positions are electron-deficient and thus susceptible to nucleophilic attack, while the C5 position is more akin to an aromatic C-H bond and typically requires different strategies for functionalization.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and indispensable tool for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups onto the pyrimidine scaffold.[10] The electron-deficient character of the pyrimidine ring makes even chloropyrimidines highly effective substrates for these reactions, which is a significant advantage given their lower cost and greater availability compared to bromo- or iodo-pyrimidines.[9][11]

Causality Behind Experimental Choices: Microwave-assisted synthesis has become a key technology for this transformation, as it dramatically reduces reaction times from hours to minutes, often improves yields, and allows for rapid optimization of reaction conditions.[9][12] The choice of catalyst, base, and solvent system is critical for success and is often interdependent. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a highly effective and commonly used catalyst for this purpose.[9] A mixed solvent system, typically an organic solvent like 1,4-dioxane with water, is used to dissolve both the organic-soluble pyrimidine substrate and the water-soluble inorganic base.

The following tables summarize typical optimization data for the microwave-assisted Suzuki coupling of a dihalopyrimidine with a boronic acid, demonstrating the importance of screening key reaction parameters.

Table 1: Catalyst Screening for C4-Arylation [12]

Catalyst (0.5 mol%) Yield (%)
Pd(PPh₃)₄ ~85-95%
Pd(dppf)Cl₂ ~58%
PdCl₂(PPh₃)₂ ~42%
Pd(OAc)₂ ~35%

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100°C, 15 min, microwave irradiation.[12]

Table 2: Base and Solvent Screening [12]

Base Solvent System Yield (%)
K₂CO₃ 1,4-Dioxane / H₂O ~85-95%
Cs₂CO₃ 1,4-Dioxane / H₂O ~80-90%
K₃PO₄ 1,4-Dioxane / H₂O ~75-85%
K₂CO₃ Toluene / EtOH / H₂O ~70-80%

Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), Pd(PPh₃)₄ (0.5 mol%), 100°C, 15 min, microwave irradiation.[12]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X L2 OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)-Ar' L2 Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product R-R' (Coupled Product) RedElim->Product ArX R-X (Halopyrimidine) ArX->OxAdd Boronic R'-B(OR)2 (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol details a regioselective Suzuki coupling at the more reactive C4 position of 2,4-dichloropyrimidine.[9][13]

  • Vessel Preparation: To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (74.5 mg, 0.5 mmol, 1.0 eq), the desired arylboronic acid (0.5 mmol, 1.0 eq), and potassium carbonate (K₂CO₃) (207 mg, 1.5 mmol, 3.0 eq).

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (29 mg, 0.025 mmol, 5 mol%). Note: For extremely efficient reactions, catalyst loading can be reduced to as low as 0.5 mol%.[9]

  • Solvent Addition: Add 6 mL of a degassed solvent mixture of 1,4-dioxane and water (2:1 ratio). Degassing can be achieved by bubbling argon or nitrogen through the solvent for 15-20 minutes prior to use.

  • Reaction Setup: Securely seal the vial with a cap. Place the vial into the cavity of a microwave reactor.

  • Microwave Irradiation: Irradiate the reaction mixture at 100°C for 15 minutes with active stirring. Reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After the reaction is complete, allow the vial to cool to a safe temperature. Transfer the mixture to a separatory funnel containing 20 mL of water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure C4-substituted pyrimidine product.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental strategy for derivatizing halogenated pyrimidines. The electron-withdrawing nitrogen atoms of the pyrimidine ring activate halogens at the C2, C4, and C6 positions towards displacement by nucleophiles such as amines, thiols, and alcohols.[13]

Causality Behind Experimental Choices: In di- or tri-halopyrimidines, regioselectivity is a key consideration. For 2,4-dihalopyrimidines, substitution typically occurs preferentially at the C4 position due to greater stabilization of the intermediate Meisenheimer complex.[13] The choice of base is important to neutralize the acid (e.g., HCl) generated during the reaction, driving it to completion. Anhydrous polar aprotic solvents like DMF or acetonitrile are often used to ensure solubility of the reactants.

SNAr_Workflow General SNAr Workflow Start 2-(Chloromethyl)pyrimidine + Nucleophile (Amine/Thiol) Reaction Add Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (60-80°C) Start->Reaction Workup Aqueous Work-up (Quench with water) Reaction->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry and Concentrate Column Chromatography Extraction->Purification Product Pure 2-Substituted Pyrimidine Derivative Purification->Product

Caption: Experimental workflow for SNAr derivatization.

This protocol describes the substitution of the chlorine atom in 2-(chloromethyl)pyrimidine hydrochloride with a substituted aniline.[14]

  • Reactant Preparation: In a round-bottom flask, dissolve the substituted aniline (1.1 mmol, 1.1 eq) in anhydrous N,N-Dimethylformamide (DMF) (10 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (345 mg, 2.5 mmol, 2.5 eq) to the stirred solution. Stir the resulting suspension at room temperature for 20-30 minutes.

  • Substrate Addition: Add 2-(chloromethyl)pyrimidine hydrochloride (165 mg, 1.0 mmol, 1.0 eq) portion-wise to the mixture.

  • Reaction Conditions: Heat the reaction mixture to 60-80°C and maintain stirring for 4-8 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and pour it slowly into a beaker containing ice-cold water (50 mL) with stirring. A precipitate may form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with water (2 x 20 mL) followed by brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration and Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired product.

Emerging Strategies: Direct C-H Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic cores.[15] This approach avoids the pre-functionalization (e.g., halogenation) of the starting material, thereby reducing the number of synthetic steps. While challenging due to the inherent inertness of C-H bonds, significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyrimidines, allowing for the direct introduction of aryl, alkyl, and other functional groups.[15][16][17] These methods represent the cutting edge of pyrimidine derivatization and offer exciting possibilities for late-stage diversification of complex molecules.

Summary and Outlook

The derivatization of the pyrimidine ring is a mature yet continuously evolving field critical to drug discovery. Mastery of foundational techniques like Suzuki-Miyaura coupling and nucleophilic aromatic substitution provides a robust platform for the synthesis of diverse compound libraries. The protocols and insights provided herein serve as a practical guide for researchers to effectively leverage these powerful reactions. As synthetic methodologies advance, particularly in the realm of direct C-H functionalization, the ability to rapidly and efficiently generate novel pyrimidine analogues will continue to accelerate the discovery of next-generation therapeutics.[1]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate. This document provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and practical laboratory experience. Our goal is to help you identify and resolve common issues encountered during this synthesis, thereby improving yield, purity, and overall success of your experiments.

I. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you might encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, providing a clear explanation of the potential causes and a step-by-step guide to resolution.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, primarily related to incomplete reaction, degradation of the product, or the formation of soluble byproducts that are lost during workup. A common synthetic route involves the reaction of 2,4-dichloro-6-methylpyrimidine with a source of the methoxycarbonyl group, often via a nucleophilic aromatic substitution (SNAr) mechanism.

Potential Causes and Solutions:

  • Incomplete Reaction: The SNAr reaction may not have gone to completion.

    • Troubleshooting:

      • Reaction Time and Temperature: Ensure the reaction has been allowed to proceed for a sufficient amount of time at the optimal temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion of the starting material.

      • Reagent Stoichiometry: An insufficient amount of the nucleophile or base can lead to incomplete conversion. Ensure accurate measurement of all reagents. A slight excess of the nucleophile and base may be beneficial.

  • Product Degradation: The desired product can be susceptible to degradation under the reaction or workup conditions.

    • Troubleshooting:

      • Hydrolysis: The presence of water can lead to the hydrolysis of the ester to the corresponding carboxylic acid, or the chloro group to a hydroxyl group. Ensure all glassware is thoroughly dried and use anhydrous solvents. If an aqueous workup is necessary, perform it quickly and at a low temperature.

      • Decarboxylation: While less common under standard synthesis conditions, prolonged heating in the presence of acid or base can potentially lead to decarboxylation of the product.[1] Avoid excessive heating during the reaction and workup.

  • Byproduct Formation: The formation of significant amounts of byproducts will naturally reduce the yield of the desired product. See the FAQ section for a detailed discussion on common byproducts.

Question 2: I see multiple spots on my TLC plate after the reaction. How do I identify the main byproducts?

Answer:

The presence of multiple spots on a TLC plate is a clear indication of a mixture of products. Identifying these byproducts is crucial for optimizing the reaction and purification strategy. The most common byproducts in this synthesis arise from non-selective reactions, side reactions of the starting materials or product, and impurities in the starting materials.

Common Byproducts and Their Identification:

Byproduct Structure Likely Cause Identification (Expected Analytical Signatures)
Methyl 4-chloro-6-methylpyrimidine-2-carboxylate (Isomer) Isomer of the desired productNon-regioselective nucleophilic substitution. While substitution at C4 is generally favored, the presence of the methyl group at C6 can influence the regioselectivity, leading to some C2 substitution.[2][3]1H NMR: Different chemical shifts for the pyrimidine proton and methyl protons compared to the desired product. LC-MS: Same mass as the desired product (m/z = 186.60), but a different retention time.
2,4-dihydroxy-6-methylpyrimidine-4-carboxylic acid methyl ester Hydrolysis productPresence of water in the reaction mixture or during workup.1H NMR: Absence of the chloro-substituent signal, potential appearance of a broad OH peak. LC-MS: A different mass corresponding to the loss of Cl and gain of OH (m/z = 168.15).[4]
2-chloro-6-methylpyrimidine-4-carboxylic acid Hydrolysis of the esterPresence of water and acid/base catalysis during reaction or workup.1H NMR: Absence of the methoxy group signal. LC-MS: A different mass corresponding to the loss of the methyl group from the ester (m/z = 172.57).
2-chloro-4-methylpyrimidine Decarboxylation productExcessive heating, especially under acidic or basic conditions.1H NMR: Absence of the methoxycarbonyl group signals. LC-MS: A lower mass corresponding to the loss of the methoxycarbonyl group (m/z = 128.56).
Unreacted 2,4-dichloro-6-methylpyrimidine Starting materialIncomplete reaction.1H NMR: Characteristic signals for the starting material.[5] LC-MS: Mass corresponding to the starting material (m/z = 163.00).[6]

Experimental Protocol for Byproduct Identification:

  • Isolate Byproducts: If possible, isolate the major byproducts using column chromatography or preparative TLC.

  • Spectroscopic Analysis: Obtain 1H NMR and mass spectra of the isolated byproducts.

  • Compare with Standards: If available, compare the spectra of the byproducts with those of authentic standards.

  • Literature Search: Search for the spectroscopic data of the suspected byproducts in chemical databases.

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of this compound.

FAQ 1: What is the most common synthetic route for this compound, and what are the key reaction parameters?

The most common and direct route is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloro-6-methylpyrimidine. This reaction leverages the electron-deficient nature of the pyrimidine ring, which is activated towards nucleophilic attack by the two chloro substituents.

Typical Reaction Scheme:

Caption: General SNAr synthesis of the target compound.

Key Reaction Parameters:

  • Nucleophile: A source for the methoxycarbonyl group is required. This can be achieved in several ways, such as using methyl chloroformate with a strong base to deprotonate a suitable position on a precursor, or more commonly through carbonylation reactions. A typical method involves the palladium-catalyzed methoxycarbonylation of the corresponding 4-chloro pyrimidine.

  • Base: A non-nucleophilic base is crucial to facilitate the reaction without competing with the primary nucleophile. Common choices include sodium hydride (NaH), potassium carbonate (K2CO3), or triethylamine (Et3N).

  • Solvent: Anhydrous polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or acetonitrile are typically used to dissolve the reagents and facilitate the SNAr reaction.

  • Temperature: The reaction is often carried out at temperatures ranging from room temperature to reflux, depending on the reactivity of the nucleophile and the solvent used.

FAQ 2: What are the most common byproducts in this synthesis and how can I minimize their formation?

As a Senior Application Scientist, I emphasize that understanding and controlling byproduct formation is key to a successful synthesis. The primary byproducts are the isomeric product, hydrolysis products, and the decarboxylated product.

Visualization of Main Reaction and Side Reactions:

Byproduct_Formation SM 2,4-dichloro-6-methylpyrimidine Product This compound (Desired Product) SM->Product  C4 Substitution (Major) Isomer Methyl 4-chloro-6-methylpyrimidine-2-carboxylate (Isomeric Byproduct) SM->Isomer  C2 Substitution (Minor) Hydrolysis_SM 2-chloro-4-hydroxy-6-methylpyrimidine SM->Hydrolysis_SM  H2O Hydrolysis_Product Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate (Hydrolysis Byproduct) Product->Hydrolysis_Product  H2O Decarboxylation 2-chloro-4-methylpyrimidine (Decarboxylation Byproduct) Product->Decarboxylation  Heat, H+/OH-

Caption: Reaction pathways leading to the desired product and common byproducts.

Strategies to Minimize Byproduct Formation:

  • To Minimize the Isomeric Byproduct:

    • Control Temperature: Lowering the reaction temperature can sometimes improve regioselectivity.

    • Choice of Base and Solvent: The reaction conditions can influence the C4/C2 selectivity. Experiment with different bases and solvents to optimize for the desired C4 substitution. Generally, SNAr at the C4 position of 2,4-dichloropyrimidines is favored.[3]

  • To Minimize Hydrolysis Products:

    • Anhydrous Conditions: Use freshly dried solvents and ensure all glassware is flame-dried or oven-dried before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

    • Careful Workup: If an aqueous workup is unavoidable, use cold water or brine and minimize the contact time.

  • To Minimize the Decarboxylation Product:

    • Moderate Temperatures: Avoid prolonged heating at high temperatures. Monitor the reaction closely and stop it as soon as the starting material is consumed.

III. References

  • Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved from --INVALID-LINK--

  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. (n.d.). BenchChem. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-methylpyrimidine (5424-21-5) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines. (2025, November). BenchChem. Retrieved from --INVALID-LINK--

  • This compound 97 89793-11-3. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • This compound | CAS 89793-11-3. (n.d.). Molbase. Retrieved from --INVALID-LINK--

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate 97 3998-90-1. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. (2017, August 7). Chemistry Stack Exchange. Retrieved from --INVALID-LINK--

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-methylpyrimidine, 98%. (n.d.). Fisher Scientific. Retrieved from --INVALID-LINK--

  • 2-Chloro-4-methylpyrimidine synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Methyl 2-chloro-6-methylpyridine-4-carboxylate synthesis. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

  • Decarboxylation. (n.d.). Organic Chemistry Portal. Retrieved from --INVALID-LINK--

  • Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate | CAS 89694-11-1. (n.d.). Santa Cruz Biotechnology. Retrieved from --INVALID-LINK--

  • 2,4-Dichloropyrimidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-methylpyrimidine | C5H4Cl2N2 | CID 79471. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • CAS 89793-11-3 | this compound. (n.d.). Synblock. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-methylpyrimidine 98 5424-21-5. (n.d.). Sigma-Aldrich. Retrieved from --INVALID-LINK--

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008, November 21). Trade Science Inc. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-6-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-1,3,5-triazine. (n.d.). National Center for Biotechnology Information. Retrieved from --INVALID-LINK--

  • Methyl 2,4-dichloropyrimidine-6-carboxylate | C6H4Cl2N2O2 | CID 239689. (n.d.). PubChem. Retrieved from --INVALID-LINK--

  • 2,4-dichloro-6-methylpyrimidine | CAS 5424-21-5. (n.d.). Veeprho. Retrieved from --INVALID-LINK--

  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. (n.d.). Impactfactor. Retrieved from --INVALID-LINK--

  • 2,4-Dichloro-5-fluoropyrimidine(2927-71-1) 1H NMR spectrum. (n.d.). ChemicalBook. Retrieved from --INVALID-LINK--

References

Technical Support Center: Optimization of SNAr Reactions on Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Nucleophilic Aromatic Substitution (SNAr) reactions on chloropyrimidines. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of these powerful C-N and C-O bond-forming reactions. The pyrimidine core is a privileged scaffold in medicinal chemistry, and mastering its functionalization via SNAr is a critical skill.[1] This resource synthesizes established principles with practical, field-proven insights to help you optimize your reactions for yield, purity, and regioselectivity.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the proposed solutions.

Question 1: My SNAr reaction is sluggish or shows no conversion. What are the primary factors to investigate?

Answer:

Low reactivity in SNAr reactions on chloropyrimidines typically stems from insufficient activation of the pyrimidine ring, low nucleophilicity of the incoming nucleophile, or suboptimal reaction conditions.

  • Electronic Activation of the Pyrimidine Ring: The SNAr mechanism proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups (EWGs) on the aromatic ring.[2][3] Pyrimidine itself is an electron-deficient heterocycle, which facilitates SNAr. However, the reactivity is significantly enhanced by additional EWGs (e.g., -NO2, -CN, -SO2Me) on the ring. If your substrate lacks strong activation, the reaction will inherently be slower.

    • Causality: EWGs delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first, typically rate-determining, step of the reaction.[3]

    • Solution: If your pyrimidine is not sufficiently activated, you may need to employ more forcing conditions such as higher temperatures.[4] Using a microwave reactor can often reduce reaction times and improve yields in these cases.[5]

  • Nucleophile Strength: The strength of your nucleophile is paramount. Weakly basic amines or phenols will react much slower than more basic aliphatic amines or alkoxides.

    • Causality: A more potent nucleophile will attack the electron-deficient carbon of the C-Cl bond more readily, increasing the reaction rate.

    • Solution:

      • Choice of Base: For amine nucleophiles, a non-nucleophilic base (e.g., DIPEA, K2CO3, KF) is crucial to neutralize the HCl generated in situ.[5][6] The choice of base can be critical; for instance, using KF in water has been shown to be a green and effective system.[5]

      • Deprotonation: For alcohol or thiol nucleophiles, pre-formation of the corresponding alkoxide or thiolate with a strong base (e.g., NaH, KHMDS) is often necessary to generate a sufficiently powerful nucleophile.[7]

  • Solvent Effects: The choice of solvent can dramatically influence reaction rates.

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are generally preferred as they can solvate the cation of the nucleophile's salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity. They are also effective at stabilizing the charged Meisenheimer intermediate.

    • Solution: If your reaction is slow in a less polar solvent like THF or Dioxane, switching to DMF or DMSO can provide a significant rate enhancement. However, be aware that these solvents can be difficult to remove and may participate in side reactions at high temperatures. In some cases, water has been shown to be an excellent and sustainable solvent choice, particularly for reactions with amines.[5][8]

Question 2: I am observing a mixture of regioisomers with my di- or tri-chloropyrimidine. How can I control the regioselectivity?

Answer:

Controlling regioselectivity is one of the most common challenges with poly-halogenated pyrimidines. The outcome is a delicate balance of electronic effects, steric hindrance, and sometimes, reaction conditions.

  • Inherent Electronic Bias: In 2,4-dichloropyrimidines, the C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[9][10] This is due to the electronic influence of the ring nitrogens.

    • Causality: The nitrogen atoms at positions 1 and 3 withdraw electron density, but their combined effect is more pronounced at the C4 and C6 positions.

    • General Trend: For most nucleophiles, substitution occurs preferentially at C4.[11]

  • Modulating Selectivity with Substituents: The presence of other substituents on the pyrimidine ring can dramatically alter this inherent selectivity.

    • Electron-Donating Groups (EDGs) at C6: An EDG (e.g., -OMe, -NHMe) at the C6 position can reverse the selectivity, favoring attack at the C2 position.[9]

    • Electron-Withdrawing Groups (EWGs) at C5: An EWG at C5 strongly activates the C4 position for substitution.[11]

    • Directing Groups: Certain groups can direct substitution through non-covalent interactions. For example, a methylsulfonyl (MeSO2) group at C2 can direct alkoxides and formamide anions to attack the C2 position via hydrogen bonding, displacing the sulfone group itself in a surprising display of regioselectivity.[12][13]

  • Controlling Selectivity with the Nucleophile:

    • Steric Hindrance: Bulky nucleophiles may preferentially attack the less sterically hindered position. On a 2,4,6-trichloropyrimidine, the C4/C6 positions are generally more accessible than the C2 position, which is flanked by two nitrogen atoms.[6]

    • Tertiary Amines for C2 Selectivity: A fascinating strategy for achieving C2 selectivity on 2,4-dichloropyrimidines bearing a C5-EWG involves using tertiary amines as nucleophiles. The reaction proceeds through an intermediate that undergoes in-situ N-dealkylation, yielding the C2-aminated product.[11]

Troubleshooting Workflow for Regioselectivity

G start Poor Regioselectivity (Mixture of Isomers) check_substrate Analyze Substrate Electronics (2,4-dichloro vs 2,4,5- or 2,4,6-substituted) start->check_substrate c4_favored Is C4 the electronically favored site? (e.g., standard 2,4-DCP) check_substrate->c4_favored Standard Substrate c2_favored Is C2 favored due to EDG at C6 or directing group at C2? check_substrate->c2_favored Substituted Substrate use_bulky_nuc Consider steric hindrance. Use a bulkier nucleophile to potentially favor C2 if C4 is hindered. c4_favored->use_bulky_nuc Yes consider_temp Lower reaction temperature. Selectivity can be temperature-dependent. c4_favored->consider_temp No, getting C2 verify_product Reaction is proceeding as expected based on substrate electronics. c2_favored->verify_product Yes re_evaluate Re-evaluate nucleophile. Is it a tertiary amine on a C5-EWG substrate? c2_favored->re_evaluate No, getting C4 c2_selectivity_protocol This is a known method for C2 selectivity. Proceed with this strategy. re_evaluate->c2_selectivity_protocol Yes standard_outcome C4 attack is the default. To achieve C2, a different strategy (e.g., substrate modification) is needed. re_evaluate->standard_outcome No

Caption: Troubleshooting workflow for poor regioselectivity.

Question 3: My reaction is producing significant byproducts, primarily from hydrolysis or reaction with the solvent. How can I minimize these?

Answer:

Side reactions are often a consequence of the reaction conditions being too harsh or the presence of competing nucleophiles like water.

  • Hydrolysis: The formation of hydroxypyrimidines is a common issue, especially when using aqueous bases or running reactions at high temperatures in the presence of trace water.

    • Causality: Hydroxide ions (or water at high temperatures) can act as nucleophiles, displacing the chloride. This is particularly problematic under acidic conditions where water can become a competitive nucleophile.[8]

    • Solutions:

      • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use of molecular sieves can be beneficial.[6]

      • Base Selection: Use a non-hydroxide base. Potassium fluoride (KF) or potassium carbonate (K2CO3) are excellent choices.[5]

      • pH Control: In acid-catalyzed reactions, using a minimal amount of acid (e.g., 0.1 equivalents) can achieve the desired rate acceleration without promoting significant hydrolysis.[8]

  • Solvent Participation: Alcoholic solvents (e.g., methanol, ethanol) can lead to the formation of alkoxypyrimidine byproducts.[1][8]

    • Causality: Alcohols can act as nucleophiles, especially at elevated temperatures or in the presence of a base that generates alkoxides.

    • Solutions:

      • Switch Solvents: If solvolysis is a problem, switch to a non-participating aprotic solvent like DMF, DMSO, or a higher-boiling ether like dioxane.

      • Temperature Control: Lowering the reaction temperature can often disfavor the solvent attack pathway relative to the desired reaction with the primary nucleophile.

Section 2: Frequently Asked Questions (FAQs)

Q1: Is a palladium catalyst necessary for aminating chloropyrimidines?

A1: Generally, no. Chloropyrimidines are highly activated substrates for SNAr reactions.[5] While Buchwald-Hartwig and other palladium-catalyzed aminations are powerful tools, they are often unnecessary for electron-deficient heterocycles like pyrimidines. A simple SNAr protocol with a suitable base and solvent is typically more efficient, cost-effective, and avoids issues with residual palladium contamination.[5]

Q2: What is the best way to monitor the progress of my SNAr reaction?

A2: Thin-Layer Chromatography (TLC) is the most common and convenient method.[14][15] Spot the starting material, the reaction mixture, and a "cospot" (starting material and reaction mixture in the same lane) to clearly track the consumption of the reactant and the appearance of the product.[15] For more quantitative analysis and optimization, at-line HPLC can be employed to get real-time kinetic data.[16]

Q3: Can I perform SNAr reactions on chloropyrimidines in "green" solvents?

A3: Yes. Significant progress has been made in developing more environmentally friendly protocols. Water has been demonstrated as a highly effective solvent for the amination of chloropyrimidines, often providing cleaner reactions and higher yields than many organic solvents.[5][8]

Q4: My nucleophile is an aliphatic amine. Do I need acid catalysis?

A4: No, in fact, it can be detrimental. Acid catalysis is typically beneficial for reactions with less basic nucleophiles like anilines, as it works by protonating the pyrimidine ring, making it more electrophilic.[6][8] However, highly basic aliphatic amines react poorly under these acidic conditions because they become protonated and lose their nucleophilicity. For aliphatic amines, standard basic or neutral conditions are preferred.[8]

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the amination of a generic chloropyrimidine.

Step-by-Step Methodology:

  • To a clean, dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the chloropyrimidine (1.0 equiv).

  • Add a suitable solvent (e.g., isopropanol, DMF, or water, see table below for guidance). A typical concentration is 0.1-0.5 M.

  • Add the amine nucleophile (1.1-1.5 equiv).

  • Add a base (2.0-3.0 equiv). For organic solvents, DIPEA or K2CO3 are common. For reactions in water, KF is highly effective.[5]

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]

  • Upon completion, cool the reaction to room temperature.

  • If using an organic solvent, concentrate the mixture under reduced pressure. If using water, the product may precipitate and can be collected by filtration, or it can be extracted with an organic solvent like ethyl acetate.[8]

  • Purify the crude product by flash column chromatography or recrystallization.

Data Presentation: Solvent and Base Selection Guide
Nucleophile TypeRecommended Solvent(s)Recommended Base(s)Typical TemperatureKey Considerations
Aniline (Weakly Basic) Water, 2-Propanol, DMFHCl (cat.), None60 - 100 °CAcid catalysis can be beneficial, especially in water.[8]
Aliphatic Amine Water, Isopropanol, THFK2CO3, KF, DIPEA25 - 100 °CDo not use acid catalysis.[8] KF/Water is a green option.[5]
Alcohol/Phenol THF, DMF (Anhydrous)NaH, KHMDS, t-BuOK0 °C to RefluxRequires strong base to pre-form the nucleophile.
Thiol DMF, DCMK2CO3, Et3N25 °C to RefluxCan often proceed under milder conditions than alcohols.[10]

Section 4: Mechanistic Overview

The SNAr reaction on a chloropyrimidine is a two-step addition-elimination process.

Mechanism Visualization

References

Technical Support Center: Preventing Solvolysis in Pyrimidine Amination Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrimidine functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of pyrimidine amination. Here, we will delve into one of the most common and frustrating side reactions: solvolysis . Our goal is to provide you with not just protocols, but a deep, mechanistic understanding that empowers you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What is solvolysis in the context of pyrimidine amination?

Solvolysis is a nucleophilic substitution reaction where the solvent molecule itself acts as the nucleophile. In the case of pyrimidine amination, particularly with electron-deficient halopyrimidines, protic solvents like water or alcohols (e.g., methanol, ethanol) can compete with the desired amine nucleophile, leading to the formation of undesired hydroxy- or alkoxy-pyrimidine byproducts.[1][2] This side reaction consumes the starting material and complicates purification.

Q2: Why are pyrimidine rings so susceptible to nucleophilic attack and solvolysis?

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[3] This electron deficiency is often enhanced by electron-withdrawing groups, making the carbon atoms (especially at the C2, C4, and C6 positions) highly electrophilic and thus susceptible to attack by nucleophiles, including weak nucleophiles like water and alcohols.[3][4]

Q3: Which solvents are most likely to cause solvolysis?

Protic solvents are the primary culprits. This category includes:

  • Water: Can lead to hydroxypyrimidine byproducts.[5][6]

  • Alcohols (Methanol, Ethanol, Isopropanol): Can lead to the corresponding alkoxypyrimidine byproducts.[1][7]

While aprotic solvents like DMF, THF, and Dioxane are generally preferred to avoid solvolysis, impurities (especially water) can still lead to byproduct formation.[8]

Q4: I'm performing a Buchwald-Hartwig amination. Can solvolysis still be an issue?

Yes. While Palladium-catalyzed Buchwald-Hartwig amination is a powerful tool for C-N bond formation, it is not immune to solvolysis.[9][10] The strong bases often used in these reactions (e.g., sodium tert-butoxide, LiHMDS) can generate alkoxide nucleophiles if an alcohol solvent is present, which can then compete with the amine in the catalytic cycle or react directly with the halopyrimidine.[1]

Troubleshooting Guide: Diagnosing and Solving Solvolysis Issues

Encountering unexpected byproducts can be a significant setback. This section provides a structured approach to identifying and mitigating solvolysis in your pyrimidine amination reactions.

Issue 1: Identification of an Unexpected Byproduct with a Mass Corresponding to Hydroxylation or Alkoxylation.

Causality Analysis: This is the classic signature of solvolysis. The solvent or a contaminant has acted as a nucleophile. This is particularly common in Nucleophilic Aromatic Substitution (SNAr) reactions run at high temperatures or under acidic/basic conditions that can generate more potent nucleophilic species from the solvent.[11] For instance, using NaOH in ethanol can generate a high concentration of ethoxide ions, which are much more nucleophilic than ethanol itself.[11]

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for solvolysis.

Advanced Strategies & Protocols

Strategy 1: Strategic Solvent Selection

The most direct way to prevent solvolysis is to use a solvent that cannot act as a nucleophile.

Recommended Aprotic Solvents:

Solvent Boiling Point (°C) Dielectric Constant Notes
Toluene 111 2.4 Excellent for many Pd-catalyzed reactions.[12] Ensure it is anhydrous.
1,4-Dioxane 101 2.2 Common solvent for Buchwald-Hartwig and SNAr.[8][12] Must be peroxide-free and anhydrous.
THF 66 7.6 Good for reactions at lower temperatures. Ensure it is anhydrous.[8]
DMF 153 36.7 Polar aprotic solvent, can be useful for SNAr but must be scrupulously dry.[5]

| PEG-400 | Decomposes | 12.5 | A greener solvent option shown to be effective for SNAr on nitrogen-containing heterocycles.[13] |

Protocol: Preparation of Anhydrous Aprotic Solvent

  • Pre-Drying: If necessary, pre-dry the solvent with a suitable drying agent (e.g., MgSO₄, CaH₂).

  • Distillation: Set up a flame-dried distillation apparatus under an inert atmosphere (Argon or Nitrogen).

  • Drying Agent: Add a more rigorous drying agent to the distillation flask (e.g., sodium/benzophenone for THF and dioxane; CaH₂ for toluene and DMF).

  • Collection: Distill the solvent directly into the reaction flask or a flame-dried storage flask containing molecular sieves.

  • Storage: Store the anhydrous solvent under an inert atmosphere and use it promptly.

Strategy 2: Optimizing Base and Catalyst Systems (for Pd-Catalyzed Reactions)

In Buchwald-Hartwig aminations, the choice of base is critical, especially if trace protic impurities are present.

  • Problem: Strong alkoxide bases (e.g., NaOtBu) can exchange with trace alcohol/water, generating other nucleophilic species.

  • Solution: Use non-nucleophilic inorganic bases like Cs₂CO₃ or K₃PO₄.[1] While they may require higher temperatures, they eliminate the risk of generating a competing alkoxide nucleophile.

  • Ligand Choice: The choice of phosphine ligand is crucial for promoting the desired C-N coupling over side reactions. Bulky, electron-rich ligands can accelerate the reductive elimination step, which is often the turnover-limiting step, thereby increasing the efficiency of the desired amination pathway.[1][14]

Protocol: Screening for Optimal Base in a Buchwald-Hartwig Reaction

  • Setup: In parallel reaction vials under an inert atmosphere, add the halopyrimidine (1.0 equiv), Pd catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., Xantphos, 4 mol%).

  • Base Addition: To separate vials, add different bases: NaOtBu (1.2 equiv), LiHMDS (1.2 equiv), K₃PO₄ (2.0 equiv), and Cs₂CO₃ (2.0 equiv).[1][8]

  • Reaction Initiation: Add anhydrous toluene, followed by the amine (1.1 equiv).

  • Execution: Stir the reactions at a set temperature (e.g., 100 °C) and monitor by LC-MS or TLC.

  • Analysis: Compare the ratio of the desired aminated product to the solvolysis byproduct across the different bases to identify the optimal conditions.

Strategy 3: Managing Acid-Catalyzed Reactions

In some SNAr reactions, particularly with less nucleophilic anilines, acid catalysis can be beneficial. However, this is a delicate balance.

  • Mechanism of Action: The acid protonates a ring nitrogen on the pyrimidine, making the ring even more electron-deficient and activating it towards nucleophilic attack.

  • The Problem: Excess acid will protonate the amine nucleophile, rendering it non-nucleophilic.[6][7] This leaves the solvent (e.g., water, ethanol) as the only available nucleophile, leading directly to solvolysis.[5][6][7]

  • The Solution: Use only a catalytic amount of acid (e.g., 0.1 equivalents). This provides enough activation without completely sequestering the amine. Studies have shown that higher rates can be observed in water than in alcohol or DMF under these conditions, but keeping the acid amount low is critical to minimize competing solvolysis.[5][6]

Visualizing the Competing Pathways:

Competing_Pathways Start Halo-pyrimidine + Amine + Protic Solvent (SOH) p1 Start->p1 p2 Start->p2 Amination Desired Amination Product Solvolysis Solvolysis Byproduct (Alkoxy/Hydroxy-pyrimidine) p1->Amination  + Amine (R₂NH) Favored by: - Aprotic Solvent - Optimal Base/Catalyst - Lower Temperature p2->Solvolysis  + Solvent (SOH) Favored by: - Protic Solvent - High Temperature - Excess Acid/Strong Base

Caption: Competing amination and solvolysis pathways.

By understanding the fundamental principles that drive solvolysis and by applying these systematic troubleshooting and optimization strategies, you can significantly improve the outcome of your pyrimidine amination reactions, leading to higher yields, cleaner reaction profiles, and more efficient discovery and development workflows.

References

Technical Support Center: Navigating the Scale-Up of Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the technical support center for pyrimidine synthesis scale-up. The successful transition of a synthetic route from the laboratory bench to a pilot plant or full-scale manufacturing facility is a critical phase in drug development and chemical production. However, this transition is often fraught with challenges that can impact yield, purity, safety, and cost-effectiveness. Pyrimidine synthesis, a cornerstone in the production of a vast array of pharmaceuticals, is no exception.

This guide is designed to provide you, as a senior application scientist, with expert advice and actionable troubleshooting strategies for the common hurdles encountered during the scale-up of pyrimidine synthesis. Our objective is to equip you with the knowledge to anticipate and overcome these challenges, ensuring a robust, safe, and efficient process.

Part 1: Troubleshooting Guides

This section offers in-depth technical guidance on specific challenges you may face during the scale-up of your pyrimidine synthesis. Each guide is presented in a question-and-answer format, detailing the problem, its potential root causes, and step-by-step protocols for resolution.

T-01: Poor Yield and Incomplete Conversion

Question: We are observing a significant drop in yield and incomplete starting material conversion when scaling up our pyrimidine synthesis. What are the likely causes and how can we troubleshoot this?

Answer:

A decrease in yield and conversion upon scale-up is a common and multifaceted problem. It often stems from changes in the physical and chemical environment of the reaction as the volume increases.

Root Cause Analysis:

  • Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.[1] Conversely, poor heat dissipation can cause temperature gradients that negatively affect reaction kinetics.

  • Changes in Reaction Kinetics: A reaction that is fast at the lab scale may become limited by the rate of reagent addition at a larger scale.

  • Incorrect Reagent Stoichiometry: At a larger scale, errors in weighing or volume dispensing can be more pronounced, leading to incorrect molar ratios of reactants.[1]

  • Atmosphere Control: Many reactions in heterocyclic chemistry are sensitive to air or moisture.[1] In a large reactor, ensuring a consistently inert atmosphere can be more challenging.

Troubleshooting Protocol:

  • Reaction Monitoring: Implement rigorous in-process controls (IPCs) to monitor the reaction's progress. High-Performance Liquid Chromatography (HPLC) is a quantitative method that allows for the determination of conversion rates and purity.[2] Thin-Layer Chromatography (TLC) can be used for rapid, qualitative checks.[1][2]

  • Calorimetry Studies: Perform reaction calorimetry studies (e.g., using a RC1 calorimeter) to understand the reaction's thermal profile. This will help in designing an adequate cooling system for the larger reactor.

  • Mixing Studies: Evaluate the efficiency of mixing in your reactor. This can involve computational fluid dynamics (CFD) modeling or experimental studies with tracers.

  • Reagent Addition Strategy: Consider a semi-batch or continuous feeding approach for one of the reactants. This can help control the reaction rate and manage exotherms.[3]

ParameterLab Scale (1 L)Pilot Scale (100 L) - ProblemPilot Scale (100 L) - Optimized
Yield 85%60%82%
Purity (Crude) 95%80% (with new impurities)94%
Reaction Time 4 hours8 hours (stalled)4.5 hours
Temperature Control ± 1 °C± 10 °C (exotherm spike)± 2 °C

A comparative table illustrating the impact of scale-up on a hypothetical pyrimidine synthesis and the results of optimization.

T-02: Impurity Profile Changes and Side-Product Formation

Question: The impurity profile of our crude product has changed, with new, unexpected impurities appearing at scale. How do we identify and control these side reactions?

Answer:

Changes in the impurity profile are a red flag indicating that the reaction mechanism may be deviating from the intended pathway at a larger scale.

Root Cause Analysis:

  • Localized Overheating or High Reactant Concentration: As mentioned in T-01, poor mixing can lead to conditions that favor side reactions such as dimerization, polymerization, or rearrangement.[1]

  • Extended Reaction Times: If the reaction is sluggish at scale, the product may be exposed to the reaction conditions for longer, leading to degradation.

  • Leaching from Equipment: At a larger scale, the surface-area-to-volume ratio of the reactor changes, and there is a possibility of impurities leaching from the reactor's material of construction.

Troubleshooting Protocol:

  • Impurity Identification: Isolate the major impurities using preparative HPLC or column chromatography. Characterize their structures using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

  • Mechanistic Investigation: Once the impurity structures are known, propose a plausible mechanism for their formation. This will provide insights into how to prevent the side reaction.

  • Process Parameter Optimization:

    • Temperature: Lowering the reaction temperature can often minimize the formation of side products.[1]

    • Solvent: Changing the solvent can alter the solubility of reactants and intermediates, potentially disfavoring side reactions.

    • Catalyst: If a catalyst is used, its loading and type can be re-evaluated.

T-03: Exothermic Runaway and Temperature Control Issues

Question: Our reaction is showing a strong exotherm that is difficult to control in a larger reactor. What are the safety risks and how can we manage the thermal profile of the reaction?

Answer:

Uncontrolled exothermic reactions pose a significant safety risk, potentially leading to a thermal runaway, which can result in a rapid increase in temperature and pressure, and even an explosion.[3]

Root Cause Analysis:

  • Reduced Surface-Area-to-Volume Ratio: As the reactor size increases, the surface area available for heat exchange decreases relative to the reaction volume. This makes it harder to remove the heat generated by the reaction.

  • Inadequate Cooling Capacity: The cooling system of the large reactor may not be sufficient to handle the heat load of the reaction.[3]

Troubleshooting and Safety Protocol:

  • Thermal Hazard Assessment: Conduct a thorough thermal hazard assessment using techniques like Differential Scanning Calorimetry (DSC) and Reaction Calorimetry to determine the heat of reaction, onset temperature of decomposition, and the maximum temperature of the synthesis reaction (MTSR).[3]

  • Engineering Controls:

    • Reactor Design: Ensure the reactor is equipped with an appropriately sized cooling jacket and an emergency quenching system.

    • Controlled Reagent Addition: Implement a controlled addition of the most reactive reagent to manage the rate of heat generation.[3]

  • Process Modifications:

    • Dilution: Increasing the solvent volume can increase the thermal mass of the reaction mixture, helping to absorb heat.[3]

    • Lower Reaction Temperature: If possible, running the reaction at a lower temperature will reduce the rate of heat evolution.[3]

start Exotherm Detected During Scale-Up assess Perform Thermal Hazard Assessment (DSC, RC1) start->assess is_runaway_risk Risk of Thermal Runaway? assess->is_runaway_risk implement_eng Implement Engineering Controls (Improved Cooling, Quench System) is_runaway_risk->implement_eng  Yes modify_proc Modify Process Parameters (Dilution, Lower Temp, Fed-Batch) is_runaway_risk->modify_proc  No implement_eng->modify_proc monitor Monitor Reaction with In-Process Controls (Temp Probes, Calorimetry) modify_proc->monitor safe_process Safe & Controlled Process Achieved monitor->safe_process

Caption: Workflow for managing exothermic reactions during scale-up.

T-04: Reagent and Catalyst Handling at Scale

Question: We are facing challenges with the safe and efficient handling of hazardous or air-sensitive reagents and catalysts in large quantities. What are the best practices?

Answer:

Handling large quantities of hazardous materials requires stringent safety protocols and specialized equipment.

Best Practices:

  • Closed Systems: Whenever possible, use closed-system transfers for liquids and powders to minimize operator exposure and prevent contamination.

  • Inert Atmosphere: For air-sensitive reagents, ensure that all transfers are conducted under an inert atmosphere (e.g., nitrogen or argon).[1] This may require the use of glove boxes or specialized charging vessels.

  • Personal Protective Equipment (PPE): Ensure that all personnel are equipped with the appropriate PPE, including chemical-resistant gloves, safety glasses, and respiratory protection if necessary.

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for the handling of each hazardous material.

  • Training: Provide comprehensive training to all personnel involved in the handling of hazardous materials.

T-05: Product Isolation and Purification Challenges

Question: Our established laboratory purification method (e.g., column chromatography) is not feasible at scale. What are the alternative strategies for isolating and purifying our pyrimidine product?

Answer:

Column chromatography is often impractical and expensive at a large scale. Alternative purification methods that are more amenable to scale-up should be explored.

Scalable Purification Strategies:

  • Crystallization: This is one of the most cost-effective and scalable methods for purifying solid compounds.[4]

    • Solvent Selection: The key is to find a solvent or solvent system in which the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.[5]

    • Seeding: Using seed crystals can help control the crystal size and morphology.

  • Extraction: A liquid-liquid extraction can be used to remove impurities based on their differential solubility in two immiscible liquid phases.

  • Distillation: For volatile pyrimidine derivatives, distillation can be an effective purification method.

  • Preparative HPLC: While still expensive, preparative HPLC can be used for high-value products where very high purity is required.[4][6]

cluster_lab Lab Scale cluster_pilot Pilot/Production Scale lab_purification Column Chromatography crystallization Crystallization extraction Liquid-Liquid Extraction distillation Distillation crude_product Crude Pyrimidine Product crude_product->lab_purification  Feasible for small quantities crude_product->crystallization  Scalable & Cost-Effective for Solids crude_product->extraction  Scalable for Liquid Phases crude_product->distillation  For Volatile Products

Caption: Comparison of purification methods for different scales.

Part 2: Frequently Asked Questions (FAQs)

F-01: How do I select the right solvent for scale-up?

When moving to a larger scale, solvent selection is critical and should be based on safety, environmental impact, cost, and process efficiency, in addition to its performance in the reaction. Avoid solvents with low flash points or high toxicity. Consult solvent selection guides for greener alternatives.

F-02: What are the key process analytical technology (PAT) tools for monitoring pyrimidine synthesis?

PAT tools provide real-time data on your reaction, enabling better control. Key technologies include:

  • In-situ FTIR/Raman Spectroscopy: To monitor the concentration of reactants, products, and intermediates.

  • Real-time NMR Spectroscopy: For detailed structural information and to observe the formation of intermediates.[7]

  • Particle Size Analyzers: For monitoring crystallization processes.

F-03: What are the common challenges in the work-up of large-scale pyrimidine reactions?

Common work-up challenges at scale include:

  • Phase Separation: Emulsion formation can make phase separations in large reactors slow and difficult. Consider adding brine or changing the solvent to improve separation.

  • Filtration: Large volumes of solids can be slow to filter. The choice of filter type (e.g., Nutsche filter, centrifuge) is important.

  • Drying: Drying large quantities of product to the required residual solvent level can be time-consuming. A vacuum oven with good heat transfer is essential.

F-04: How can I improve the solid-state properties (e.g., crystallinity, particle size) of my final pyrimidine product?

The solid-state properties of your active pharmaceutical ingredient (API) are critical for its formulation and bioavailability.

  • Controlled Crystallization: As discussed in T-05, a well-designed crystallization process is key. Cooling rate, agitation, and seeding can all be used to control crystal properties.

  • Anti-solvent Addition: Adding an anti-solvent in a controlled manner can also be used to induce crystallization and influence particle size.

  • Milling: If the desired particle size cannot be achieved through crystallization alone, milling techniques (e.g., jet milling) can be employed, although this adds an extra step to the process.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Chloropyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-C bond-forming reaction. Chloropyrimidines are valuable, cost-effective building blocks in medicinal chemistry, but their successful coupling requires careful consideration of reaction parameters.[1] This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reactions for success.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling with a chloropyrimidine failing or giving a low yield?

A1: Several factors can contribute to the failure or low yield of a Suzuki coupling with a chloropyrimidine. These substrates present unique challenges due to the electronic nature of the pyrimidine ring and the strength of the C-Cl bond. Here are the most common culprits:

  • Inactive Catalyst System: The C-Cl bond is significantly stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle challenging.[2] Standard palladium catalysts like Pd(PPh₃)₄ may be ineffective.[2][3] A highly active catalyst system, typically employing bulky, electron-rich phosphine ligands (e.g., Buchwald ligands such as SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands, is often necessary to facilitate this step.[2]

  • Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of inactive palladium oxides and oxidation of phosphine ligands.[1][2][4][5] Rigorous degassing of solvents and the reaction mixture is crucial.[1]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical and interdependent.[2] For less reactive aryl chlorides, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ are often required.[2] The solvent must solubilize all reaction components and facilitate the catalytic cycle. Aprotic solvents like dioxane, THF, or DMF, often with a controlled amount of water, are commonly used.[6]

  • Low Reaction Temperature: Due to the strength of the C-Cl bond, higher reaction temperatures (typically 80-110 °C) are often necessary to achieve a reasonable reaction rate.[2][6]

  • Poor Quality Boronic Acid/Ester: Boronic acids can degrade over time or undergo side reactions like protodeboronation (hydrolysis of the C-B bond).[3][7] Using fresh, high-purity boronic acid or a more stable boronic ester derivative is recommended.

Q2: I'm observing significant side product formation. What are the most common side reactions and how can I minimize them?

A2: The formation of side products can significantly reduce the yield of your desired coupled product and complicate purification. The most prevalent side reactions include:

  • Protodeboronation: This is the cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond. This is often promoted by high temperatures and certain bases.[7][8] To mitigate this, use the mildest effective reaction conditions and consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts, which release the boronic acid slowly under the reaction conditions.[9][10]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a symmetrical biaryl. It is often caused by the presence of Pd(II) species and oxygen.[7][11][12] Thoroughly degassing the reaction mixture and using a Pd(0) precatalyst or ensuring complete in situ reduction of a Pd(II) source can minimize homocoupling.[7][13]

  • Dehalogenation (Hydrodehalogenation): This is the replacement of the chlorine atom on the pyrimidine ring with a hydrogen atom, leading to an uncoupled pyrimidine byproduct.[14] This can be caused by hydride sources in the reaction mixture, such as alcoholic solvents or certain bases.[14] Using non-alcoholic solvents and carefully selecting the base can help reduce dehalogenation.[14]

Q3: How do I choose the right catalyst and ligand for my chloropyrimidine substrate?

A3: The selection of the catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling with a chloropyrimidine. Because chloropyrimidines are electron-deficient, the oxidative addition step is often the rate-limiting step.[7] To overcome this kinetic barrier, a highly active palladium catalyst is required.

  • For simple chloropyrimidines: A good starting point is a combination of a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos. These ligands stabilize the palladium center and promote the oxidative addition of the C-Cl bond.

  • For sterically hindered or electronically challenging chloropyrimidines: More specialized ligands or precatalysts may be necessary. N-heterocyclic carbene (NHC) ligands, such as those found in PEPPSI-type precatalysts, can be highly effective for these challenging substrates.[7][15][16]

Below is a table summarizing some commonly used catalyst/ligand systems for Suzuki couplings of aryl chlorides.

Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(OAc)₂ or Pd₂(dba)₃SPhos, XPhos, RuPhos1-5%A versatile and highly active system for many chloropyrimidines.
PdCl₂(dppf)(part of the complex)2-5%A robust and common precatalyst, though may require higher temperatures.[2]
(IPr)Pd(allyl)Cl(part of the complex)1-3%An air- and moisture-stable NHC-Pd precatalyst with high activity.[15][16]
Pd(PPh₃)₄(part of the complex)5-10%Can be effective for some activated chloropyrimidines, but often less reliable.[8][17]

Q4: Can microwave irradiation improve my reaction?

A4: Yes, microwave-assisted Suzuki couplings can be highly effective for chloropyrimidines. The rapid and efficient heating provided by microwave irradiation can significantly shorten reaction times (often to minutes) and improve yields, sometimes even at lower catalyst loadings.[8][17] It is an excellent technique to consider, especially for high-throughput synthesis and optimization.

Troubleshooting Guide: A Deeper Dive

This section provides a more detailed, step-by-step approach to diagnosing and solving specific issues you may encounter.

Problem 1: No reaction or very low conversion of starting material.

If you observe little to no product formation, a systematic approach to troubleshooting is necessary. The following flowchart can guide your decision-making process.

troubleshooting_workflow start No/Low Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes solution_catalyst Screen Catalysts/Ligands (e.g., Buchwald ligands, NHCs) check_catalyst->solution_catalyst No check_reagents Are Reagents High Quality? check_conditions->check_reagents Yes solution_conditions Increase Temperature (80-110°C) Screen Bases (K3PO4, Cs2CO3) Ensure Anhydrous/Aqueous Balance check_conditions->solution_conditions No solution_reagents Use Fresh Boronic Acid/Ester Ensure Anhydrous Solvents check_reagents->solution_reagents No degas Was the reaction thoroughly degassed? check_reagents->degas Yes solution_degas Improve Degassing Technique (Freeze-Pump-Thaw or extensive sparging) degas->solution_degas No

Troubleshooting Workflow for No/Low Conversion

Problem 2: Significant formation of a homocoupled (biaryl) byproduct from the boronic acid.

The presence of a significant amount of the boronic acid homocoupling product points towards issues with the catalytic cycle, often related to the oxidation state of the palladium.

homocoupling_troubleshooting start High Homocoupling check_oxygen Was Oxygen Rigorously Excluded? start->check_oxygen check_catalyst_source Are you using a Pd(II) precatalyst? check_oxygen->check_catalyst_source Yes solution_oxygen Improve inert atmosphere technique. Degas all solvents and reagents thoroughly. check_oxygen->solution_oxygen No solution_catalyst_source Switch to a Pd(0) precatalyst (e.g., Pd2(dba)3). Ensure complete reduction of Pd(II) in situ. check_catalyst_source->solution_catalyst_source Yes

Troubleshooting Homocoupling Byproducts

Experimental Protocols

General Procedure for Suzuki Coupling of a Chloropyrimidine

This protocol provides a robust starting point for the optimization of your reaction.

Materials:

  • Chloropyrimidine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Reaction vessel (e.g., Schlenk flask or microwave vial)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the chloropyrimidine, arylboronic acid, and base.[2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[2][18]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor and the ligand.[2]

  • Solvent Addition: Add the degassed solvent via syringe.[2]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir at the desired temperature (e.g., 80-110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

suzuki_protocol_flowchart A Add Solids to Flask (Aryl Halide, Boronic Acid, Base) B Purge with Inert Gas (Evacuate & Backfill 3x) A->B C Add Catalyst & Ligand B->C D Add Degassed Solvent C->D E Heat Reaction (80-110 °C) D->E F Monitor Progress (TLC / LC-MS) E->F G Aqueous Work-up (Dilute, Extract, Dry) F->G H Purify Crude Product (Column Chromatography) G->H

General Suzuki Coupling Workflow

References

Validation & Comparative

A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the robust characterization of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (MCMPC), a key intermediate in pharmaceutical synthesis. Our focus is on establishing a self-validating system of orthogonal techniques to ensure irrefutable proof of structure, identity, purity, and quality. We will move beyond simple procedural lists to explain the scientific rationale behind method selection and data interpretation, empowering you to generate reliable and defensible analytical data packages.

Compound Profile: this compound

  • IUPAC Name: this compound[1]

  • CAS Number: 89793-11-3[2][3][4]

  • Molecular Formula: C₇H₇ClN₂O₂[1][2][5]

  • Molecular Weight: 186.60 g/mol [2][4][5]

  • Physical Form: Solid[2][3]

The structural integrity and purity of this molecule are paramount, as impurities can lead to unforeseen side reactions and compromise the efficacy and safety of downstream active pharmaceutical ingredients (APIs). The following sections detail the primary analytical techniques required for its complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR is the most powerful technique for unambiguously determining the chemical structure of a molecule. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For MCMPC, both ¹H and ¹³C NMR are essential.

Causality in Experimental Choices:

We use ¹H NMR to map the number, environment, and connectivity of protons. ¹³C NMR complements this by providing a count of unique carbon atoms and information about their chemical environment (e.g., C=O, C-Cl, aromatic carbons). The choice of a deuterated solvent like Chloroform-d (CDCl₃) or DMSO-d₆ is critical; it must dissolve the sample without contributing interfering signals in the proton spectrum. DMSO-d₆ is often chosen for pyrimidine derivatives due to its excellent solubilizing power.[6]

Experimental Protocol: ¹H & ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the MCMPC sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup:

    • Use a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

    • Acquire a ¹H NMR spectrum, typically requiring 16-64 scans for good signal-to-noise.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This may require several hundred to several thousand scans due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale (e.g., to the residual solvent peak or Tetramethylsilane - TMS).

Workflow for NMR Analysis

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh 5-10 mg of MCMPC prep2 Dissolve in ~0.7 mL Deuterated Solvent prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Tune & Shim Spectrometer (≥400 MHz) prep3->acq1 Insert Sample acq2 Acquire ¹H Spectrum acq1->acq2 acq3 Acquire ¹³C Spectrum acq1->acq3 proc1 Fourier Transform & Phasing acq2->proc1 acq3->proc1 proc2 Baseline Correction & Referencing proc1->proc2 proc3 Integrate ¹H Signals & Assign Peaks proc2->proc3 proc4 Correlate with Expected Structure proc3->proc4 output output proc4->output Final Structure Confirmation

Caption: Workflow for NMR-based structural confirmation of MCMPC.

Expected Data & Interpretation for MCMPC
  • ¹H NMR:

    • ~7.5-8.0 ppm (singlet, 1H): Aromatic proton on the pyrimidine ring (at C5). Its downfield shift is due to the electronegativity of the adjacent nitrogen atoms and ester group.

    • ~3.9-4.1 ppm (singlet, 3H): Methyl protons of the ester group (-OCH₃).

    • ~2.5-2.7 ppm (singlet, 3H): Methyl protons attached to the pyrimidine ring (at C6).

  • ¹³C NMR:

    • ~160-165 ppm: Carbonyl carbon (C=O) of the ester.

    • ~160-170 ppm (multiple peaks): Carbons of the pyrimidine ring. The carbon attached to chlorine (C2) will be significantly shifted.

    • ~53 ppm: Methyl carbon of the ester group.

    • ~24 ppm: Methyl carbon attached to the ring.

The absence of unexpected signals confirms purity, while the specific chemical shifts and coupling patterns (or lack thereof) confirm the structural isomer.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Mass spectrometry is indispensable for confirming the molecular weight of a synthesized compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing a highly accurate molecular weight.

Causality in Experimental Choices:

For a molecule like MCMPC, a soft ionization technique such as Electrospray Ionization (ESI) is preferred to minimize fragmentation and maximize the abundance of the molecular ion. Coupling MS with a liquid chromatography (LC) system (LC-MS) is highly advantageous, as it provides purity information and molecular weight confirmation simultaneously.[7] The key diagnostic feature for MCMPC will be the isotopic pattern of chlorine. Natural chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two distinct molecular ion peaks separated by 2 Da, with a characteristic intensity ratio of approximately 3:1. This signature is definitive proof of the presence of a single chlorine atom.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of MCMPC (~100 µg/mL) in a suitable solvent like methanol or acetonitrile.

  • Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

  • Spectrometry (MS):

    • Ionization Mode: Positive ESI.

    • Scan Range: m/z 50-500.

    • Data Analysis: Extract the mass spectrum from the chromatographic peak corresponding to MCMPC. Look for the molecular ion [M+H]⁺.

Workflow for LC-MS Analysis

prep Prepare Dilute Solution (~100 µg/mL in MeOH) inject Inject into LC System prep->inject lc Reverse-Phase Chromatographic Separation inject->lc ion Electrospray Ionization (ESI+) lc->ion ms Mass Analysis (m/z Scan) ion->ms data Data Analysis: Extract Spectrum from Peak ms->data result Confirm [M+H]⁺ & Isotope Pattern data->result

Caption: Workflow for LC-MS based molecular weight confirmation.

Expected Data & Interpretation for MCMPC

The protonated molecule [M+H]⁺ is expected.

  • Peak 1 (m/z ~187.0): Corresponds to [C₇H₈³⁵ClN₂O₂]⁺.

  • Peak 2 (m/z ~189.0): Corresponds to [C₇H₈³⁷ClN₂O₂]⁺.

  • Intensity Ratio: The peak at m/z 189.0 should be approximately one-third the intensity of the peak at m/z 187.0.

This unique isotopic signature provides unequivocal evidence for the molecular formula.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment

While NMR and MS confirm the structure, HPLC is the primary method for quantifying the purity of the compound. It separates the target compound from impurities, starting materials, and by-products.

Causality in Experimental Choices:

Reverse-phase HPLC is the method of choice for moderately polar organic molecules like MCMPC. A C18 stationary phase provides excellent hydrophobic interaction-based separation. UV detection is ideal because the pyrimidine ring contains a chromophore that absorbs UV light strongly, typically around 254 nm. By comparing the area of the main peak to the total area of all peaks, we can accurately calculate the purity percentage.

Experimental Protocol: Purity by Reverse-Phase HPLC
  • Sample Preparation: Prepare a solution of known concentration (e.g., 0.5 mg/mL) in the mobile phase or a compatible solvent like acetonitrile.

  • Instrument Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point is 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Column Temperature: 30 °C to ensure reproducibility.

  • Analysis: Inject the sample and record the chromatogram for a sufficient time to ensure all late-eluting impurities are observed. Calculate the area percent purity.

Comparison of Core Analytical Methods

Technique Primary Information Provided Sensitivity Sample Requirement Destructive? Key Advantage for MCMPC
¹H & ¹³C NMR Definitive molecular structure, connectivityLow (mg)5-10 mgNoUnambiguously confirms the isomeric structure and substitution pattern.
LC-MS Molecular Weight, Purity ProfileHigh (ng-pg)< 1 mgYesConfirms molecular weight and the presence of one chlorine atom via isotopic pattern.[7]
HPLC-UV Quantitative PurityModerate (µg-ng)< 1 mgNo (sample can be collected)Provides accurate purity value (e.g., >98%) essential for quality control.[5]
FT-IR Presence of functional groupsModerate (µg-mg)~1 mgNoQuickly confirms key functional groups (C=O, C=N, C-Cl).[6][7]
Elemental Analysis Elemental composition (%C, H, N)Low (mg)2-3 mgYesProvides fundamental confirmation of the empirical formula.[7][8]

A Self-Validating Orthogonal Approach

The trustworthiness of your analytical results is established by using multiple, independent (orthogonal) methods that validate each other.

Caption: Orthogonal methods create a self-validating analytical system.

A sample deemed >99% pure by HPLC should yield a clean NMR spectrum with integrations matching the proposed structure. The molecular weight from MS must align with this structure, and the elemental composition from elemental analysis must match the molecular formula (C₇H₇ClN₂O₂). A successful outcome from all these techniques provides an unassailable, high-confidence characterization of the material.

References

A Senior Application Scientist's Guide to Confirming Substituted Pyrimidine Structures by NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel substituted pyrimidines is a critical step in the discovery pipeline. These heterocyclic scaffolds are ubiquitous in biologically active molecules, and a precise understanding of their substitution patterns is paramount for establishing structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for this purpose. This guide provides an in-depth comparison of various NMR methodologies, grounded in experimental data and field-proven insights, to enable robust structural elucidation of substituted pyrimidines.

The Foundational Role of ¹H and ¹³C NMR in Pyrimidine Analysis

One-dimensional ¹H and ¹³C NMR spectra are the first and most fundamental steps in the analysis of substituted pyrimidines. The chemical shifts of the ring protons and carbons are exquisitely sensitive to the electronic environment, which is directly influenced by the nature and position of substituents.

Understanding Substituent Effects on Chemical Shifts

The pyrimidine ring is an electron-deficient system due to the presence of two electronegative nitrogen atoms. This inherent electronic character results in characteristic downfield chemical shifts for the ring protons compared to benzene. The introduction of substituents systematically perturbs the electron density of the ring, leading to predictable changes in chemical shifts.

  • Electron-Donating Groups (EDGs) , such as amino (-NH₂) and methoxy (-OCH₃) groups, increase the electron density of the pyrimidine ring through resonance and inductive effects. This increased shielding results in an upfield shift (lower ppm values) of the ring protons and carbons, particularly at the ortho and para positions relative to the substituent.

  • Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN) groups, decrease the electron density of the ring. This deshielding effect causes a downfield shift (higher ppm values) of the ring protons and carbons.[1]

The following tables summarize the typical chemical shift ranges for protons and carbons in monosubstituted pyrimidines, providing a valuable diagnostic tool for initial structural assessment.

Table 1: Typical ¹H NMR Chemical Shift Ranges (ppm) for Protons on a Substituted Pyrimidine Ring.

PositionUnsubstitutedWith EDG (e.g., -NH₂)With EWG (e.g., -NO₂)
H-29.26~8.0-8.5~9.4-9.8
H-4/H-68.78~7.8-8.3~9.0-9.4
H-57.36~6.5-7.0~7.8-8.2

Note: Values are approximate and can vary with solvent and other substituents.

Table 2: Typical ¹³C NMR Chemical Shift Ranges (ppm) for Carbons in a Substituted Pyrimidine Ring.

PositionUnsubstitutedWith EDG (e.g., -NH₂)With EWG (e.g., -NO₂)
C-2157.4~160-165~150-155
C-4/C-6156.9~158-163~152-157
C-5121.7~100-110~130-140

Note: Values are approximate and can vary with solvent and other substituents.

Deciphering Connectivity: The Power of J-Coupling

Scalar coupling, or J-coupling, provides through-bond connectivity information, which is indispensable for confirming substitution patterns. In the pyrimidine ring, the magnitude of the coupling constant between adjacent protons (³JHH) is typically in the range of 5-8 Hz.[2] Long-range couplings between protons and carbons (²JCH, ³JCH) are also observable and are the cornerstone of more advanced 2D NMR techniques.

Table 3: Typical J-Coupling Constants (Hz) in the Pyrimidine Ring.

Coupling TypeNumber of BondsTypical Range (Hz)
³J(H4,H5)35.0 - 6.0
³J(H5,H6)35.0 - 6.0
⁴J(H2,H4/H6)40.0
⁴J(H4,H6)41.5 - 2.5
⁵J(H2,H5)50.5 - 1.0
¹J(C,H)1160 - 210
²J(C,H)21 - 10
³J(C,H)35 - 15

The presence or absence of these couplings provides definitive evidence for the substitution pattern. For instance, a proton at C-5 will appear as a triplet if both C-4 and C-6 are unsubstituted, a doublet if one of these positions is substituted, and a singlet if both are substituted.

A Comparative Guide to 2D NMR Techniques for Unambiguous Structure Elucidation

While 1D NMR provides a wealth of information, complex substitution patterns or signal overlap often necessitate the use of two-dimensional (2D) NMR experiments. Each technique offers a unique piece of the structural puzzle.

G cluster_1D 1D NMR cluster_2D 2D NMR cluster_info Information Gained H1 ¹H NMR COSY COSY H1->COSY ¹H-¹H Connectivity HSQC HSQC H1->HSQC ¹H-¹³C (1-bond) HMBC HMBC H1->HMBC ¹H-¹³C (2-3 bonds) NOESY NOESY H1->NOESY Through-space Proximity C13 ¹³C NMR C13->HSQC C13->HMBC Connectivity Proton Spin Systems COSY->Connectivity Direct_Attachment Direct C-H Bonds HSQC->Direct_Attachment Long_Range Molecular Skeleton HMBC->Long_Range Conformation 3D Structure NOESY->Conformation G cluster_protocol COSY Acquisition Protocol Start Start Acquire_1H Acquire 1D ¹H Spectrum Start->Acquire_1H Set_Params Set COSY Parameters (SW, O1, NS, Increments) Acquire_1H->Set_Params Acquire_2D Acquire 2D Data Set_Params->Acquire_2D Process_2D 2D Fourier Transform & Phasing Acquire_2D->Process_2D Analyze Analyze Cross-Peaks Process_2D->Analyze End End Analyze->End

References

Navigating the Structural Maze: A Comparative Guide to High-Resolution Mass Spectrometry for Pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization and quantification of pyrimidine derivatives are paramount. These heterocyclic compounds form the backbone of nucleic acids and are pivotal in a vast array of approved therapeutics, from antiviral agents to anticancer drugs. The subtle structural modifications that dictate their biological activity demand analytical techniques with exceptional resolving power and mass accuracy. This guide provides an in-depth comparison of the leading high-resolution mass spectrometry (HRMS) platforms—Quadrupole Time-of-Flight (Q-TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR)—for the analysis of pyrimidine derivatives, supported by experimental data and validated protocols.

The Analytical Imperative: Why High Resolution Matters for Pyrimidines

The efficacy and safety of pyrimidine-based drugs are intrinsically linked to their metabolic fate, potential impurities, and degradation products. Distinguishing between isobaric compounds—molecules with the same nominal mass but different elemental compositions—is a common challenge that can only be addressed with the sub-ppm mass accuracy afforded by HRMS. Furthermore, high resolution is critical for resolving complex biological matrices and confidently identifying metabolites and catabolites, which often exist at trace levels.

A Tale of Three Analyzers: Comparing Q-TOF, Orbitrap, and FT-ICR

The choice of an HRMS platform is a critical decision that influences the depth and quality of analytical data. Each technology operates on a distinct principle, offering a unique combination of resolution, mass accuracy, sensitivity, and speed.

FeatureQuadrupole Time-of-Flight (Q-TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Mass Analyzer Principle Measures the time it takes for ions to travel a fixed distance.Measures the frequency of ion oscillation in an electrostatic field.[1]Measures the cyclotron frequency of ions in a strong magnetic field.[2][3]
Typical Resolution 40,000 - 60,000 FWHM70,000 - 500,000 FWHM[4]>1,000,000 FWHM[2][5]
Mass Accuracy 1 - 5 ppm<1 - 3 ppm<1 ppm
Scan Speed Very FastFast to ModerateSlow
Dynamic Range Good to ExcellentGoodExcellent
Cost & Maintenance ModerateHighVery High (requires superconducting magnet)[2]
Ideal Applications High-throughput screening, qualitative and quantitative analysis.Comprehensive qualitative and quantitative analysis, metabolomics.Complex mixture analysis, structural elucidation of novel compounds.

This comparison highlights the trade-offs between the different platforms. While FT-ICR-MS offers unparalleled resolution and mass accuracy, its cost and slower scan speed can be prohibitive for routine analyses.[2][5] Orbitrap and Q-TOF systems present a more balanced approach, with the Orbitrap generally providing higher resolution and the Q-TOF excelling in acquisition speed, making it well-suited for coupling with fast chromatography techniques.[4]

The Analytical Workflow: A Generalized Approach

The successful analysis of pyrimidine derivatives by LC-HRMS involves a series of critical steps, from sample preparation to data analysis. The following workflow provides a general framework that can be adapted to specific applications.

LC_HRMS_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS High-Resolution Mass Spectrometry cluster_Data Data Analysis Biological_Matrix Biological Matrix (Plasma, Urine, Tissue) Extraction Extraction (SPE, LLE, PPT) Biological_Matrix->Extraction Synthetic_Mixture Synthetic Mixture Synthetic_Mixture->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization UPLC_HPLC UPLC/HPLC System Derivatization->UPLC_HPLC Column Analytical Column (e.g., C18, HILIC) UPLC_HPLC->Column Ion_Source Ion Source (ESI, APCI) Column->Ion_Source Mass_Analyzer Mass Analyzer (Q-TOF, Orbitrap, FT-ICR) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Acquisition Data Acquisition (Full Scan, MS/MS) Detector->Data_Acquisition Data_Processing Data Processing (Peak Picking, Alignment) Data_Acquisition->Data_Processing Identification Compound Identification (Database Searching, Fragmentation) Data_Processing->Identification Quantification Quantification Identification->Quantification

Caption: A generalized workflow for the analysis of pyrimidine derivatives using LC-HRMS.

Comparative Performance: Experimental Evidence

To provide a tangible comparison, this section presents experimental data and protocols for the analysis of key pyrimidine derivatives on different HRMS platforms, drawn from published literature.

Case Study 1: 5-Fluorouracil and its Metabolites on a Q Exactive Orbitrap

The anticancer drug 5-fluorouracil (5-FU) and its metabolites are crucial to monitor for therapeutic efficacy and toxicity. A high-resolution mass spectrometry-based method has been developed to quantify these metabolites in cancer cells.

Experimental Protocol:

  • Sample Preparation: Cell lysates and media were subjected to protein precipitation and extraction.

  • Instrumentation: A Q Exactive HF Hybrid Quadrupole-Orbitrap MS coupled with a Vanquish UHPLC system.

  • Chromatography: A Kinetex F5 Pentafluorophenyl column (100 x 2.1 mm, 1.7 µm) was used with a gradient elution of 10 mM ammonium formate in water and methanol.

  • Mass Spectrometry: The instrument was operated in negative ion mode with a resolution of 120,000. Data-dependent MS2 (ddMS2) was employed for fragmentation.

Performance Data: While specific LODs and LOQs were not provided in the referenced study, the method successfully quantified various 5-FU metabolites, demonstrating the high sensitivity and resolving power of the Orbitrap platform for complex biological samples. The high mass accuracy allowed for confident identification of metabolites.

Case Study 2: Antiviral Pyrimidine Analogs on an Exactive Orbitrap

The development and validation of a qualitative method for the identification of antiretroviral drugs, including several pyrimidine analogs, in human blood has been reported.[6]

Experimental Protocol:

  • Sample Preparation: Serum standards were prepared containing a mixture of antiretroviral drugs.[6]

  • Instrumentation: An Exactive Orbitrap mass spectrometer coupled to a UHPLC system.[6]

  • Chromatography: A Hypersil Gold PFP column (100 x 3 mm, 3 µm) was used with a gradient of water and acetonitrile, both containing 0.1% acetic acid.[6]

  • Mass Spectrometry: The instrument was operated in full scan mode in positive ionization.[6]

Performance Data:

Analyte (Pyrimidine Analog)Limit of Identification (ng/mL)
Emtricitabine (FTC)10
Zidovudine (ZDV)10
Efavirenz (EFV)150

This study demonstrates the capability of the Orbitrap platform for the sensitive detection of pyrimidine-based antiviral drugs in a complex matrix like human serum.[6] The full-scan acquisition allows for retrospective analysis of data, a significant advantage in clinical and research settings.[4]

Deciphering the Fragments: Structural Elucidation of Pyrimidine Derivatives

Tandem mass spectrometry (MS/MS) is indispensable for the structural confirmation of pyrimidine derivatives and the identification of unknown metabolites or impurities. The fragmentation patterns are highly dependent on the structure of the pyrimidine core and its substituents.

Common fragmentation pathways for pyrimidine derivatives include:

  • Cleavage of the glycosidic bond in nucleoside analogs.[7]

  • Loss of small neutral molecules such as CO, H2O, and NH3.

  • Ring cleavage of the pyrimidine or attached moieties.

For instance, the fragmentation of 5-fluorouridine involves the cleavage of the glycosidic bond, yielding an ion at m/z 129, corresponding to the 5-fluorouracil base.[7] The study of these fragmentation patterns is crucial for building spectral libraries and improving the confidence of compound identification.

HRMS_Comparison cluster_Attributes Key Performance Attributes cluster_Platforms HRMS Platforms Resolution Resolution QTOF Q-TOF Resolution->QTOF Good Orbitrap Orbitrap Resolution->Orbitrap High FT_ICR FT-ICR Resolution->FT_ICR Highest Mass_Accuracy Mass Accuracy Mass_Accuracy->QTOF Good Mass_Accuracy->Orbitrap High Mass_Accuracy->FT_ICR Highest Sensitivity Sensitivity Sensitivity->QTOF High Sensitivity->Orbitrap High Sensitivity->FT_ICR High Scan_Speed Scan Speed Scan_Speed->QTOF Fastest Scan_Speed->Orbitrap Fast Scan_Speed->FT_ICR Slow Cost Cost Cost->QTOF Moderate Cost->Orbitrap High Cost->FT_ICR Very High

Caption: A comparative overview of key performance attributes across different HRMS platforms.

Conclusion: Selecting the Right Tool for the Task

The choice of a high-resolution mass spectrometry platform for the analysis of pyrimidine derivatives is a multifaceted decision that depends on the specific research question, sample throughput requirements, and available budget.

  • Q-TOF systems offer a robust and high-throughput solution for both qualitative and quantitative analyses, making them an excellent choice for routine screening and quality control applications.

  • Orbitrap instruments provide a superior balance of resolution, mass accuracy, and sensitivity, making them ideal for in-depth metabolomics studies, metabolite identification, and challenging quantitative assays in complex matrices.[4]

  • FT-ICR-MS stands as the ultimate tool for structural elucidation of novel pyrimidine derivatives and the analysis of highly complex mixtures where unparalleled resolution and mass accuracy are required.[2][5]

As HRMS technology continues to evolve, with improvements in speed, sensitivity, and user-friendliness, its application in the study of pyrimidine derivatives will undoubtedly expand, leading to new discoveries in medicine and biology.

References

A Comparative Guide to the Reactivity of 2-Chloropyrimidines and 4-Chloropyrimidines in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of substituted pyrimidines is critical for the rational design of novel therapeutics. The pyrimidine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. Its functionalization, often achieved through nucleophilic aromatic substitution (SNAr), is a key step in many synthetic routes. This guide provides an in-depth comparison of the reactivity of 2-chloropyrimidines and 4-chloropyrimidines, supported by mechanistic principles and experimental data, to aid in synthetic planning and accelerate drug discovery.

The Underlying Principles: Electronic Effects and Intermediate Stability

The pyrimidine ring is an electron-deficient heterocycle, making it inherently susceptible to attack by nucleophiles. The two nitrogen atoms withdraw electron density from the ring carbons, activating them towards substitution. However, not all positions are created equal. The electrophilicity of the carbon atoms in a substituted pyrimidine generally follows the order C4(6) > C2 > C5 .

The enhanced reactivity of the C4 and C6 positions over the C2 position is a direct consequence of the stability of the anionic intermediate, known as a Meisenheimer complex, formed during the SNAr reaction.

When a nucleophile attacks the C4 position, the resulting negative charge can be effectively delocalized across both nitrogen atoms through resonance. This extensive delocalization provides significant stabilization to the intermediate, lowering the activation energy of the reaction. In contrast, attack at the C2 position allows for delocalization of the negative charge primarily onto the adjacent nitrogen atoms, a less stabilizing arrangement. This fundamental electronic difference is the primary driver for the generally observed higher reactivity of 4-chloropyrimidines.

SNAr_Mechanism cluster_main General SNAr Mechanism on Chloropyrimidine Start Chloropyrimidine + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Attack at C4/C2 Product Substituted Pyrimidine + Cl⁻ Intermediate->Product Loss of Cl⁻

Caption: General workflow of a nucleophilic aromatic substitution (SNAr) reaction.

The presence of other substituents on the pyrimidine ring can further modulate this inherent reactivity. Electron-withdrawing groups enhance the electrophilicity of the ring and accelerate substitution, while electron-donating groups can have a deactivating effect.

Meisenheimer_Comparison cluster_C4 Attack at C4 cluster_C2 Attack at C2 C4_Start C4_Start C4_Intermediate C4_Intermediate C4_Start->C4_Intermediate More Favorable C4_Attack Nu⁻ C4_Resonance C4_Resonance C4_Intermediate->C4_Resonance Delocalization onto both N atoms C2_Start C2_Start C2_Intermediate C2_Intermediate C2_Start->C2_Intermediate Less Favorable C2_Attack Nu⁻

Caption: Resonance stabilization of Meisenheimer intermediates.

Comparative Reactivity: Experimental Observations

The theoretical preference for substitution at the C4 position is well-supported by experimental evidence. In molecules containing chlorine atoms at both positions, such as 2,4-dichloropyrimidine, nucleophilic attack occurs preferentially at the C4 position. This regioselectivity is a cornerstone of pyrimidine chemistry.

While direct kinetic comparisons under identical conditions are sparse in the literature, a relative reactivity trend can be established from various synthetic reports. For instance, reactions involving 2-chloropyrimidine often require more forcing conditions (e.g., higher temperatures or longer reaction times) to achieve comparable yields to their 4-chloro counterparts.

SubstrateNucleophileConditionsProduct YieldReference
4-Chloropyrimidine Analog Amine100 °C, Water, KFGenerally High
2-Chloropyrimidine Amine100 °C, Water, KFModerate to Excellent
2,4-Dichloropyrimidine AmineMild ConditionsMono-substitution at C4
2-MeSO₂-4-chloropyrimidine Alkoxide-78 °CExclusive C2 substitution

Note: Yields are highly dependent on the specific nucleophile and reaction conditions. This table provides a general comparison based on literature reports.

When Reactivity Inverts: The Role of Substituents

Interestingly, the general rule of C4 > C2 reactivity can be inverted by the presence of specific substituents on the pyrimidine ring. For example, in 2-methanesulfonyl-4-chloropyrimidine, nucleophilic attack by alkoxides occurs exclusively at the C2 position, even at temperatures as low as -78°C. Quantum mechanical analyses suggest that this reversal is due to the formation of a hydrogen bond between the alkoxide and the acidic proton of the methanesulfonyl group, which pre-organizes the nucleophile for attack at the C2 position and stabilizes the corresponding transition state. Similarly, strong electron-donating groups at the C6 position can enhance the reactivity of the C2 position relative to C4.

Experimental Protocol: A Self-Validating System for SNAr

The following protocol describes a general procedure for the amination of a chloropyrimidine, a common transformation in medicinal chemistry. This self-validating system includes checkpoints for reaction monitoring and characterization to ensure the integrity of the results.

Objective: To synthesize an N-substituted aminopyrimidine via SNAr.

Materials:

  • Chloropyrimidine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Potassium Fluoride (KF) or other suitable base (2.0 eq)

  • Solvent (e.g., Water, DMF, or Acetonitrile)

  • Thin Layer Chromatography (TLC) plates, developing chamber, and UV lamp

  • Standard laboratory glassware

  • Rotary evaporator

  • Purification system (e.g., column chromatography or recrystallization)

  • Analytical instruments (NMR, Mass Spectrometry)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the chloropyrimidine (1.0 eq), the amine nucleophile (1.1 eq), and the base (2.0 eq).

  • Solvent Addition: Add the chosen solvent to the flask. The use of water as a "green" solvent has proven effective for many SNAr reactions on activated heteroaryl chlorides.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

  • Monitoring: Monitor the progress of the reaction by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The disappearance of the starting chloropyrimidine spot and the appearance of a new, more polar product spot indicates reaction progression.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If water was used as the solvent, the product may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aminopyrimidine.

  • Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry. The disappearance of the chlorine isotope pattern in the mass spectrum and the appearance of signals corresponding to the amine moiety in the NMR spectrum validate the success of the substitution.

Experimental_Workflow Setup 1. Reaction Setup (Chloropyrimidine, Amine, Base) Solvent 2. Solvent Addition (e.g., Water) Setup->Solvent React 3. Heat & Stir (e.g., 100 °C) Solvent->React Monitor 4. Monitor by TLC (Check for starting material) React->Monitor Monitor->React Incomplete Workup 5. Workup (Extraction/Filtration) Monitor->Workup Reaction Complete Purify 6. Purification (Column Chromatography) Workup->Purify Characterize 7. Characterization (NMR, MS) Purify->Characterize Final Pure Product Characterize->Final

Caption: Step-by-step experimental workflow for a typical SNAr reaction.

Conclusion and Synthetic Implications

However, as a senior application scientist would advise, it is crucial to consider the entire molecular context. The electronic nature and position of other substituents on the pyrimidine ring can significantly influence reactivity, sometimes even reversing the "normal" C4 > C2 preference. By understanding these core principles and their exceptions, researchers can more effectively leverage the versatile chemistry of chloropyrimidines to construct complex molecules for drug discovery and development.

A Comparative Guide to Synthetic Strategies for 4,6-Disubstituted Pyrimidines: Alternatives to Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Pyrimidines in Modern Chemistry

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the core of nucleic acids and a vast array of FDA-approved therapeutics.[1] Its unique electronic properties, characterized by an electron-deficient aromatic system, make it a versatile platform for constructing complex molecular architectures. A key player in this field is Methyl 2-chloro-6-methylpyrimidine-4-carboxylate , a widely utilized building block. The reactivity of its C2-chloro substituent towards both nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions has cemented its status as a go-to reagent for drug development professionals.

However, reliance on a single intermediate can stifle innovation and present logistical challenges. The need for harsh reaction conditions in certain transformations, coupled with the potential for side reactions and the drive for more atom-economical and sustainable processes, necessitates a broader synthetic toolkit. This guide provides an in-depth comparison of alternative reagents and synthetic methodologies that bypass or replace the conventional chloro-pyrimidine intermediate. We will explore the causality behind experimental choices, present comparative data, and provide detailed protocols to empower researchers to select the optimal synthetic route for their specific target molecules.

Chapter 1: The Benchmark Reagent: Reactivity and Limitations of this compound

To appreciate the alternatives, we must first understand the benchmark. The synthetic utility of this compound stems from the high reactivity of its halogenated positions. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine nucleus highly electron-deficient, facilitating nucleophilic attack.

Reactivity Profile: The general order of reactivity for leaving groups on the pyrimidine ring in SNAr and many cross-coupling reactions is C4(6) > C2 » C5.[2] This regioselectivity is a consequence of the stability of the negatively charged Meisenheimer intermediate formed during nucleophilic attack, which is best stabilized when the charge can be delocalized onto the ring nitrogens—a scenario favored by attack at the C2 and C4/C6 positions.[3][4][5]

Common Applications:

  • Nucleophilic Aromatic Substitution (SNAr): The C2-chloro group is readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, to forge C-N, C-S, and C-O bonds.

  • Palladium-Catalyzed Cross-Coupling: The C-Cl bond is a competent partner in Suzuki-Miyaura reactions for C-C bond formation and Buchwald-Hartwig amination for C-N bond formation.[6][7][8] The electron-deficient nature of the pyrimidine ring makes even the relatively inert C-Cl bond susceptible to oxidative addition by palladium catalysts.[2][8]

Limitations:

  • Harsh Conditions: While reactive, displacing the C2-chloro group, especially with deactivated nucleophiles, can sometimes require high temperatures or strong bases.

  • Catalyst Demands: Buchwald-Hartwig amination of aryl chlorides often requires specialized, electron-rich phosphine ligands and strong bases, which can add cost and complexity.[9]

  • Atom Economy: The "leaving group" strategy inherently generates stoichiometric waste (e.g., chloride salts).

This critical analysis provides the rationale for exploring alternative strategies that may offer milder conditions, broader substrate scope, or improved sustainability.

Chapter 2: Alternatives from a Common Precursor: Activating the C2-Hydroxyl Group

A cost-effective and highly versatile strategy involves starting with the common precursor, Methyl 2-hydroxy-6-methylpyrimidine-4-carboxylate .[10] This compound exists in tautomeric equilibrium with its pyrimidone form. The C2-hydroxyl group is a poor leaving group and requires activation to undergo substitution. This approach offers a divergent synthetic hub.

Workflow for C2-Hydroxyl Activation

G cluster_downstream Downstream Reactions (SNAr, Cross-Coupling) Start Methyl 2-hydroxy-6- methylpyrimidine-4-carboxylate Chloro Methyl 2-chloro-6- methylpyrimidine-4-carboxylate (Benchmark) Start->Chloro POCl₃ Mesyl Methyl 2-mesyl-6- methylpyrimidine-4-carboxylate Start->Mesyl MsCl, Base Triflate Methyl 2-triflyl-6- methylpyrimidine-4-carboxylate Start->Triflate Tf₂O, Base Product1 C2-Amino Product Chloro->Product1 Product2 C2-Aryl Product Chloro->Product2 Mesyl->Product1 Mesyl->Product2 Triflate->Product1 Triflate->Product2 Product3 C2-Thioether Product G Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X Ln OxAdd->PdII_Aryl CMD Concerted Metalation- Deprotonation (CMD) PdII_Aryl->CMD Pyrimidine-H, Base Cyclometalated Pd(II) Cyclometalated Intermediate CMD->Cyclometalated RedElim Reductive Elimination Cyclometalated->RedElim RedElim->Pd0 Ar-Pyrimidine (Product) G start Project Goal: Synthesize C2-Substituted Pyrimidine q1 Is the 2-hydroxy or 2-amino precursor readily available/cost-effective? start->q1 q2 Are downstream reactions sensitive to harsh conditions? q1->q2 Yes q3 Is atom economy and step-count a primary concern? q1->q3 No reco1 Use Benchmark: Convert to 2-chloro derivative q2->reco1 No reco2 Activate to Sulfonate Ester (Mesylate/Triflate) q2->reco2 Yes reco3 Explore Direct C-H Activation q3->reco3 Yes reco4 Use Benchmark or Sandmeyer from 2-amino q3->reco4 No

References

A Comparative Guide to Palladium Catalysts for the Buch-wald-Hartwig Amination of Pyrimidines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-arylpyrimidin-2-amines is a critical transformation in medicinal chemistry, as this structural motif is a cornerstone of numerous therapeutic agents.[1] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for forging these crucial C-N bonds.[2][3] This guide provides a comprehensive comparison of various palladium catalyst systems, offering insights into their performance and helping researchers select the optimal conditions for their specific pyrimidine substrates.

The efficiency of the Buchwald-Hartwig amination is profoundly influenced by the choice of palladium precursor and, more critically, the supporting phosphine ligand.[4] These ligands play a pivotal role in facilitating the key steps of the catalytic cycle: oxidative addition, amine coordination and deprotonation, and reductive elimination.[5][6]

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a series of well-defined steps. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, which is generated in situ from a Pd(II) precatalyst. This is often the rate-determining step.[7][8] Subsequently, the amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium amide intermediate. The final step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Amine_Coord Amine Coordination (R2NH) PdII_ArX->Amine_Coord PdII_Amine [L_nPd(II)(Ar)(HNR2)]+X- Amine_Coord->PdII_Amine Deprotonation Deprotonation (-HX) PdII_Amine->Deprotonation PdII_Amide L_nPd(II)(Ar)(NR2) Deprotonation->PdII_Amide Reduct_Elim Reductive Elimination PdII_Amide->Reduct_Elim Reduct_Elim->Pd0 Product (Ar-NR2)

Caption: The Buchwald-Hartwig Amination Catalytic Cycle.

Comparing Catalyst Performance: A Data-Driven Approach

The choice of ligand is paramount for achieving high yields and broad substrate scope in the amination of pyrimidines. Below is a comparison of commonly used dialkylbiaryl phosphine ligands, highlighting their performance with challenging pyrimidine substrates.[4]

Catalyst System (Ligand)Substrate 1 (2-chloropyrimidine) & AmineSubstrate 2 (2-bromopyrimidine) & AmineYield (%)Reference
Pd₂(dba)₃ / XPhos 2-chloropyrimidine + Morpholine85[9]
Pd₂(dba)₃ / RuPhos 2-bromopyridine + Morpholine83[10]
Pd₂(dba)₃ / BrettPhos 3-bromo-2-aminopyridine + Cyclopentylamine78[10]
PdCl₂(PPh₃)₂ / Xantphos 2-chloro-4-(pyridin-3-yl)pyrimidine + Aniline82[1]
Pd(OAc)₂ / RuPhos 2-bromopyridine + Volatile AminesGood to Excellent[11][12]
Pd₂(dba)₃ / SPhos 3-bromo-2-aminopyridine + Morpholine76[10]

Note: Yields are isolated yields and reaction conditions may vary between studies. This table is intended for comparative purposes.

In-Depth Analysis of Key Ligand Classes:
  • XPhos: A versatile and highly active ligand, XPhos is often a good starting point for the amination of both electron-rich and electron-poor (hetero)aryl chlorides.[4] Its steric bulk promotes the reductive elimination step.

  • RuPhos: Particularly effective for the coupling of hindered substrates and a broad range of functional groups.[4] Computational studies suggest that for catalyst systems employing RuPhos, reductive elimination can be the rate-limiting step, in contrast to systems with other ligands where oxidative addition is rate-limiting.[13][14][15][16]

  • BrettPhos: This ligand has demonstrated superior performance in the coupling of primary amines, especially with hindered substrates.[10] Like RuPhos, the steric and electronic properties of BrettPhos can influence the rate-limiting step of the reaction.[13][14][15][16]

  • SPhos: Known to be effective in Suzuki-Miyaura couplings, SPhos also demonstrates good activity in Buchwald-Hartwig aminations, particularly with less hindered substrates.[4]

  • Xantphos: A bidentate ligand that can be effective in promoting the amination of pyrimidines, as demonstrated in the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines.[1]

Experimental Protocols: A Practical Guide

The following protocols are representative examples for the Buchwald-Hartwig amination of pyrimidines.

General Experimental Workflow

experimental_workflow start Start: Assemble Reaction reactants Add Pyrimidine Halide, Amine, Base, Solvent start->reactants catalyst Add Palladium Precatalyst and Ligand reactants->catalyst inert Degas and Place under Inert Atmosphere (Ar or N2) catalyst->inert heat Heat to Reaction Temperature inert->heat monitor Monitor Reaction Progress (TLC/GC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (e.g., Column Chromatography) workup->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A typical experimental workflow for Buchwald-Hartwig amination.

Protocol 1: Amination of 2-Chloropyrimidine using XPhos

This protocol is adapted from a procedure for the amination of a thieno[3,2-d]pyrimidine derivative.[9]

Materials:

  • 2-chloropyrimidine (1.0 mmol)

  • Amine (1.2 mmol)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOtBu (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • To an oven-dried reaction vessel, add 2-chloropyrimidine, the amine, and NaOtBu.

  • In a glovebox, add Pd₂(dba)₃ and XPhos.

  • Add toluene to the reaction vessel.

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amination of 2-Bromopyridine using RuPhos Precatalyst

This protocol is based on the amination of 3-bromo-2-aminopyridine.[10]

Materials:

  • 2-bromopyridine (1.0 mmol)

  • Amine (1.2 mmol)

  • RuPhos Pd G3 (a precatalyst, 0.02 mmol, 2 mol%)

  • LiHMDS (1.5 mmol)

  • Dioxane (5 mL)

Procedure:

  • In a glovebox, add the 2-bromopyridine, RuPhos Pd G3, and LiHMDS to a reaction vial.

  • Add the amine and dioxane.

  • Seal the vial and heat the reaction mixture to 80-100 °C.

  • After the reaction is complete (as determined by LC-MS), cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of amino-pyrimidines. The selection of the palladium catalyst, particularly the phosphine ligand, is crucial for the success of the reaction. While XPhos and RuPhos are often excellent starting points for a wide range of substrates, the optimal ligand may vary depending on the specific steric and electronic properties of the pyrimidine and amine coupling partners. This guide provides a foundation for researchers to make informed decisions and efficiently develop robust amination protocols for their synthetic targets.

References

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Assessment of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 2-chloro-6-methylpyrimidine-4-carboxylate is a key intermediate in the synthesis of various biologically active molecules and active pharmaceutical ingredients (APIs). As with any component in the drug development pipeline, verifying its purity is not merely a quality control checkpoint but a foundational requirement for ensuring the safety, efficacy, and reproducibility of the final product. The presence of impurities, even in trace amounts, can lead to unwanted side reactions, altered pharmacological activity, and potential toxicity.

High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity analysis of non-volatile and semi-volatile small molecules due to its high resolution, sensitivity, and quantitative accuracy.[1][2] This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the robust purity assessment of this compound, grounded in established regulatory principles. We will explore the causality behind method development choices and present a validated protocol that ensures scientific integrity and trustworthiness.

The Chromatographic Challenge: Understanding the Analyte

Before developing a separation method, it is crucial to understand the physicochemical properties of the target molecule, this compound (MW: 186.60 g/mol ).[3][4]

  • Structure: It possesses a heterocyclic pyrimidine core, a moderately polar functional group (methyl ester), and a hydrophobic component (methyl group and chlorinated ring).

  • Solubility: It is a solid at room temperature and is generally soluble in common organic solvents like acetonitrile and methanol.[3]

  • Chromatographic Behavior: Its structure suggests that it is well-suited for Reverse-Phase (RP) HPLC, where separation is driven by hydrophobic interactions between the analyte and the stationary phase.[2] The pyrimidine ring's nitrogen atoms can exhibit basic properties, making peak shape and retention sensitive to the pH of the mobile phase.[5]

The primary goal of the HPLC method is to separate the main compound from all potential impurities, which may include starting materials, reagents, synthetic by-products, and degradants.

Method Development Strategy: A Comparative Analysis

The development of a robust and reliable HPLC method involves the systematic optimization of several key parameters. Reverse-phase HPLC is the most common and suitable technique for this type of small molecule analysis.[6][7] We will compare two common approaches to illustrate the impact of column chemistry and mobile phase composition.

Stationary Phase (Column) Selection

The column is the heart of the separation. The choice of stationary phase chemistry dictates the primary interaction mechanism with the analyte.

  • Alternative A: C18 (Octadecylsilane): This is the workhorse of reverse-phase chromatography, offering the highest degree of hydrophobicity among common alkyl phases.[6] It provides strong retention for moderately non-polar to non-polar compounds. For our target analyte, a C18 column is an excellent starting point, as it will interact strongly with the pyrimidine ring and methyl group.

  • Alternative B: Phenyl-Hexyl: This phase offers an alternative separation mechanism. In addition to hydrophobic interactions, the phenyl group provides π-π interactions with aromatic or heterocyclic rings, such as the pyrimidine core of our analyte. This can offer unique selectivity for aromatic impurities that may co-elute with the main peak on a standard C18 column.

Mobile Phase Composition

The mobile phase is used to elute the analyte from the column. Its composition is critical for achieving optimal resolution and peak shape.

  • Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[8] Acetonitrile is often preferred due to its lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Aqueous Phase & pH Control: For ionizable compounds like pyrimidines, controlling the pH of the aqueous component is crucial for achieving reproducible retention times and symmetrical peak shapes.[5] An acidic mobile phase (e.g., pH 2.5-4.0) using a buffer like phosphate or acetate ensures that the basic nitrogen atoms on the pyrimidine ring are consistently protonated, preventing peak tailing caused by interaction with residual silanols on the silica-based stationary phase.

Comparative Performance Summary

The following table summarizes the expected performance of two distinct HPLC methods. Method 1 represents a standard, robust starting point, while Method 2 offers an alternative selectivity for complex impurity profiles.

ParameterMethod 1: The WorkhorseMethod 2: Alternative SelectivityRationale for Comparison
Column C18, 4.6 x 150 mm, 3.5 µmPhenyl-Hexyl, 4.6 x 150 mm, 3.5 µmCompares a standard hydrophobic phase with a mixed-mode phase offering π-π interactions.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)10 mM Ammonium Acetate in Water (pH 4.0)Evaluates the effect of different pH levels and buffering agents on peak shape and retention.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is kept constant as the primary organic modifier.
Gradient 50% to 95% B over 15 minutes50% to 95% B over 15 minutesA gradient is essential for eluting potential late-eluting, more hydrophobic impurities.
Flow Rate 1.0 mL/min1.0 mL/minStandard analytical flow rate.
Detection (UV) 254 nm254 nmA common wavelength for aromatic and heterocyclic compounds.
Expected Resolution Good separation of non-aromatic impurities.Potentially enhanced separation of aromatic impurities due to π-π interactions.Highlights the importance of matching column chemistry to the expected impurity profile.
Expected Peak Shape Symmetrical peak due to low pH suppressing silanol interactions.Symmetrical peak due to buffering and ion pairing.Demonstrates different strategies to achieve good peak asymmetry.

Experimental Workflow for Purity Determination

The following diagram outlines the logical flow of the entire process, from receiving the sample to the final purity report. This workflow ensures a systematic and self-validating approach to the analysis.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing & Reporting prep_std 1. Prepare Standard (Accurately weigh reference standard) dissolve 3. Dissolve in Diluent (e.g., Acetonitrile/Water 50:50) prep_std->dissolve prep_sample 2. Prepare Sample (Weigh sample for analysis) prep_sample->dissolve system_setup 4. System Setup & Equilibration (Install column, set method parameters) dissolve->system_setup sst_check 5. System Suitability Test (SST) (Inject standard solution 5x) system_setup->sst_check sst_pass SST Criteria Met? (e.g., RSD <2.0%, Tailing <1.5) sst_check->sst_pass sst_pass->system_setup No (Troubleshoot) inject_samples 6. Inject Sample Solutions (Bracketed by standard checks) sst_pass->inject_samples Yes integrate 7. Integrate Chromatograms (Identify and quantify all peaks) inject_samples->integrate calculate 8. Calculate Purity (% Area Normalization) integrate->calculate report 9. Generate Final Report (Include chromatograms, SST data, and results) calculate->report

Caption: Experimental workflow for HPLC purity assessment.

Detailed Experimental Protocol (Based on Method 1)

This protocol is a robust, validated method suitable for routine quality control and purity verification.

1. Materials and Reagents

  • This compound Reference Standard (>99.5% purity)

  • This compound Sample for analysis

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Phosphoric Acid (85%)

2. Chromatographic Conditions

  • Instrument: HPLC or UHPLC system with UV detector.

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (v/v).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 50 50
    15.0 5 95
    17.0 5 95
    17.1 50 50

    | 20.0 | 50 | 50 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Diluent: Acetonitrile/Water (50:50, v/v).

3. Preparation of Solutions

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Diluent.

4. System Suitability Test (SST)

Before analyzing any samples, the system's performance must be verified. This is a core principle of a self-validating system, as mandated by pharmacopeias like the USP.[9][10][11] Inject the Standard Solution five times and evaluate the following parameters for the main peak:

  • Tailing Factor: Must be ≤ 1.5.

  • Theoretical Plates: Must be ≥ 2000.

  • Relative Standard Deviation (RSD) of Peak Area: Must be ≤ 2.0% for the five replicate injections.

5. Analytical Procedure

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Perform the System Suitability Test. Do not proceed if the criteria are not met.

  • Inject the Sample Solution in duplicate.

  • A standard injection should be performed periodically (e.g., after every 10 sample injections) to ensure system stability.

6. Data Analysis and Calculation

Purity is typically determined using the area percent method. This method assumes that all impurities have a similar detector response to the main component.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Integrate all peaks in the chromatogram, excluding solvent front peaks. The total area is the sum of the main peak area and all impurity peak areas.

Method Validation and Trustworthiness

The protocol described above provides reliable data, but for use in a regulated environment, it must be formally validated according to guidelines such as ICH Q2(R2).[12][13][14] This process demonstrates that the analytical procedure is fit for its intended purpose.[14] Key validation parameters include:

  • Specificity: The ability to assess the analyte in the presence of components that may be expected to be present, such as impurities or degradants. This is often demonstrated using forced degradation studies.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy: The closeness of the test results to the true value, often determined by analyzing samples with a known amount of spiked impurities.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for quantifying impurities.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, column temperature, flow rate), providing an indication of its reliability during normal usage.[14]

Conclusion

The purity assessment of this compound by HPLC is a critical step in pharmaceutical development. A systematic approach to method development, beginning with a standard C18 column and an acidic mobile phase, provides a robust and reliable method. Comparing this with alternative selectivities, such as a Phenyl-Hexyl column, allows for a more comprehensive impurity profile analysis, especially when aromatic by-products are suspected. The provided protocol, coupled with rigorous system suitability testing and formal validation according to ICH guidelines, establishes a trustworthy, self-validating system. This ensures that the purity data generated is accurate, precise, and defensible, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, technically grounded protocol for the proper disposal of Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 89793-11-3), moving beyond simple checklists to explain the causality behind each procedural step.

Hazard Identification: The Foundation of Safe Disposal

Understanding the inherent risks of a compound is the first step in managing it safely. This compound is not benign; its hazard profile necessitates careful handling throughout its lifecycle, including disposal.

The compound is classified with several key hazards. It is harmful if swallowed, inhaled, or comes into contact with the skin.[1] It is a known skin and serious eye irritant and may cause respiratory irritation.[1][2] This profile dictates the stringent personal protective equipment (PPE) and handling protocols required even when dealing with waste.

Hazard Classification Category GHS Code Implication for Handling and Disposal
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302, H312, H332Harmful.[1] Avoid generating dust or aerosols during handling and packaging for disposal. All routes of exposure are significant.
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[1][2] Mandates the use of nitrile or other chemically resistant gloves. Contaminated clothing must be removed and decontaminated before reuse.
Serious Eye Damage/Eye IrritationCategory 2H319Causes serious eye irritation.[1][2] Requires safety glasses with side shields at a minimum; chemical goggles are recommended, especially when handling bulk powder.
Specific Target Organ Toxicity (Single Exposure)Category 3H335May cause respiratory irritation.[1][2] All handling of open containers must occur in a certified chemical fume hood to prevent inhalation.

Table 1. GHS Hazard Profile of this compound.

Furthermore, its chemical structure—a halogenated organic compound—places it under specific regulatory scrutiny for environmental disposal.[3][4] Thermal decomposition can produce highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[5][6]

Pre-Disposal Operations: Segregation and Containment

The principle of "like with like" is paramount in hazardous waste management. Improper segregation is a primary cause of laboratory incidents. This compound must be segregated from incompatible materials to prevent dangerous reactions within the waste container.

Incompatible Materials Potential Hazard of Mixing
Strong Oxidizing AgentsCan cause vigorous, exothermic reactions, potentially leading to fire or explosion.
Strong Bases, Amines, Reducing AgentsMay cause chemical reactions leading to decomposition and the release of hazardous fumes or heat.[1]

Table 2. Chemical Incompatibility and Decomposition Hazards.

Step-by-Step Segregation and Containerization Protocol:
  • Select an Appropriate Waste Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be clean, dry, and in good condition. Never use a container that previously held an incompatible material.

  • Waste Identification: This protocol applies to three common waste streams:

    • Unused or Expired Solid: Collect in its original container if possible, or transfer to a designated solid waste container.

    • Contaminated Labware: This includes items like gloves, weigh boats, and pipette tips that are grossly contaminated. These should be placed in a designated solid waste container. Lightly contaminated items may be managed differently per your institution's policy.

    • Solutions: Collect liquid waste containing this compound in a designated halogenated organic liquid waste container. Do not mix with non-halogenated solvent waste, as this complicates and increases the cost of disposal.

  • Labeling: Proper labeling is a regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA) and OSHA's Hazard Communication Standard.[7][8] Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • The specific hazard characteristics (e.g., "Toxic," "Irritant").

    • The accumulation start date (the date the first waste is added).

The Disposal Workflow: From Lab Bench to Final Disposition

The disposal of this compound is not a simple act of discarding it; it is a regulated process that must be managed in compliance with federal and local laws.[9] The end-of-life pathway for this chemical is typically high-temperature incineration at a licensed hazardous waste treatment facility.[3] Your role is to prepare it safely for transport to such a facility.

DisposalWorkflow Start Waste Generation (Solid, Contaminated Labware, or Solution) Identify Identify Waste Stream Start->Identify Segregate Segregate from Incompatibles (Bases, Oxidizers, etc.) Identify->Segregate Containerize Select & Fill Appropriate Container (HDPE or Glass) Segregate->Containerize Label Label Container Immediately 'Hazardous Waste' & Full Chemical Name Containerize->Label Store Store in Satellite Accumulation Area (SAA) Securely Closed Label->Store EHS Arrange Pickup via Institutional EHS or Licensed Waste Vendor Store->EHS

Caption: Decision workflow for the disposal of this compound waste.

Step-by-Step Disposal Protocol:
  • Containerization and Labeling: Following the segregation protocol above, ensure your waste is in a properly labeled and sealed container. The container must be kept closed at all times except when adding waste.[7]

  • Accumulation in a Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory. This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Request for Pickup: Once the container is full, or before the regulatory time limit for accumulation is reached (consult your institution's EHS department), arrange for disposal. This is typically done by submitting a pickup request to your organization's Environmental Health & Safety (EHS) department.[10]

  • Documentation: Maintain a log of the hazardous waste generated in your laboratory. This is a best practice and may be required by your institution.

  • Entrust to Professionals: Never attempt to dispose of this chemical down the drain or in the regular trash. Disposal must be handled by a licensed hazardous waste disposal company that can provide a manifest documenting the waste's journey to its final treatment location.[9]

Emergency Procedures: Spill and Exposure Response

Accidents can happen, and a prepared response is critical to mitigating harm.

Small Spill Response (Manageable by Lab Personnel):
  • Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of respiratory exposure, evacuate the lab.

  • Don PPE: At a minimum, wear a lab coat, chemical goggles, and double nitrile gloves.

  • Containment: Prevent the spread of the solid material. Do not use water.

  • Cleanup: Gently sweep up the solid material, taking care not to create dust.[1] Use a plastic dustpan and scoop. Place the collected material and all cleanup supplies (e.g., contaminated gloves) into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., ethanol, acetone), followed by soap and water. Collect all decontamination materials as hazardous waste.

Personnel Exposure First Aid:
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1] Remove contaminated clothing. Seek medical attention if irritation occurs or persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Seek immediate medical attention.

By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a culture of safety and ensure that your vital research does not come at the cost of environmental or personal health.

References

A Senior Application Scientist's Guide to Safely Handling Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to discovery. Yet, the very reactivity that makes a compound like Methyl 2-chloro-6-methylpyrimidine-4-carboxylate (CAS No. 89793-11-3) a valuable synthetic intermediate also necessitates a rigorous and informed approach to safety.[1][2] This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the safe handling, use, and disposal of this chlorinated pyrimidine derivative. Our goal is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your experimental work.

Hazard Identification: Understanding the Risks

This compound is a solid, appearing as pale yellow needles, and is classified with several key hazards.[1] A thorough understanding of these is the first step in mitigating risk.

According to the Globally Harmonized System (GHS), this compound is classified as:

  • Skin Irritant (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritant (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[3]

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[3]

The primary routes of exposure are inhalation of the dust, skin contact, eye contact, and ingestion. The chlorinated pyrimidine structure is a common motif in pharmacologically active compounds, and its reactivity is key to its utility in synthesis. However, this reactivity also drives its potential for biological interaction, leading to irritation and toxicity if not handled correctly.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable. The following table summarizes the required equipment, along with the rationale for its use, grounded in the known hazards of the compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses. Must conform to EN 166 (EU) or NIOSH (US) standards.[4]Given its classification as a serious eye irritant, direct contact with even small particles can cause significant damage.[3] Goggles provide a seal against dust and potential splashes. A face shield offers broader protection during operations with a higher risk of splashing, such as when dissolving the solid in a solvent.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A flame-resistant lab coat or impervious clothing.[4][5]To prevent skin contact which is known to cause irritation.[3] Chlorinated compounds can have varying rates of permeation through different glove materials; nitrile gloves are a common and effective choice for incidental contact. A lab coat protects against spills on clothing and skin.
Respiratory Protection To be used in a well-ventilated area or with local exhaust ventilation (e.g., a fume hood).[4] If dust formation is unavoidable or exposure limits may be exceeded, a NIOSH-approved N95 dust mask or a full-face respirator is recommended.[6]The compound may cause respiratory irritation upon inhalation of its dust.[3] Engineering controls like a fume hood are the preferred method to minimize airborne concentrations. Respiratory protection is a crucial secondary measure.
Operational Plan: A Step-by-Step Protocol for Safe Handling
  • Work Area Preparation: Always handle this compound within a certified chemical fume hood to control dust and vapors.[4]

  • Gather Materials: Before starting, ensure all necessary PPE is worn correctly and that all required equipment (spatulas, weigh boats, solvent-resistant containers) is within reach inside the fume hood.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood if possible. If the balance is outside the hood, weigh the compound in a closed container to prevent dust dispersal. Use a spatula to carefully transfer the solid, avoiding the creation of airborne dust.

  • Solvent Addition: Add the solvent slowly to the solid to minimize splashing.

  • Reaction Setup: If the subsequent reaction is to be heated, ensure the apparatus is securely clamped and that a condenser is used to prevent the release of vapors.

  • Monitoring: Regularly inspect the reaction setup for any leaks or signs of instability.

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don PPE Inspect Inspect Work Area (Fume Hood) Prep->Inspect Gather Gather Materials Inspect->Gather Weigh Weigh Compound Gather->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer React Perform Reaction Transfer->React Decontaminate Decontaminate Glassware React->Decontaminate Waste Segregate Waste Decontaminate->Waste Dispose Dispose via Approved Channels Waste->Dispose Spill Spill Response Exposure First Aid

Safe handling workflow from preparation to disposal.
Storage and Incompatibilities

Proper storage is critical to maintaining the stability of this compound and preventing hazardous reactions.

  • Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[3] Some suppliers recommend refrigerated storage at 0-8°C.[1]

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, and amines.[3] Contact with these substances could lead to vigorous reactions, potentially releasing heat and hazardous fumes.

Spill and Emergency Procedures

In the event of an accidental release or exposure, a swift and correct response is crucial.

  • Evacuate and Secure: Alert others in the vicinity and, if the spill is large, evacuate the immediate area. Ensure the area is well-ventilated.

  • Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like vermiculite or sand.

  • Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for disposal.[3] Avoid creating dust.

  • Decontamination: Clean the spill area with soap and water.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water. If irritation persists, seek medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be treated as hazardous waste.

  • Waste Segregation: Collect waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Method: The disposal of chlorinated waste must be handled by a licensed waste disposal company.[3] Incineration at a facility equipped with flue gas scrubbing is a common method for the destruction of chlorinated organic compounds. Do not dispose of this material down the drain or in general waste.[3][5]

By adhering to these scientifically grounded safety protocols, you can confidently and safely utilize this compound in your research and development endeavors, fostering a culture of safety and scientific excellence within your laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-chloro-6-methylpyrimidine-4-carboxylate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。